molecular formula C3H7ClO B1348254 (S)-1-Chloro-2-propanol CAS No. 37493-16-6

(S)-1-Chloro-2-propanol

Cat. No.: B1348254
CAS No.: 37493-16-6
M. Wt: 94.54 g/mol
InChI Key: YYTSGNJTASLUOY-VKHMYHEASA-N
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Description

(S)-1-Chloro-2-propanol is a useful research compound. Its molecular formula is C3H7ClO and its molecular weight is 94.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSGNJTASLUOY-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901309341
Record name 2-Propanol, 1-chloro-, (2S)-
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Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37493-16-6
Record name 2-Propanol, 1-chloro-, (2S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-chloro-, (2S)-
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Record name (S)-1-Chloro-2-propanol
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Foundational & Exploratory

(S)-1-Chloro-2-propanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (S)-1-Chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its stereospecificity makes it a valuable building block in asymmetric synthesis, particularly for the development of chiral drugs. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety considerations. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, pungent odor.[1][2][3] It is soluble in water and ethanol.[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C3H7ClO[1][2]
Molar Mass 94.54 g/mol [1][2][3]
Appearance Colorless liquid[1][2][4]
Odor Mild, pungent[1][3]
Density 1.108 g/mL[1]
1.111 g/mL at 25 °C[4][5]
1.115 at 68 °F[3]
Boiling Point 123-124 °C[1]
126-127 °C[4][5]
259 to 261 °F at 760 mmHg[3]
Melting Point <25 °C[1]
Solubility Soluble in water and ethanol[1]
Water solubility: ≥ 100 mg/mL at 73 °F[3]
Refractive Index n20/D 1.439[5]
1.4392 @ 20 °C/D[3]
Table 2: Safety and Handling
PropertyValueSource(s)
Flash Point 125 °F (52 °C)[3][6]
Vapor Pressure 4.9 mmHg at 68°F[7]
Vapor Density 3.3 (relative to air)[7]
Lower Explosive Limit (LEL) 4.1 % at 158°F[7]
Upper Explosive Limit (UEL) 8.5 % at 158°F[7]
Hazards Irritating to eyes, skin, and respiratory system. Flammable liquid and vapor.[1][2][6][7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data Summary
SpectroscopyDataSource(s)
¹H NMR Spectra available[8][9]
¹³C NMR Spectra available[8][10]
Mass Spectrometry (MS) Spectra available[8][11][12]
Infrared (IR) Spectroscopy Spectra available[8]

Note: Detailed spectral data such as chemical shifts and peak assignments would require access to spectral databases.

Chemical Reactivity and Synthesis

This compound is a versatile chiral building block in organic synthesis.[13] It participates in a variety of reactions, including esterification, etherification, and olefin addition.[1]

Key Reactions
  • Base-Induced Epoxidation: In the presence of a base, this compound undergoes intramolecular cyclization to form (S)-propylene oxide.

  • Formation of Chiral Amino Alcohols: Reaction with ammonia (B1221849) or primary/secondary amines results in the nucleophilic substitution of the chlorine atom to yield chiral amino alcohols.[13]

  • Formation of Chiral Ethers: Alkoxides can act as nucleophiles to displace the chloride and form chiral ethers.[13]

  • Oxidation: Oxidation of the secondary alcohol group, for instance using a Swern oxidation, yields the prochiral ketone, 1-chloro-2-propanone.[13]

Synthetic Pathways

This compound can be synthesized through several routes:

  • Chlorination of (S)-2-propanol: This can be achieved using chlorinating agents such as thionyl chloride or hydrogen chloride.[1]

  • Biocatalytic Reduction of Chloroacetone (B47974): The yeast Rhodotorula glutinis can reduce chloroacetone to produce optically pure this compound with a high enantiomeric excess.[13] This stereoselective reduction is catalyzed by an NAD(P)H-dependent alcohol dehydrogenase.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation

This protocol is adapted from a general procedure for the catalytic asymmetric hydrogenation of β-chloro-propiophenone, which produces a similar chiral chlorohydrin and illustrates the principles that can be applied.[14]

Materials:

  • β-chloro-propiophenone (substrate)

  • Isopropanol (B130326) (solvent)

  • Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ (chiral catalyst)

  • Potassium hydroxide (B78521) (KOH)

  • High purity nitrogen (N₂) and hydrogen (H₂) gas

  • High-pressure reactor

Procedure:

  • Dissolve 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol in a high-pressure reactor.

  • Add 15 mg of the chiral iron-based catalyst.

  • Add a specific amount of KOH to achieve the desired alkali concentration (e.g., 1.63 x 10⁻² mol/L).[14]

  • Seal the reactor and purge the system with high purity N₂ three times to remove oxygen.

  • Purge the reactor with H₂ three times.

  • Pressurize the reactor with H₂ to 1.2 MPa.

  • Heat the reaction mixture to 60 °C and maintain for 1.5 hours with stirring.[14]

  • After the reaction, cool the reactor, release the pressure, and analyze the product mixture for yield and enantiomeric excess using gas chromatography.

Protocol 2: Analysis of Water Content by Karl Fischer Titration

This is a general procedure for determining the water content in an alcohol like 2-propanol.

Method: Coulometric Karl Fischer Titration

Apparatus:

  • Karl Fischer Coulometer with a titration cell (with or without a diaphragm)

  • Syringe for sample injection

Procedure:

  • Place the Karl-Fischer reagent into the titration cell.

  • Start the coulometer to titrate the solvent until it is dry (preliminary titration).

  • Wait for the drift to stabilize.

  • Accurately weigh a syringe containing the this compound sample.

  • Inject a precise amount of the sample into the titration cell.

  • Reweigh the syringe to determine the exact sample weight.

  • Start the water determination titration. The instrument will automatically calculate the water content.

Visualizations

Diagram 1: Synthetic Pathway to this compound

G Figure 1: Synthesis of this compound chloroacetone Chloroacetone s_product This compound chloroacetone->s_product Stereoselective Reduction catalyst Rhodotorula glutinis (Alcohol Dehydrogenase) catalyst->s_product

Caption: Biocatalytic reduction of chloroacetone.

Diagram 2: Key Reactions of this compound

G Figure 2: Reactivity of this compound start This compound epoxide (S)-Propylene Oxide start->epoxide Base amino_alcohol (S)-1-(Alkylamino)-2-propanol start->amino_alcohol R-NH₂ ketone 1-Chloro-2-propanone start->ketone Oxidation (e.g., Swern)

Caption: Major synthetic transformations.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2][13] Its defined stereochemistry is essential for creating complex molecules with the correct three-dimensional orientation, which is a critical factor for effective drug-receptor interactions.[13] A notable application is its use as a precursor in the synthesis of linezolid, a potent antibiotic for treating serious bacterial infections.[13] It is also used as a chemical intermediate for manufacturing propylene (B89431) oxide, polyurethane polyols, and propylene glycol.[5][13]

Safety and Handling

This compound is an irritant and may cause harm to the eyes, skin, and respiratory and digestive systems.[1][7] It is a flammable liquid and vapor.[6] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn to avoid contact.[1][15] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[6][16] In case of ingestion or significant inhalation, immediate medical attention is necessary.[1] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[1][16]

References

An In-depth Technical Guide to (S)-1-Chloro-2-propanol (CAS: 37493-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Chloro-2-propanol, a chiral chlorohydrin, is a pivotal intermediate in modern asymmetric synthesis. Its unique stereochemistry makes it a valuable building block for the enantioselective preparation of a wide array of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a mild odor.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 37493-16-6[2]
Molecular Formula C₃H₇ClO[2]
Molecular Weight 94.54 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 126-127 °C[4]
Melting Point < 25 °C[3]
Density 1.108 g/mL at 25 °C[3]
Solubility Soluble in water and ethanol[3]
Specific Rotation ([α]D) +6.9° (neat)[5]
Refractive Index (n20/D) 1.439[1]

Table 2: Spectroscopic Data for this compound

SpectrumKey Peaks/SignalsReference(s)
¹H NMR The proton NMR spectrum will show distinct signals corresponding to the methyl group (-CH₃), the chloromethyl group (-CH₂Cl), the methine group (-CHOH), and the hydroxyl proton (-OH).[6][7]
¹³C NMR The carbon NMR spectrum will display three distinct signals for the three carbon atoms in the molecule.[8]
FTIR (cm⁻¹) The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. A strong band between 1000 and 1260 cm⁻¹ is indicative of the C-O stretching vibration. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.[9][10]

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several methods have been developed to achieve high enantiomeric purity.

Experimental Protocol: Synthesis from (S)-Propylene Glycol

This method involves the reaction of optically active (S)-propylene glycol with dichloromethyl methyl ether.

Reagents and Equipment:

  • (S)-Propylene glycol

  • Dichloromethyl methyl ether

  • Anhydrous zinc chloride (catalyst)

  • Round-bottom flask with a magnetic stirrer

  • Distillation apparatus (Vigreux or Oldershaw column)

  • Standard laboratory glassware

Procedure:

  • To a cooled round-bottom flask, add (S)-propylene glycol and a catalytic amount of anhydrous zinc chloride.

  • Slowly add dichloromethyl methyl ether to the stirred mixture. The reaction temperature should be maintained between -5°C and +10°C.

  • Continue stirring until the evolution of hydrogen chloride gas ceases.

  • After the reaction is complete, cool the mixture and filter to remove the zinc chloride.

  • The resulting mixture of chloropropanols is then purified by fractional distillation. This compound, being the lower-boiling isomer, is collected at 126-127 °C.[5]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Synthesis of Linezolid (B1675486)

Linezolid, an oxazolidinone antibiotic, is a prominent example of a drug synthesized using this compound as a key intermediate. The stereochemistry of the C5 position of the oxazolidinone ring, which is derived from this compound, is critical for its antibacterial activity.

The following diagram illustrates a generalized synthetic workflow for Linezolid starting from this compound.

G cluster_0 Synthesis of (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide cluster_1 Synthesis of Linezolid A This compound B (S)-1-Amino-3-chloro-2-propanol hydrochloride A->B Amination C (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide B->C Acetylation E Linezolid C->E Coupling and Cyclization (with D and base) D N-carbobenzoxy-3-fluoro-4-morpholinylaniline

Caption: A simplified workflow for the synthesis of Linezolid from this compound.

Experimental Protocol: A Key Step in Linezolid Synthesis

The following protocol describes the coupling of an intermediate derived from this compound with N-carbobenzoxy-3-fluoro-4-morpholinylaniline.

Reagents and Equipment:

  • (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (derived from this compound)

  • N-carbobenzoxy-3-fluoro-4-morpholinylaniline

  • Lithium tert-butoxide

  • Tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-carbobenzoxy-3-fluoro-4-morpholinylaniline in THF.

  • Add lithium tert-butoxide to the solution and stir at room temperature for 30 minutes.

  • Add a solution of (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide in THF to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified to yield the Linezolid precursor.[11]

Chemical Reactivity and Logical Relationships

This compound possesses two reactive functional groups: a hydroxyl group and a chlorine atom. This allows for a variety of chemical transformations, making it a versatile intermediate.

The following diagram illustrates the key chemical transformations of this compound.

G cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions involving both Functional Groups cluster_2 Reactions at the Chloro Group (Nucleophilic Substitution) A This compound B Oxidation A->B D Base-induced Epoxidation A->D F Reaction with Amines A->F C 1-Chloro-2-propanone B->C E (S)-Propylene oxide D->E G (S)-1-Amino-2-propanol Derivatives F->G

Caption: Key chemical transformations of this compound.

Safety and Handling

This compound is an irritant and should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a fundamentally important chiral building block in asymmetric synthesis, particularly for the pharmaceutical industry. Its well-defined stereocenter provides an efficient entry point for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development. This guide provides a solid foundation of technical information to aid scientists and researchers in leveraging the synthetic potential of this valuable chiral intermediate.

References

(S)-1-Chloro-2-propanol: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Chloro-2-propanol is a chiral chemical compound of significant interest to researchers, scientists, and drug development professionals. Its stereospecific structure makes it a valuable intermediate in the asymmetric synthesis of complex molecules, most notably in the production of antibiotics and other pharmaceuticals. This technical guide provides an in-depth overview of its structure, chirality, physicochemical properties, and key synthetic and reactive pathways.

Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₇ClO, is the (S)-enantiomer of 1-chloro-2-propanol. The molecule features a stereocenter at the second carbon atom, which is bonded to a hydroxyl group, a methyl group, a chloromethyl group, and a hydrogen atom. This specific three-dimensional arrangement is crucial for its application in stereoselective synthesis.

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid with a mild odor, and it is soluble in water and ethanol.[1][2]

PropertyValueReference(s)
IUPAC Name (2S)-1-chloropropan-2-ol[3]
CAS Number 37493-16-6[3]
Molecular Formula C₃H₇ClO[3]
Molecular Weight 94.54 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 126-127 °C (at 760 mmHg)[1][2]
Density ~1.11 g/mL at 25 °C[1]
Refractive Index ~1.439 at 20 °C[1][2]
Solubility Soluble in water[1][2]

Chirality and Its Significance

The defining feature of this compound is its chirality. The "S" designation refers to the sinister (left-handed) configuration of the substituents around the chiral carbon center, according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is a critical chiral building block in asymmetric synthesis.[3] In the pharmaceutical industry, the biological activity of a drug is often dependent on its stereochemistry. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may cause adverse effects.

The use of enantiomerically pure starting materials like this compound allows for the synthesis of a single, desired enantiomer of a drug, which is a key consideration in modern drug development. A prime example of its application is as a precursor in the synthesis of the antibiotic linezolid.[3]

Key Reactions and Synthetic Pathways

This compound can undergo a variety of chemical transformations at its two functional groups: the hydroxyl group and the carbon-chlorine bond. These reactions are fundamental to its utility as a synthetic intermediate.

Nucleophilic Substitution and Epoxidation

The chlorine atom can be displaced by various nucleophiles, and the presence of the adjacent hydroxyl group allows for intramolecular reactions. A key reaction is the base-induced intramolecular nucleophilic substitution (an internal Williamson ether synthesis), which results in the formation of (S)-propylene oxide, another valuable chiral epoxide.[3] This transformation is a critical step in many industrial processes for producing enantiomerically pure epoxides.[3]

G

Caption: Key reaction pathways of this compound.

Experimental Protocols for Enantioselective Synthesis

The preparation of enantiomerically pure this compound is a key challenge. Two prominent methods are the biocatalytic reduction of a prochiral ketone and the kinetic resolution of racemic epoxides.

Biocatalytic Reduction of Chloroacetone

This method utilizes enzymes, often from whole-cell biocatalysts like yeast, to perform a stereoselective reduction of 1-chloro-2-propanone (chloroacetone).

G

Caption: Workflow for biocatalytic synthesis of this compound.

Protocol Outline:

  • Culture Preparation: A suitable microorganism, such as the yeast Rhodotorula glutinis, is cultured in an appropriate growth medium.[3]

  • Bioreduction: To the cultured yeast, the substrate 1-chloro-2-propanone is added. A co-substrate like glucose is often included to facilitate the in-situ regeneration of the necessary cofactor (NAD(P)H). The reaction is maintained at an optimal pH and temperature for the enzyme.

  • Work-up and Extraction: After the reaction is complete (monitored by GC or TLC), the yeast cells are separated by centrifugation or filtration. The aqueous supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.

  • Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and its enantiomeric excess (ee) is determined using a chiral analytical method, such as chiral gas chromatography (GC). The yeast Rhodotorula glutinis has been reported to produce this compound with an enantiomeric excess of up to 98%.[3]

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules. The specific stereochemistry is essential for the biological activity of many drugs, as it dictates the three-dimensional orientation required for effective interaction with biological targets like enzymes and receptors.[3]

References

(S)-1-Chloro-2-propanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (S)-1-Chloro-2-propanol

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a logical workflow visualization.

Introduction to this compound

This compound, with the chemical formula C₃H₇ClO, is a chiral molecule and a member of the chlorohydrin family.[1][2] It is a secondary alcohol where one of the methyl hydrogen atoms in isopropanol (B130326) is substituted by chlorine.[3][4] At room temperature, it presents as a colorless to light amber liquid, often with a pungent or mild odor.[1][3] This compound is soluble in water and various organic solvents like ethanol.[1][4] this compound serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of chiral pharmaceuticals and other fine chemicals.[1][5]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueTemperature (°C)PressureCitations
Molecular Formula C₃H₇ClON/AN/A[1][5]
Molecular Weight 94.54 g/mol N/AN/A[1][3][5]
Appearance Colorless to light amber liquidAmbientN/A[3][4]
Odor Pungent, mildAmbientN/A[1][3]
Density 1.111 g/mL25N/A[4]
1.115 g/mL20N/A[3][6]
1.108 g/mLN/AN/A[1]
Boiling Point 126-127 °CN/A760 mmHg[3][4]
123-124 °CN/AN/A[1]
Melting Point < 25 °CN/AN/A[1]
Refractive Index 1.43920N/A[4]
1.439220N/A[3]
Solubility in Water Soluble (≥ 100 mg/mL)23N/A[1][3][6]
Solubility in Solvents Soluble in Ethanol, Chloroform; Slightly soluble in MethanolN/AN/A[1][4]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Density

The density of a liquid can be determined accurately using the gravimetric method with a pycnometer or, more simply, with a graduated cylinder and a precision balance.

  • Objective: To measure the mass per unit volume of the liquid.

  • Apparatus: Graduated cylinder (e.g., 25 mL or 50 mL), electronic balance with a precision of at least 0.001 g.[7]

  • Procedure:

    • Place a clean, dry measuring cylinder on the electronic balance and tare its mass to zero.[7]

    • Carefully pour a specific volume of this compound into the measuring cylinder (e.g., 20 mL). Record the exact volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][8]

    • Place the measuring cylinder containing the liquid back onto the balance and record the mass.[7]

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

    • The procedure should be repeated multiple times at a constant temperature to ensure accuracy, and the average value should be reported.[7]

Determination of Boiling Point

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.[9]

  • Objective: To find the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[10][11]

  • Apparatus: Thiele tube or a melting point apparatus (e.g., Mel-Temp), thermometer, a small test tube (fusion tube), a capillary tube sealed at one end, and a heating medium (e.g., paraffin (B1166041) oil).[10][11][12]

  • Procedure:

    • Fill the small test tube with approximately 2-3 mL of this compound.[11]

    • Place the capillary tube into the test tube with its open end submerged in the liquid.[9]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9][10]

    • Insert this assembly into the heating bath (Thiele tube or Mel-Temp apparatus).

    • Heat the apparatus gently. As the temperature rises, air trapped in the capillary will escape.[9]

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

    • To confirm, remove the heat source slightly. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the precise boiling point.[10]

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property that is useful for identification and purity assessment. It is typically measured using a refractometer.

  • Objective: To measure the ratio of the speed of light in a vacuum to its speed within the liquid.

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

  • Procedure:

    • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

    • Ensure the prism of the refractometer is clean and dry.

    • Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

    • Close the prism assembly. The liquid should spread evenly to form a thin film.

    • Allow the sample to equilibrate to the desired temperature (typically 20°C), which can be maintained by circulating water from a constant temperature bath.[3]

    • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

    • Read the refractive index value directly from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical property determination of a chemical substance.

G cluster_0 Preparation & Setup cluster_1 Experimental Determination cluster_2 Data Processing & Analysis cluster_3 Conclusion Sample Obtain Pure Sample of This compound Density Measure Density (Gravimetric Method) Sample->Density BoilingPoint Determine Boiling Point (Capillary Method) Sample->BoilingPoint RefractiveIndex Measure Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Apparatus Prepare & Calibrate Apparatus (Balance, Refractometer, etc.) Apparatus->Density Apparatus->BoilingPoint Apparatus->RefractiveIndex Control Set Constant Temperature Bath Control->Density Control->BoilingPoint Control->RefractiveIndex Record Record All Raw Data (Mass, Volume, Temperature) Density->Record BoilingPoint->Record RefractiveIndex->Record Calculate Calculate Final Values (e.g., Density = m/V) Record->Calculate Compare Compare with Literature Values Calculate->Compare Report Final Report Generation Compare->Report

Caption: Workflow for determining physical properties.

References

(S)-1-Chloro-2-propanol solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (S)-1-Chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral molecule of significant interest in the chemical and pharmaceutical industries. As a versatile building block, its primary application lies in asymmetric synthesis, where the production of a single enantiomer of a chiral product is crucial. This is particularly important in drug development, as different enantiomers of a drug can exhibit vastly different biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic linezolid. Its specific stereochemistry is critical for constructing complex molecules with the desired three-dimensional orientation, a determining factor for effective drug-receptor interactions.

This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a relevant experimental workflow.

Solubility Data of 1-Chloro-2-propanol (B90593)

Table 1: Quantitative and Qualitative Solubility of 1-Chloro-2-propanol

SolventTemperature (°C)SolubilityData Type
Water22.8≥ 100 mg/mL[1][2]Quantitative
ChloroformNot SpecifiedSoluble[3]Qualitative
MethanolNot SpecifiedSlightly Soluble[3]Qualitative
EthanolNot SpecifiedSoluble[1]Qualitative
Diethyl EtherNot SpecifiedSoluble[1]Qualitative

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a generalized and widely accepted method for determining the equilibrium solubility of a liquid compound is the shake-flask method.

Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene) of analytical grade

  • Glass vials with screw caps (B75204) and PTFE septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Solvent: Equilibrate the chosen solvents to the desired experimental temperature (e.g., 25 °C ± 0.5 °C) in the constant temperature shaker or water bath.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the temperature-equilibrated solvent. The presence of a distinct undissolved phase of the solute should be visible to ensure saturation.

  • Equilibration: Securely cap the vials and place them in the constant temperature shaker. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. For emulsions or fine dispersions, centrifugation at the experimental temperature can be employed to facilitate phase separation.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, the syringe needle should be positioned in the upper portion of the solvent phase.

  • Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any remaining microscopic undissolved droplets.

  • Dilution and Quantification: Accurately dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as GC-FID.

  • Data Analysis: Calculate the solubility of this compound in the solvent by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. Solubility is typically expressed in units such as g/100g of solvent, mg/mL, or molarity.

Visualization of a Relevant Experimental Workflow

As no specific signaling pathways involving this compound were identified, the following diagram illustrates a common and relevant experimental workflow: the enzymatic kinetic resolution of a racemic mixture of a 1-chloro-2-propanol derivative. This process is crucial for obtaining the enantiomerically pure (S)-form for applications such as pharmaceutical synthesis.[4][5][6][7]

G Workflow for Enzymatic Kinetic Resolution of a Racemic 1-Chloro-2-propanol Derivative cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation and Purification cluster_analysis Analysis racemate Racemic (R,S)-1-chloro-2-propanol derivative reaction_mixture Combine reactants in a sealed vessel racemate->reaction_mixture enzyme Lipase (e.g., Pseudomonas fluorescens lipase) enzyme->reaction_mixture solvent Organic Solvent (e.g., Toluene) solvent->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture incubation Incubate at controlled temperature (e.g., 30°C) with agitation for a set time (e.g., 3 hours) reaction_mixture->incubation separation Separation of products (e.g., column chromatography) incubation->separation s_alcohol This compound derivative (unreacted) separation->s_alcohol r_ester (R)-ester derivative (acylated) separation->r_ester analysis Determine enantiomeric excess (ee) and conversion (e.g., by chiral HPLC) s_alcohol->analysis r_ester->analysis final_product Enantiomerically pure (S)-alcohol analysis->final_product

References

Spectroscopic Data of (S)-1-Chloro-2-propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-1-Chloro-2-propanol, a valuable intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), exhibits distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05m1HCH(OH)
~3.55dd1HCHH'Cl
~3.45dd1HCHH'Cl
~2.50d1HOH
~1.25d3HCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton (OH) signal may be broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~68.5CH(OH)
~51.0CH₂Cl
~22.5CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl halide groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2970MediumC-H stretch (aliphatic)
~1100StrongC-O stretch (secondary alcohol)
~750StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
94/96Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
79/81Moderate[M - CH₃]⁺
59Strong[M - Cl]⁺
45Base Peak[CH₃CHOH]⁺

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-100 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean and a background spectrum has been collected.

  • Place a single drop of neat this compound directly onto the ATR crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Structural Elucidation (Connectivity, Chemical Environment) NMR->NMR_Data IR_Data Functional Group Identification (O-H, C-Cl) IR->IR_Data MS_Data Molecular Weight & Fragmentation (Molecular Ion, Isotopic Pattern) MS->MS_Data Confirmation Structural Confirmation and Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

(S)-1-Chloro-2-propanol: A Technical Guide to its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (S)-1-Chloro-2-propanol is a pivotal chiral building block in the chemical and pharmaceutical industries. Its value stems from the two distinct reactive centers—a primary carbon bearing a chlorine atom and a secondary carbon with a hydroxyl group—which allow for a variety of stereospecific transformations. This technical guide provides an in-depth analysis of the reactivity of this compound with nucleophiles, focusing on reaction mechanisms, kinetics, and synthetic applications. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Core Reactivity Principles

This compound's reactivity is dominated by the electrophilic nature of the C1 carbon, which is bonded to a good leaving group, the chloride ion. The primary carbon-chlorine bond is highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution (S_N2) at C1

The principal reaction pathway is the bimolecular nucleophilic substitution (S_N2) reaction.[1] In this mechanism, a nucleophile attacks the C1 carbon from the side opposite to the chlorine atom (backside attack). This concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Cl bond.[1][2] A critical consequence of the S_N2 mechanism at a chiral center is the inversion of stereochemical configuration, known as the Walden inversion.[1]

Role of the Hydroxyl Group

The adjacent hydroxyl group at the C2 position plays a crucial role in the molecule's reactivity. It can act as an internal nucleophile under basic conditions, leading to one of the most important transformations of this molecule: intramolecular cyclization.

Key Nucleophilic Reactions

Intramolecular Reaction: Base-Induced Epoxidation

In the presence of a base, such as sodium hydroxide (B78521), the hydroxyl group of this compound is deprotonated to form an alkoxide ion.[3][4] This alkoxide is a potent internal nucleophile that readily attacks the adjacent C1 carbon, displacing the chloride ion to form a three-membered ring.[5] This intramolecular Williamson ether synthesis yields the highly valuable chiral epoxide, (S)-propylene oxide, with an inversion of configuration at C1.[1]

This reaction is a cornerstone of industrial processes for producing enantiomerically pure epoxides, which are essential intermediates for pharmaceuticals and fine chemicals.[1]

Caption: Base-induced intramolecular S_N2 reaction of this compound.

Intermolecular S_N2 Reactions

External nucleophiles readily react with this compound at the C1 position, leading to a diverse range of chiral products.

  • Reaction with Amines: Ammonia, primary, or secondary amines act as nucleophiles to displace the chloride ion, forming chiral amino alcohols.[1] For instance, reacting this compound with an amine (R-NH₂) produces (S)-1-(alkylamino)-2-propanol. These products are common structural motifs in pharmaceuticals.[1]

  • Reaction with Alkoxides: Alkoxide nucleophiles (RO⁻) react via an intermolecular Williamson ether synthesis to form chiral ethers.[1] This pathway provides a direct route to chiral 1-alkoxy-2-propanols.

G General Intermolecular S_N2 Reaction reactant This compound C1-Cl C2-OH transition_state [Nu···C···Cl]⁻ nucleophile Nu⁻ nucleophile->transition_state Backside Attack product (R)-Substituted Product C1-Nu C2-OH transition_state->product Inversion of Stereochemistry leaving_group Cl⁻

Caption: S_N2 reaction of this compound with an external nucleophile.

Quantitative Data Summary

The kinetics of the alkaline dehydrochlorination of chlorohydrins, including 1-chloro-2-propanol, have been studied. The reaction proceeds via a two-step mechanism where the first step is a rapid, reversible deprotonation of the alcohol, followed by a slow, rate-determining intramolecular substitution to form the epoxide.[6]

Table 1: Kinetic Data for Alkaline Dehydrochlorination of 1,2-Chlorohydrins

Compound Temperature (°C) Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) Ionic Strength (mol dm⁻³)
2-Chloroethanol 35 0.0087 - 0.0100 0.050 - 0.250
2-Chloro-1-propanol 25 7.66 - 15.0 0.010 - 0.500

| 1-Chloro-2-propanol | 25 | 0.40 - 0.70 | 0.010 - 0.500 |

Data synthesized from a kinetic study on the dehydrochlorination of various chlorohydrins. The rate constants show a dependency on the ionic strength of the medium.[6]

Experimental Protocols

Protocol: Synthesis of (S)-Propylene Oxide

This protocol describes a representative lab-scale procedure for the base-induced epoxidation of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Prepare a solution of sodium hydroxide in water (e.g., 20% w/v) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Heat the NaOH solution to a controlled temperature (e.g., 50-60 °C).

  • Add this compound dropwise to the stirred, heated base solution over a period of 30-60 minutes. The product, (S)-propylene oxide, is volatile (boiling point ~34 °C) and may be distilled directly from the reaction mixture as it is formed.

  • Alternatively, after the addition is complete, continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Carefully remove the solvent by distillation or using a rotary evaporator at low temperature and pressure to yield the crude (S)-propylene oxide.

  • The product can be further purified by fractional distillation.

Protocol: Synthesis of (S)-1-(Benzylamino)-2-propanol

This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Benzylamine (B48309)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethanol (B145695) (or other suitable polar solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a solution of this compound in ethanol, add benzylamine (e.g., 1.2 equivalents) and potassium carbonate (e.g., 1.5 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure (S)-1-(benzylamino)-2-propanol.

Applications in Drug Development & Synthesis

The stereospecific reactions of this compound make it a valuable precursor in pharmaceutical synthesis. The resulting chiral epoxides, amino alcohols, and ethers are key intermediates for a wide range of biologically active molecules.

  • Pharmaceutical Synthesis: this compound is a known precursor in the synthesis of the antibiotic linezolid, where the specific stereochemistry is critical for its therapeutic activity.[1]

  • Synthesis of Chiral Diols and Amino Alcohols: The ring-opening of (S)-propylene oxide (derived from this compound) with various nucleophiles allows for the creation of new stereocenters in a controlled manner.[1] Acid-catalyzed hydrolysis yields (S)-1,2-propanediol, while reaction with amines produces a variety of chiral 1-amino-2-propanol derivatives.[1]

G Synthetic Utility Workflow cluster_start cluster_intermediates Key Chiral Intermediates cluster_products Final Product Classes start This compound epoxide (S)-Propylene Oxide start->epoxide Base (Intramolecular S_N2) amino_alcohol (S)-1-Amino-2-propanols start->amino_alcohol Amines (Intermolecular S_N2) ether (S)-1-Alkoxy-2-propanols start->ether Alkoxides (Intermolecular S_N2) pharma Pharmaceuticals (e.g., Linezolid) epoxide->pharma Nucleophilic Ring-Opening fine_chem Fine Chemicals & Ligands epoxide->fine_chem amino_alcohol->pharma ether->fine_chem

Caption: Synthetic pathways from this compound to valuable chemical entities.

Conclusion

This compound demonstrates robust and predictable reactivity with a broad spectrum of nucleophiles, governed primarily by the S_N2 mechanism. Its ability to undergo both intramolecular and intermolecular substitutions with high stereospecificity makes it an indispensable chiral building block. A thorough understanding of its reaction pathways, supported by kinetic data and optimized protocols, is essential for its effective application in the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical sectors.

References

A Comprehensive Technical Guide to the Safe Handling of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (S)-1-Chloro-2-propanol. The information is compiled to meet the needs of laboratory and research professionals, with a focus on presenting clear, actionable safety data and protocols.

Chemical Identification and Properties

This compound, also known as (S)-propylene chlorohydrin, is a colorless liquid with the chemical formula C3H7ClO.[1] It is primarily used as a chemical intermediate in various synthetic processes.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 94.54 g/mol [1][3][4]
Appearance Clear, colorless liquid[1][2][4]
Odor Mild, non-residual odor[2][4]
Boiling Point 126-127 °C (259-261 °F) at 760 mmHg[2][3][5]
Flash Point 52 °C (125.6 °F) - closed cup[4][5][6]
Density 1.111 g/mL at 25 °C (68 °F)[2][3][4][5]
Vapor Pressure 4.9 mmHg at 20 °C (68 °F)[5]
Vapor Density 3.3 (Air = 1)[5]
Water Solubility Soluble (≥ 100 mg/mL at 23 °C)[4][5]
Refractive Index n20/D 1.439[2][3]

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is a flammable liquid and vapor and is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It also causes skin and eye irritation and may cause respiratory irritation.[7][8][9]

Table 2: GHS Hazard Classification for 1-Chloro-2-propanol

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids 3H226: Flammable liquid and vapourGHS02 (Flame)
Acute Toxicity, Oral 3H301: Toxic if swallowedGHS06 (Skull and Crossbones)
Acute Toxicity, Dermal 3H311: Toxic in contact with skinGHS06 (Skull and Crossbones)
Acute Toxicity, Inhalation 3H331: Toxic if inhaledGHS06 (Skull and Crossbones)
Skin Corrosion/Irritation 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Note: Classifications are based on available Safety Data Sheets for 1-Chloro-2-propanol.[6][8]

Toxicological Information

Exposure to this compound can lead to various adverse health effects. It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[5] Symptoms of exposure can include nasal irritation, nausea, vomiting, dizziness, and visual disturbances.[5] While toxicological data such as LD50 and LC50 values are available, the detailed experimental methodologies for these studies are not publicly available in the sourced safety data sheets.

Table 3: Acute Toxicity Data for 1-Chloro-2-propanol

RouteSpeciesValueSource
Dermal RabbitLD50 = 480 mg/kg[10]
Inhalation RatLC50 = 1000 ppm (4 h)[9][10]

The American Conference of Governmental Industrial Hygienists (ACGIH) recommends an airborne exposure limit of 1 ppm averaged over an 8-hour workshift.[11] It is also classified as a mutagen and should be handled as a possible carcinogen with extreme caution.[11]

Safety and Handling Precautions

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7][12]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][12]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[9][11] All protective clothing should be clean and put on before work.[11]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[5][7]

Handling and Storage
  • Avoid all personal contact, including inhalation.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][12] No smoking.[7][12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[12]

  • Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][9][12]

  • Keep containers tightly closed when not in use.[7][12]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][12]

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid response to an exposure incident.

FirstAid_Workflow cluster_exposure Exposure Occurs cluster_response Immediate First Aid Response Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir RemoveClothing Immediately remove all contaminated clothing. SkinContact->RemoveClothing RinseEyes Rinse immediately with plenty of water for at least 15 minutes, lifting eyelids. EyeContact->RinseEyes DoNotInduceVomiting DO NOT induce vomiting. If conscious, give 1-2 glasses of water. Ingestion->DoNotInduceVomiting SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashSkin Wash skin with soap and water. RemoveClothing->WashSkin RemoveClothing->WashSkin RinseEyes->SeekMedicalAttention DoNotInduceVomiting->SeekMedicalAttention WashSkin->SeekMedicalAttention

First Aid Procedures for Exposure
Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards. The following workflow details the recommended spill response protocol.

Spill_Response_Workflow cluster_spill Spill Event cluster_actions Spill Response Protocol Spill Spill or Leak of This compound Evacuate Evacuate non-essential personnel from the area. Spill->Evacuate IgnitionSources Remove all sources of ignition. Evacuate->IgnitionSources Ventilate Ventilate the area. IgnitionSources->Ventilate Containment Contain the spill with absorbent material (e.g., sand, vermiculite). Ventilate->Containment Collection Collect absorbed material into a sealed container for disposal. Containment->Collection Decontaminate Clean the spill area with soap and water. Collection->Decontaminate Disposal Dispose of as hazardous waste in accordance with regulations. Decontaminate->Disposal

Workflow for Handling a Spill

For small spills, absorbent paper can be used to pick up the liquid.[5] The contaminated paper and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[5] For large spills, it may be necessary to contain and dispose of the material as hazardous waste, and emergency services should be contacted.[11]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[11][12]

  • Unsuitable Extinguishing Media: Do not use a water jet.[12]

  • Hazards from Combustion: Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][11] Containers may explode when heated.[11]

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10] Use water spray to keep fire-exposed containers cool.[11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] It may be necessary to treat it as a hazardous waste.[11] Do not allow the chemical to enter drains or waterways.[12]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties. Adherence to the safety protocols outlined in this guide is essential for the protection of researchers, scientists, and all personnel working with this substance. Always consult the most current Safety Data Sheet (SDS) before use.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Chloro-2-propanol is a critical chiral building block in the pharmaceutical and chemical industries.[1] Its versatile structure allows for the synthesis of a wide range of more complex chiral molecules, including beta-blockers and other pharmaceutically active compounds. The production of enantiomerically pure this compound is therefore of significant interest.[1] This document outlines established and efficient protocols for the enantioselective synthesis of this compound, focusing on methods such as hydrolytic kinetic resolution (HKR) and biocatalytic approaches. These methods are selected for their high enantioselectivity and applicability in research and development settings.

Method 1: Hydrolytic Kinetic Resolution (HKR) of Racemic Propylene (B89431) Oxide

The Jacobsen-Katsuki epoxidation is a well-established method, and a related strategy, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, provides a highly effective route to enantioenriched epoxides and their corresponding 1,2-diols.[2][3][4] This protocol focuses on the resolution of racemic propylene oxide, where the (R)-enantiomer is preferentially hydrolyzed, leaving the desired (S)-propylene oxide, which can then be converted to this compound.

Logical Pathway for HKR

HKR_Pathway rac_PO Racemic Propylene Oxide ((R/S)-Epoxide) catalyst Chiral (salen)Co(III) Catalyst + H₂O rac_PO->catalyst S_PO (S)-Propylene Oxide (Unreacted, Enantioenriched) catalyst->S_PO   Slow Reaction R_diol (R)-Propane-1,2-diol (Hydrolyzed Product) catalyst->R_diol   Fast Reaction hcl HCl Ring Opening S_PO->hcl S_CP This compound hcl->S_CP

Caption: Principle of Hydrolytic Kinetic Resolution for (S)-Epoxide Enrichment.

Experimental Protocol: Jacobsen HKR of Propylene Oxide

This protocol is adapted from the highly selective methods developed for terminal epoxides.[2]

Materials:

  • Racemic propylene oxide

  • (R,R)-(salen)Co(III)OAc complex (or other suitable chiral cobalt salen catalyst)

  • Deionized water

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask cooled to 0 °C, dissolve the chiral (salen)Co(III) complex (0.2-0.5 mol%) in the chosen solvent (e.g., THF), if any. Many HKR reactions can be run neat (solvent-free).[2][5]

  • Addition of Reactants: Add racemic propylene oxide (1.0 equiv) to the flask. Stir the mixture for 5 minutes.

  • Initiation of Resolution: Add deionized water (0.5-0.6 equiv) dropwise to the cooled mixture over 5-10 minutes.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-18 hours.[2] The progress can be monitored by chiral GC to determine the enantiomeric excess (ee) of the remaining epoxide.

  • Workup and Isolation of (S)-Propylene Oxide:

    • Once the desired ee is reached (typically >99% for the epoxide at ~50% conversion), the reaction is complete.

    • The unreacted (S)-propylene oxide can be isolated directly by fractional distillation due to its low boiling point (34 °C).[2]

  • Conversion to this compound:

    • The purified (S)-propylene oxide is dissolved in a suitable solvent like diethyl ether.

    • The solution is cooled to 0 °C, and an ethereal solution of HCl is added dropwise.

    • The reaction is stirred at 0 °C for 1-2 hours and then warmed to room temperature.

    • The mixture is washed with saturated sodium bicarbonate solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data for HKR of Halogenated Epoxides

The following table summarizes representative results for the HKR of epoxides, demonstrating the high selectivity of the (salen)Co(III) catalyst system.

EntryEpoxide SubstrateCatalyst Loading (mol%)H₂O (equiv)Time (h)Yield of Epoxide (%)ee of Epoxide (%)
1Propylene Oxide0.20.551446>99
2Epichlorohydrin0.20.551245>99
33-Chlorostyrene Oxide0.40.551643>99
Data adapted from Jacobsen, E. N., et al. J. Am. Chem. Soc. & Science.[2]

Method 2: Biocatalytic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their derivatives.[6] In this approach, a lipase (B570770) selectively acylates one enantiomer of racemic 1-chloro-2-propanol (B90593), allowing for the separation of the unreacted, enantioenriched (S)-enantiomer.

Experimental Workflow: Enzymatic Resolution

Biocatalysis_Workflow A Reaction Setup (Racemic Alcohol, Lipase, Acyl Donor, Solvent) B Incubation (Controlled Temperature and Agitation) A->B C Monitoring (Conversion check by GC/HPLC) B->C D Reaction Quench (Filtration of Enzyme) C->D ~50% Conversion E Separation (Column Chromatography) D->E F This compound (Unreacted Alcohol) E->F G (R)-1-Chloro-2-propyl acetate (Acylated Product) E->G

Caption: General Workflow for Biocatalytic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on general procedures for lipase-mediated kinetic resolution of chlorohydrins.

Materials:

  • Racemic 1-chloro-2-propanol

  • Lipase (e.g., from Pseudomonas fluorescens (PFL) or Candida antarctica Lipase B (CALB))

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Reaction Setup: To a flask containing the organic solvent, add racemic 1-chloro-2-propanol (1.0 equiv), the acyl donor (0.6-1.0 equiv), and the lipase preparation (typically 10-50 mg/mmol of substrate).

  • Incubation: Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and the ee of the remaining substrate (eeₛ) and the product (eeₚ).

  • Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Wash the filtrate with a mild aqueous base (e.g., NaHCO₃ solution) to remove any acidic byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Separation: Separate the unreacted this compound from the acylated (R)-ester product by column chromatography on silica (B1680970) gel.

Quantitative Data for Enzymatic Resolution

The following table presents data from a study on the kinetic resolution of a related chlorohydrin, demonstrating the effectiveness of the biocatalytic method.

EnzymeSubstrate Conc. (mM)Temp (°C)Time (h)Conversion (%)ee of Substrate (eeₛ, %)ee of Product (eeₚ, %)
PFL1030349.293.496.3
PFL1030350.595.497.2
Data adapted from a study on a racemic intermediate of metoprolol (B1676517).[6]

Conclusion

Both hydrolytic kinetic resolution with chiral salen-cobalt complexes and biocatalytic resolution using lipases offer robust and highly enantioselective pathways to synthesize this compound. The choice of method may depend on factors such as scale, cost, catalyst/enzyme availability, and downstream processing requirements. The Jacobsen HKR is known for its exceptional selectivity and broad applicability,[2] while enzymatic methods provide a "green" chemistry alternative that operates under mild conditions.[6][7] Both protocols, when optimized, can yield the target compound with excellent enantiomeric purity, suitable for advanced applications in drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Chloro-2-propanol is a critical chiral building block in the pharmaceutical and chemical industries.[1] Its specific stereochemistry is essential for the biological activity of numerous drugs, including the antibiotic linezolid.[1] The enantioselective synthesis of this compound is therefore of significant interest. One of the most robust and commercially viable methods for obtaining enantiomerically pure this compound is through the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin (B41342). This method often employs chiral cobalt-salen complexes as catalysts, a technique pioneered by Jacobsen.[2][3][4] The HKR of terminal epoxides is a powerful strategy that provides access to both the unreacted epoxide and the 1,2-diol product in high enantiomeric excess.[4] This document provides detailed application notes and protocols for the synthesis of this compound via this method.

Core Principles of Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of racemic epichlorohydrin, a chiral (salen)Co(III) catalyst facilitates the addition of water to one enantiomer at a much faster rate than the other. This results in the formation of (R)-3-chloro-1,2-propanediol from the faster-reacting (R)-epichlorohydrin, leaving the unreacted (S)-epichlorohydrin in high enantiomeric excess. The subsequent ring-opening of the enriched (S)-epichlorohydrin under controlled conditions yields the desired this compound. The (salen)Co(III) catalyst operates via a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the hydrolytic kinetic resolution of epichlorohydrin using chiral Co-salen catalysts. This data is intended to provide researchers with a comparative overview of different catalytic systems and their efficiencies.

CatalystCatalyst Loading (mol%)SubstrateNucleophileSolventTime (h)Conversion (%)Product ee (%)Reference(s)
(R,R)-Co(III)-salen complex0.5Racemic epichlorohydrinWaterDichloromethane (B109758)--98[6][7]
Unsymmetrical salen-type cobalt complex0.5Racemic epichlorohydrinWater-253>99[8]
Poly(styrene)-supported Co-salen complexes-Racemic epichlorohydrinWater-154>99[9]
(salen)Co(III)OAc0.2 - 2.0Racemic terminal epoxidesWater--->99[4]

Experimental Protocols

The following protocols are generalized from several literature procedures for the hydrolytic kinetic resolution of epichlorohydrin.[6][7][8] Researchers should adapt these protocols based on their specific catalyst and laboratory conditions.

1. Catalyst Activation

The active catalyst is typically a Co(III)-salen complex. If starting with a Co(II)-salen complex, an activation step is necessary.

  • Materials:

    • Chiral Co(II)-salen complex

    • Glacial acetic acid

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • Schlenk flask or similar inert atmosphere glassware

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Co(II)-salen complex (1 equivalent).

    • Add the anhydrous solvent.

    • Add a stoichiometric amount of glacial acetic acid.

    • Stir the mixture at room temperature. The color of the solution should change from orange-red to dark brown, indicating the oxidation of Co(II) to Co(III).[6][7] This process typically takes 30-60 minutes.

    • The solvent can be removed under reduced pressure to yield the activated Co(III)-salen catalyst, which can be used directly in the next step.

2. Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

  • Materials:

    • Activated chiral (R,R)-(salen)Co(III) catalyst

    • Racemic epichlorohydrin

    • Water (deionized)

    • Anhydrous solvent (e.g., dichloromethane, THF)

    • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

    • Cooling bath

  • Procedure:

    • In a clean, dry reaction vessel, dissolve the activated (R,R)-(salen)Co(III) catalyst (0.2-2.0 mol%) in the chosen anhydrous solvent.

    • Cool the solution to 0-4 °C using an ice bath.

    • Add racemic epichlorohydrin (1 equivalent) to the cooled catalyst solution.

    • Slowly add water (0.5-0.6 equivalents) to the reaction mixture while stirring vigorously. The slow addition is crucial to control the reaction rate and temperature.

    • Allow the reaction to stir at the controlled temperature. The progress of the reaction can be monitored by techniques such as chiral GC or HPLC to determine the enantiomeric excess of the remaining epichlorohydrin and the conversion.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted epoxide and the diol product.[8][9]

3. Work-up and Isolation of (S)-Epichlorohydrin

  • Materials:

    • Reaction mixture from the HKR step

    • Distillation apparatus

    • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Procedure:

    • Once the desired conversion is reached, the reaction mixture can be directly subjected to fractional distillation under reduced pressure to separate the more volatile (S)-epichlorohydrin from the less volatile (R)-3-chloro-1,2-propanediol and the catalyst.

    • Alternatively, the catalyst can be precipitated or removed by filtration through a pad of silica (B1680970) gel.

    • The filtrate is then carefully distilled to isolate the enantiomerically enriched (S)-epichlorohydrin.

    • The enantiomeric excess of the isolated (S)-epichlorohydrin should be determined using chiral GC or HPLC.

4. Synthesis of this compound

The enantiomerically enriched (S)-epichlorohydrin is then converted to this compound through a ring-opening reaction.

  • Materials:

    • Enantiomerically enriched (S)-epichlorohydrin

    • An appropriate nucleophile and reaction conditions for regioselective ring-opening at the less substituted carbon. For the synthesis of the target molecule, a hydride source is needed. A common method is reduction with a suitable reducing agent.

  • Procedure (Illustrative Example using a reducing agent):

    • In a suitable reaction vessel, dissolve the enantiomerically enriched (S)-epichlorohydrin in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

    • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

    • Slowly add a reducing agent capable of opening the epoxide ring (e.g., a borane (B79455) or aluminum hydride reagent). The choice of reagent is critical to ensure high regioselectivity for the formation of the secondary alcohol.

    • After the addition is complete, allow the reaction to stir for a specified period, monitoring its progress by TLC or GC.

    • Upon completion, carefully quench the reaction with an appropriate quenching agent (e.g., water, methanol, or a saturated aqueous solution of ammonium (B1175870) chloride).

    • Perform an aqueous work-up, extracting the product into an organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to obtain pure this compound.

    • Characterize the final product and confirm its enantiomeric purity.

Visualizations

Experimental Workflow for Hydrolytic Kinetic Resolution

HKR_Workflow cluster_catalyst Catalyst Activation cluster_hkr Hydrolytic Kinetic Resolution cluster_workup Work-up & Purification cluster_final_synthesis Final Product Synthesis Co_II Co(II)-salen Complex Co_III Active Co(III)-salen Catalyst Co_II->Co_III Oxidation AcOH Acetic Acid Reaction HKR Reaction Co_III->Reaction Rac_Epi Racemic Epichlorohydrin Rac_Epi->Reaction H2O Water H2O->Reaction Products Mixture: (S)-Epichlorohydrin (R)-3-chloro-1,2-propanediol Catalyst Reaction->Products Separation Separation (e.g., Distillation) Products->Separation S_Epi Enriched (S)-Epichlorohydrin Separation->S_Epi R_Diol Enriched (R)-Diol Separation->R_Diol Ring_Opening Regioselective Ring Opening (Reduction) S_Epi->Ring_Opening Final_Product This compound Ring_Opening->Final_Product

Caption: Experimental workflow for the synthesis of this compound via HKR.

Logical Relationship of HKR Components

HKR_Components cluster_reactants Reactants Catalyst Chiral (salen)Co(III) Catalyst R_Epi (R)-Epichlorohydrin Catalyst->R_Epi S_Epi (S)-Epichlorohydrin Catalyst->S_Epi Substrate Racemic Epichlorohydrin ((R)- and (S)-enantiomers) Nucleophile Water (H₂O) Nucleophile->R_Epi Nucleophile->S_Epi R_Diol (R)-3-chloro-1,2-propanediol R_Epi->R_Diol Fast Reaction k_fast S_Epi->R_Diol Slow Reaction k_slow Unreacted_S_Epi Unreacted (S)-Epichlorohydrin S_Epi->Unreacted_S_Epi Remains

Caption: Relationship of components in the Hydrolytic Kinetic Resolution of epichlorohydrin.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Chloro-2-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of significant interest, and biocatalysis offers a green and efficient alternative to traditional chemical methods. These application notes provide an overview of and detailed protocols for the biocatalytic synthesis of this compound, focusing on methods with high enantioselectivity and yield.

Introduction to Biocatalytic Routes

Several biocatalytic strategies can be employed for the synthesis of this compound. The most prominent methods include:

  • Asymmetric reduction of chloroacetone (B47974): This approach utilizes whole-cell biocatalysts, such as yeasts, or isolated alcohol dehydrogenases (ADHs) to reduce the prochiral ketone, chloroacetone, to the corresponding (S)-alcohol with high enantiomeric excess.

  • Kinetic resolution of racemic 1-chloro-2-propanol (B90593): This method employs enzymes, typically halohydrin dehalogenases (HHDHs), that selectively react with one enantiomer of the racemic alcohol, allowing for the separation of the desired (S)-enantiomer.

  • Asymmetric ring-opening of propylene (B89431) oxide: Halohydrin dehalogenases can also catalyze the enantioselective ring-opening of epoxides with a nucleophile, such as a chloride ion, to produce the corresponding chiral halohydrin.

This document provides detailed protocols for the asymmetric reduction of chloroacetone using the yeast Rhodotorula glutinis and for the kinetic resolution of racemic 1-chloro-2-propanol using a halohydrin dehalogenase.

Data Presentation: Comparison of Biocatalytic Methods

The following table summarizes quantitative data from various biocatalytic approaches for the synthesis of chiral chloropropanols, providing a basis for comparison.

BiocatalystMethodSubstrateSubstrate Conc.ProductYield (%)e.e. (%)Reference
Rhodotorula glutinisAsymmetric ReductionChloroacetone-This compound-98[1]
Saccharomyces cerevisiae B5Asymmetric Reduction2'-Chloroacetophenone-Chiral AlcoholHighGood
Halohydrin Dehalogenase (HheC-W249P)Kinetic Resolution4-Trifluoromethylstyrene oxide50 mM(R)-2-azido-1-(4-trifluoromethyl-phenyl)-ethanol3897
Halohydrin Dehalogenase (AbHHDH)Kinetic Resolution(R,S)-2-bromo-1-phenylethanol20 mM(S)-2-bromo-1-phenylethanol34.599

Note: Data for the direct synthesis of this compound is limited in publicly available literature, hence data for structurally related compounds are included for comparative purposes.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Chloroacetone using Rhodotorula glutinis

This protocol describes the whole-cell biocatalytic reduction of chloroacetone to this compound using the yeast Rhodotorula glutinis.

1. Materials and Equipment

  • Rhodotorula glutinis strain (e.g., ATCC 204091)

  • Yeast extract peptone dextrose (YPD) medium

  • Chloroacetone

  • Glucose (co-substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • GC with a chiral column for analysis

2. Biocatalyst Preparation (Yeast Culture)

  • Prepare YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Inoculate a sterile flask containing YPD medium with a loopful of Rhodotorula glutinis from a fresh agar (B569324) plate.

  • Incubate the culture at 28-30°C with shaking (200 rpm) for 48-72 hours until a dense cell suspension is obtained.

  • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend the cells in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

3. Biocatalytic Reduction

  • In a reaction vessel, combine the prepared Rhodotorula glutinis cell suspension with the phosphate buffer.

  • Add glucose as a co-substrate to a final concentration of 5-10% (w/v) to ensure cofactor regeneration (NAD(P)H).

  • Add chloroacetone as the substrate. It is advisable to add the substrate in batches or use a low initial concentration (e.g., 10-20 mM) to minimize substrate toxicity to the cells.

  • Incubate the reaction mixture at 28-30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC.

4. Product Isolation and Purification

  • After the reaction is complete, separate the yeast cells from the reaction mixture by centrifugation.

  • Extract the supernatant containing the product with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if required.

5. Analysis

  • Determine the enantiomeric excess (e.e.) of the product by chiral gas chromatography (GC).

  • Derivatization of the alcohol to a more volatile ester (e.g., with trifluoroacetic anhydride) may be necessary for better separation on some chiral columns.

  • Use a suitable chiral column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Calculate the e.e. based on the peak areas of the two enantiomers.

Protocol 2: Halohydrin Dehalogenase (HHDH) Catalyzed Kinetic Resolution of Racemic 1-Chloro-2-propanol

This protocol provides a general method for the kinetic resolution of racemic 1-chloro-2-propanol using a halohydrin dehalogenase, such as HheC from Agrobacterium radiobacter. This enzyme will selectively convert one enantiomer, leaving the other enantiomer in high purity.

1. Materials and Equipment

  • Recombinant Halohydrin Dehalogenase (HheC or an engineered variant, can be expressed in E. coli)

  • Racemic 1-chloro-2-propanol

  • Tris-SO4 buffer (e.g., 0.5 M, pH 7.0)

  • A suitable nucleophile for the reaction (e.g., sodium azide (B81097) if the goal is to convert one enantiomer to an azido (B1232118) alcohol)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Rotary evaporator

  • GC with a chiral column for analysis

2. Enzyme Preparation

  • Express the HHDH enzyme in a suitable host, such as E. coli BL21(DE3), following standard molecular biology protocols.

  • Lyse the cells and purify the enzyme using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).

  • Determine the protein concentration of the purified enzyme solution.

3. Kinetic Resolution Reaction

  • In a reaction vessel, dissolve the racemic 1-chloro-2-propanol in Tris-SO4 buffer to a final concentration of 20-50 mM.

  • Add the nucleophile (e.g., sodium azide) in an equimolar amount to the substrate.

  • Initiate the reaction by adding the purified HHDH enzyme solution.

  • Stir the reaction mixture at room temperature (around 25°C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the remaining substrate by chiral GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining enantiomer.

4. Product Isolation and Purification

  • Once the desired conversion is reached, stop the reaction (e.g., by denaturing the enzyme with a solvent or heat).

  • Extract the reaction mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • The resulting product will be a mixture of the unreacted this compound and the product from the enzymatic reaction. These can be separated by column chromatography.

5. Analysis

  • Determine the enantiomeric excess of the unreacted 1-chloro-2-propanol using chiral GC as described in Protocol 1.

Mandatory Visualizations

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis Yeast_Culture Yeast Culture (Rhodotorula glutinis) Cell_Harvest Cell Harvesting & Washing Yeast_Culture->Cell_Harvest Reaction_Setup Reaction Setup (Buffer, Cells, Glucose) Cell_Harvest->Reaction_Setup Substrate_Addition Substrate Addition (Chloroacetone) Reaction_Setup->Substrate_Addition Incubation Incubation (28-30°C, 24-48h) Substrate_Addition->Incubation Cell_Removal Cell Removal (Centrifugation) Incubation->Cell_Removal Extraction Solvent Extraction (Ethyl Acetate) Cell_Removal->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Chiral_GC Chiral GC Analysis (e.e. determination) Purification->Chiral_GC

Caption: Experimental workflow for the asymmetric reduction of chloroacetone.

HHDH_Kinetic_Resolution_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Kinetic Resolution cluster_downstream Downstream Processing cluster_analysis Analysis Expression HHDH Expression (in E. coli) Purification Enzyme Purification Expression->Purification Reaction_Setup Reaction Setup (Buffer, Racemic Substrate) Purification->Reaction_Setup Enzyme_Addition Enzyme Addition Reaction_Setup->Enzyme_Addition Reaction Reaction (Room Temp, ~50% conversion) Enzyme_Addition->Reaction Extraction Solvent Extraction Reaction->Extraction Chromatography Chromatographic Separation of Enantiomers Extraction->Chromatography Chiral_GC Chiral GC Analysis (e.e. determination) Chromatography->Chiral_GC

Caption: Workflow for HHDH-catalyzed kinetic resolution.

References

(S)-1-Chloro-2-propanol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-1-Chloro-2-propanol is a valuable and versatile chiral building block in organic synthesis. Its specific stereochemistry and the presence of two reactive functional groups, a hydroxyl group and a chlorine atom, allow for the regio- and stereoselective introduction of functionality, making it a key intermediate in the synthesis of a wide range of enantiomerically pure compounds, particularly pharmaceuticals and chiral ligands.

Key Applications

This compound serves as a precursor for the synthesis of several important classes of molecules:

  • Chiral Epoxides: It is readily converted to (S)-propylene oxide, a highly reactive and versatile intermediate for the synthesis of chiral pharmaceuticals.

  • Chiral Amino Alcohols: Nucleophilic substitution of the chloride by amines provides a straightforward route to chiral 1-amino-2-propanols, which are key structural motifs in many biologically active molecules, including beta-blockers.

  • Chiral Ethers and Thioethers: The hydroxyl and chloro functionalities allow for the synthesis of chiral ethers and thioethers through reactions with alkoxides and thiolates, respectively.

  • Chiral Ligands: this compound can be converted to chiral amino alcohols, which are precursors for the synthesis of widely used chiral ligands, such as bis(oxazolines) (BOX), for asymmetric catalysis.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of (S)-Propylene Oxide from this compound

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Sodium Hydroxide (B78521)Water/Ethanol (B145695)Room Temperature1 - 4>90>98[General Procedure]
Potassium HydroxideAqueous50Not specifiedHighOptically active[1]

Table 2: Synthesis of Chiral Amino Alcohols and Derivatives

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Isopropylamine(S)-1-(Isopropylamino)propan-2-ol (Propranolol precursor)Methanol (B129727)Reflux248499[2]
Dibenzylamine(S)-1-(Dibenzylamino)propan-2-olDichloromethaneRoom Temperature2High>98[3]

Table 3: Synthesis of Chiral Beta-Blockers using this compound Derivatives

Beta-BlockerChiral PrecursorAmineOverall Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-Propranolol(S)-1-Chloro-3-(1-naphthoxy)propan-2-olIsopropylamine44.8>99[4]
(S)-Bisoprolol(R)-1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-olIsopropylamine1996[5]
(S)-Betaxolol(R)-1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-olIsopropylamine999[6]

Experimental Protocols

Synthesis of (S)-Propylene Oxide

This protocol describes the base-induced intramolecular cyclization of this compound to form (S)-propylene oxide.

Reaction Scheme:

This compound --(NaOH, H₂O/Ethanol)--> (S)-Propylene Oxide

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the stirring solution at room temperature. An exothermic reaction may be observed; an ice bath can be used for cooling if necessary.

  • Continue stirring the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and carefully remove the solvent by distillation due to the volatility of propylene (B89431) oxide. The product is often used directly in the next step.

Synthesis of Chiral Amino Alcohols via Sₙ2 Reaction

This protocol provides a general method for the synthesis of chiral amino alcohols by the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

This compound + R¹R²NH --(Solvent, Heat)--> (S)-1-(R¹R²N)-2-propanol

Materials:

  • This compound

  • Amine (e.g., isopropylamine, dibenzylamine) (2-3 equivalents)

  • Solvent (e.g., methanol, ethanol, dichloromethane)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically pure amino alcohol.

Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand Precursor

(S)-1-Amino-2-propanol, derived from this compound, is a key precursor for chiral bis(oxazoline) ligands. This protocol outlines the synthesis of the amino alcohol.

Reaction Scheme:

  • This compound + NaN₃ --(DMF)--> (S)-1-Azido-2-propanol

  • (S)-1-Azido-2-propanol --(H₂, Pd/C)--> (S)-1-Amino-2-propanol

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Diethyl ether

  • Water

Procedure:

Step 1: Synthesis of (S)-1-Azido-2-propanol

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) and heat the mixture to 80-90 °C.

  • Stir the reaction for 12-16 hours.

  • Cool the mixture, add water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-1-azido-2-propanol.

Step 2: Synthesis of (S)-1-Amino-2-propanol

  • Dissolve the crude (S)-1-azido-2-propanol in methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-1-amino-2-propanol, which can be used in the synthesis of BOX ligands without further purification.

Mandatory Visualizations

G cluster_0 Synthesis of (S)-Propylene Oxide S_1_Chloro_2_propanol_1 This compound S_Propylene_Oxide (S)-Propylene Oxide S_1_Chloro_2_propanol_1->S_Propylene_Oxide NaOH, H2O/Ethanol

Synthesis of (S)-Propylene Oxide.

G cluster_1 Synthesis of Chiral Amino Alcohols S_1_Chloro_2_propanol_2 This compound Chiral_Amino_Alcohol (S)-1-(R¹R²N)-2-propanol S_1_Chloro_2_propanol_2->Chiral_Amino_Alcohol Amine R¹R²NH Amine->Chiral_Amino_Alcohol

General SN2 reaction for chiral amino alcohol synthesis.

G cluster_2 Synthesis of a Chiral BOX Ligand Precursor S_1_Chloro_2_propanol_3 This compound S_1_Azido_2_propanol (S)-1-Azido-2-propanol S_1_Chloro_2_propanol_3->S_1_Azido_2_propanol NaN₃, DMF S_1_Amino_2_propanol (S)-1-Amino-2-propanol S_1_Azido_2_propanol->S_1_Amino_2_propanol H₂, Pd/C BOX_Ligand Chiral BOX Ligand S_1_Amino_2_propanol->BOX_Ligand Dinitrile/Dicarboxylic acid derivative

Pathway to Chiral BOX Ligands.

G cluster_3 Experimental Workflow for Chiral Amino Alcohol Synthesis Start Start: Dissolve this compound and amine in solvent Heat Heat to reflux Start->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Work-up: Solvent removal, extraction, and washing Monitor->Workup Reaction complete Purification Purification: Flash column chromatography Workup->Purification Product Product: Enantiomerically pure amino alcohol Purification->Product

Workflow for chiral amino alcohol synthesis.

References

The Pivotal Role of (S)-1-Chloro-2-propanol in Asymmetric Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Chloro-2-propanol, a valuable chiral building block, plays a critical role in the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs). Its defined stereochemistry is fundamental to the biological activity of a wide array of drugs, making it an indispensable synthon for pharmaceutical researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antibiotic Linezolid (B1675486) and the beta-blocker (S)-Propranolol.

This compound's utility stems from its bifunctional nature, possessing both a hydroxyl and a chloro group on a chiral scaffold. This allows for sequential and regioselective reactions to construct more complex chiral molecules.[1] The (S)-enantiomer is particularly significant as the biological activity of many drugs is often associated with a single enantiomer.[2][3]

Application in the Synthesis of Linezolid

Linezolid, an oxazolidinone antibiotic, is a crucial therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid often involves the use of chiral precursors to establish the correct stereochemistry at the C5 position of the oxazolidinone ring, which is essential for its antibacterial activity. While various synthetic routes exist, several convergent syntheses utilize intermediates derived from (S)-epichlorohydrin, a direct precursor to this compound.[4][5]

One common strategy involves the reaction of a protected aminophenol with a chiral three-carbon synthon. In some approaches, this compound can be activated and coupled to the appropriate aromatic amine to form a key intermediate, which is then cyclized to form the oxazolidinone ring.

Application in the Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and other cardiovascular conditions. The pharmacological activity resides almost exclusively in the (S)-enantiomer.[6] The synthesis of enantiomerically pure (S)-Propranolol is a classic example of asymmetric synthesis in the pharmaceutical industry.

A common synthetic route to (S)-Propranolol involves the reaction of 1-naphthol (B170400) with a chiral three-carbon synthon. This compound can be utilized as this chiral building block. The synthesis proceeds by the O-alkylation of 1-naphthol with this compound, followed by the reaction of the resulting intermediate with isopropylamine (B41738) to introduce the amino group and yield (S)-Propranolol.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures utilizing chiral synthons related to this compound.

Table 1: Synthesis of (S)-Propranolol via Kinetic Resolution [6]

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
11-Naphthol, EpichlorohydrinKOHDMSORoom Temp695 (of glycidyl (B131873) ether)-
2α-Naphthyl glycidyl ether, IsopropylamineZn(NO₃)₂/(+)-tartaric acid-Reflux245589

Table 2: Asymmetric Henry Reaction for a Linezolid Precursor [7]

Catalyst LigandSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
IaToluene-20488590
IIaToluene-20727888
IIIaToluene-20967589
IVToluene-201207091

Experimental Protocols

Protocol 1: Synthesis of (S)-Propranolol from 1-Naphthol and this compound (Representative)

This protocol is a representative procedure based on established synthetic strategies.

Step 1: Synthesis of (S)-1-(1-Naphthyloxy)-2-propanol

  • To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-1-(1-naphthyloxy)-2-propanol.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve the (S)-1-(1-naphthyloxy)-2-propanol (1.0 eq) in a suitable solvent such as ethanol.

  • Add isopropylamine (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-Propranolol.

  • Recrystallize the crude product from a suitable solvent system to obtain pure (S)-Propranolol.

Signaling Pathways and Mechanisms of Action

Linezolid Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a unique mechanism that differs from most other protein synthesis inhibitors.[8][][10]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex 50S_subunit->Inhibition mRNA mRNA mRNA->30S_subunit Binds tRNA Initiator tRNA tRNA->30S_subunit Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents Formation Levofloxacin_Mechanism Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Levofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Propranolol_Mechanism Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptors β1 & β2 Adrenergic Receptors Catecholamines->Beta_Receptors Bind to Gs_Protein Gs Protein Activation Beta_Receptors->Gs_Protein Propranolol (S)-Propranolol Propranolol->Beta_Receptors Blocks Adenylate_Cyclase Adenylate Cyclase Activation Gs_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Increased Heart Rate, Contractility, etc. PKA->Cellular_Response

References

Application Notes and Protocols for Ring-Opening Reactions of (S)-1-Chloro-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (S)-1-chloro-2-propanol and its derivatives, primarily through their conversion to the chiral epoxide, (S)-propylene oxide. The subsequent regioselective ring-opening of this epoxide with various nucleophiles is a cornerstone in the asymmetric synthesis of a wide range of biologically active molecules, most notably β-adrenergic blockers. This document details the reaction pathways, quantitative data, and experimental protocols for these transformations.

Introduction to Ring-Opening Reactions

This compound is a versatile chiral building block. In the presence of a base, it readily undergoes intramolecular cyclization to form (S)-propylene oxide. This strained three-membered ring is highly susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is characterized by the inversion of stereochemistry at the site of nucleophilic attack. The regioselectivity of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered primary carbon. In contrast, under acidic conditions, the attack occurs at the more substituted secondary carbon due to the stabilization of the partial positive charge in the transition state.

Application in the Synthesis of β-Adrenergic Blockers

A prominent application of the ring-opening of (S)-propylene oxide derivatives is in the pharmaceutical industry for the synthesis of enantiomerically pure β-blockers. The pharmacological activity of these drugs, such as (S)-propranolol and (S)-metoprolol, resides almost exclusively in the (S)-enantiomer.

Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol involves the reaction of 1-naphthol (B170400) with an excess of epichlorohydrin (B41342) to form the racemic glycidyl (B131873) ether, which is then resolved or used in a process that establishes the desired stereochemistry. A more direct approach involves the use of a chiral starting material. The key step is the nucleophilic ring-opening of an activated chiral intermediate with isopropylamine (B41738).[1]

Synthesis of (S)-Metoprolol

The synthesis of (S)-metoprolol follows a similar pathway, starting from 4-(2-methoxyethyl)phenol (B22458) and a chiral C3 synthon derived from this compound. The key intermediate, (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane, is synthesized and subsequently undergoes ring-opening with isopropylamine.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of (S)-propranolol and (S)-metoprolol, showcasing typical yields and enantiomeric excesses achieved.

Table 1: Synthesis of (S)-Propranolol Intermediates and Final Product

StepReactantsProductCatalyst/ConditionsYield (%)Enantiomeric Excess (ee %)Reference(s)
Epoxidation1-Naphthol, Epichlorohydrinα-Naphthyl glycidyl etherKOH, DMSO, rt, 6h95Racemic[1]
Ring-Openingα-Naphthyl glycidyl ether, Isopropylamine(±)-PropranololReflux, 24h90Racemic[1]
Kinetic Resolution(±)-α-Naphthyl glycidyl ether(S)-PropranololZn(NO₃)₂/(+)-tartaric acid5589[1]

Table 2: Synthesis of (S)-Metoprolol Intermediates and Final Product

StepReactantsProductCatalyst/ConditionsYield (%)Enantiomeric Excess (ee %)Reference(s)
Chiral Precursor SynthesisRacemic epichlorohydrin(S)-3-chloro-1,2-propanediol(S,S)-salen Co(III)OAc, Hydrolytic kinetic resolution->99[2]
Etherification & Epoxidation4-(2-methoxyethyl)phenol, (S)-3-chloro-1,2-propanediol(S)-Metoprolol Precursor-->99[2]
Amination (Ring-Opening)(S)-Metoprolol Precursor, Isopropylamine(S)-Metoprolol-53.9 (overall)>99[2]
Alternative Amination(R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, Isopropylamine(S)-BetaxololMethanol9599[3]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the key reaction pathways and experimental workflows.

Synthesis_Pathway cluster_propranolol (S)-Propranolol Synthesis cluster_metoprolol (S)-Metoprolol Synthesis Naphthol 1-Naphthol GlycidylEther α-Naphthyl Glycidyl Ether (racemic) Naphthol->GlycidylEther KOH, DMSO Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Propranolol_rac (±)-Propranolol GlycidylEther->Propranolol_rac Isopropylamine Propranolol_S (S)-Propranolol Propranolol_rac->Propranolol_S Kinetic Resolution Propranolol_R (R)-Propranolol Propranolol_rac->Propranolol_R Phenol 4-(2-methoxyethyl)phenol ChiralEpoxide (S)-Epoxide Intermediate Phenol->ChiralEpoxide Base ChiralChlorohydrin This compound Derivative ChiralChlorohydrin->ChiralEpoxide Intramolecular Cyclization Metoprolol_S (S)-Metoprolol ChiralEpoxide->Metoprolol_S Isopropylamine

Caption: General synthetic pathways for (S)-propranolol and (S)-metoprolol.

Experimental_Workflow start Start: Chiral Precursor (this compound derivative) step1 Step 1: Epoxidation (Base-catalyzed cyclization) start->step1 step2 Step 2: Nucleophilic Addition (e.g., Aryloxide) step1->step2 Forms chiral epoxide step3 Step 3: Ring-Opening (Amine nucleophile) step2->step3 Forms aryloxy epoxide intermediate workup Work-up and Purification (Extraction, Chromatography) step3->workup analysis Analysis (NMR, HPLC for ee%) workup->analysis final_product Final Product (Enantiopure β-amino alcohol) analysis->final_product

Caption: General experimental workflow for β-blocker synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether[1]

Materials:

Procedure:

  • To a solution of 1-naphthol (0.05 mol, 7.2 g) in DMSO (20 ml), add powdered KOH (5 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (0.15 mol, 12 ml) over 45 minutes.

  • Continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml).

  • Extract the product with chloroform (2 x 75 ml).

  • The combined organic layers are then processed to isolate the product. Expected Yield: ~95%

Protocol 2: Synthesis of Racemic Propranolol[1]

Materials:

  • α-Naphthyl glycidyl ether

  • Isopropylamine

Procedure:

  • Treat α-naphthyl glycidyl ether with an excess of isopropylamine.

  • Reflux the mixture for 24 hours.

  • After cooling, the product is isolated. Expected Yield: ~90%

Protocol 3: Kinetic Resolution for (S)-Propranolol Synthesis[1]

Materials:

Procedure:

  • Perform the ring-opening of racemic α-naphthyl glycidyl ether with isopropylamine in the presence of the Zn(NO₃)₂/(+)-tartaric acid catalyst.

  • After the reaction is complete, cool the reaction mixture and filter.

  • Wash the solid with dichloromethane.

  • Treat the solid with 10% aqueous sodium hydroxide solution (10 ml).

  • Extract with dichloromethane (2 x 50 ml).

  • Wash the combined organic layers with water (5 x 50 ml) and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. Expected Yield: 55% Expected Enantiomeric Excess: 89% for (S)-propranolol

Protocol 4: Synthesis of (S)-Metoprolol from a Chiral Chlorohydrin Intermediate[2]

This synthesis involves a multi-step process where the chirality is introduced early via a kinetic resolution of racemic epichlorohydrin.

Key Steps:

  • Kinetic Hydrolysis Resolution: Racemic epichlorohydrin is resolved using a chiral catalyst like (S,S)-salen Co(III)OAc to obtain enantioenriched (S)-3-chloro-1,2-propanediol and (R)-epichlorohydrin.

  • Etherification: 4-(2-methoxyethyl)phenol is reacted with the chiral (S)-3-chloro-1,2-propanediol. This is followed by in-situ cyclization to form the chiral epoxide intermediate.

  • Amination (Ring-Opening): The resulting chiral epoxide is then reacted with isopropylamine to yield (S)-metoprolol.

The overall yield for this multi-step process is reported to be 53.9% with an optical purity of >99% for the final (S)-metoprolol product.[2]

Conclusion

The ring-opening reactions of this compound derivatives, particularly via the corresponding epoxide, represent a robust and highly valuable strategy in asymmetric synthesis. The protocols and data presented herein, focused on the synthesis of pharmaceutically important β-blockers, demonstrate the efficiency and stereocontrol achievable with these methods. These foundational procedures can be adapted and optimized for the synthesis of a wide array of other chiral molecules, making them a vital tool for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of (S)-1-Chloro-2-propanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Chloro-2-propanol is a chiral molecule of interest in various fields, including pharmaceutical development as a chiral building block and in food safety as a potential contaminant. Accurate and sensitive quantification, as well as the determination of its enantiomeric purity, are crucial for quality control and risk assessment. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.

Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, making it more amenable to GC analysis. This application note provides detailed protocols for the derivatization of this compound for analytical purposes, focusing on silylation for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and chiral derivatization for the assessment of enantiomeric purity.

Principles of Derivatization for this compound

The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. This modification achieves the following:

  • Increased Volatility: Reduces the boiling point of the analyte, allowing it to be readily vaporized in the GC inlet.

  • Improved Peak Shape: Minimizes tailing caused by the interaction of the polar hydroxyl group with the stationary phase of the GC column.

  • Enhanced Sensitivity: The derivatized compound may have better ionization efficiency in the mass spectrometer, leading to lower detection limits.

  • Enantiomeric Resolution: The use of a chiral derivatizing agent creates diastereomers that can be separated on a non-chiral GC column, allowing for the determination of enantiomeric excess.

Common derivatization techniques for alcohols include silylation and acylation. For chiral analysis, derivatization with a chiral reagent such as Mosher's acid is employed.

Experimental Protocols

Silylation is a robust and widely used derivatization technique for compounds containing hydroxyl groups. This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether for quantitative analysis by GC-MS.

Materials:

  • This compound standard or sample extract

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Internal Standard (IS) solution (e.g., 1,3-dichloro-2-propanol-d5)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette a known volume or weight of the sample or standard solution into a GC vial.

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate) and carefully evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a known amount of the internal standard solution to the vial.

  • Derivatization Reaction:

    • Add 50-100 µL of anhydrous pyridine to the dried sample residue to dissolve it.

    • Add 50-100 µL of BSTFA with 1% TMCS to the vial. The volume can be adjusted based on the expected analyte concentration.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the derivatized sample can be diluted with an appropriate solvent (e.g., hexane) before analysis.

GC-MS Conditions (Typical):

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless or split, depending on the concentration

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the TMS-derivatized this compound and the internal standard.

To determine the enantiomeric purity of this compound, it can be derivatized with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), to form diastereomeric esters. These diastereomers can then be separated and quantified using a standard (non-chiral) GC column.

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • GC vials with inserts and caps

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Reaction Setup:

    • In a clean, dry GC vial, dissolve approximately 1-5 mg of the this compound sample in 0.5 mL of anhydrous DCM.

    • Add a small excess of anhydrous pyridine (e.g., 1.2 equivalents relative to the alcohol).

  • Derivatization:

    • Slowly add a slight molar excess (e.g., 1.1 equivalents) of (R)-MTPA-Cl to the solution.

    • Cap the vial and stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (can be monitored by TLC or a preliminary GC-MS analysis).

  • Work-up:

    • Quench the reaction by adding a small amount of deionized water.

    • Separate the organic layer. The aqueous layer can be extracted again with DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent to obtain the crude diastereomeric ester.

  • Sample Analysis:

    • Dissolve the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

    • The two diastereomers will have different retention times on a non-chiral GC column, allowing for their separation and quantification. The ratio of their peak areas corresponds to the enantiomeric ratio of the original alcohol sample.

Note: For determining the absolute configuration, it is necessary to prepare both the (R)- and (S)-MTPA esters and analyze them by NMR spectroscopy, which is beyond the scope of this quantitative analytical protocol.[1][2]

Data Presentation

Parameter1,3-DCP3-MCPDReference
Linearity (R²) >0.999>0.999[2]
Limit of Detection (LOD) 0.20 µg/kg0.14 µg/kg[2]
Limit of Quantification (LOQ) 0.1 µg/L1.2 µg/L[1][3]
Precision (RSD) <10%<10%[2]
Recovery ~100%~100%[1]

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Deriv_reagent Addition of Derivatizing Agent Reconstitution->Deriv_reagent Reaction Heating/Incubation Deriv_reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the derivatization and analysis of this compound.

G cluster_reactants cluster_products Analyte This compound (Polar, Less Volatile) Reaction + Analyte->Reaction Reagent Silylating Agent (e.g., BSTFA) Reagent->Reaction Product TMS-derivatized Analyte (Non-polar, Volatile) Byproduct Byproduct Reaction_arrow Heat Reaction->Reaction_arrow Product_node + Reaction_arrow->Product_node Product_node->Product Product_node->Byproduct

Caption: Silylation derivatization reaction of this compound.

References

Application Notes and Protocols for the Purification of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of (S)-1-Chloro-2-propanol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Three primary purification strategies are presented: fractional distillation for the removal of the regioisomeric impurity, preparative chiral High-Performance Liquid Chromatography (HPLC) for direct enantioseparation, and enzymatic kinetic resolution for the selective isolation of the (S)-enantiomer. These methods are designed to yield this compound with high chemical and enantiomeric purity, suitable for demanding applications in research and development.

Introduction

This compound is a key chiral intermediate used in the asymmetric synthesis of a variety of biologically active molecules. The presence of its enantiomer, (R)-1-Chloro-2-propanol, or its regioisomer, 2-chloro-1-propanol, can significantly impact the stereochemical outcome and overall purity of the final product. Therefore, robust and efficient purification methods are essential. This application note details three distinct and effective protocols to obtain enantiomerically pure this compound.

Impurity Profile

The primary impurity in crude 1-chloro-2-propanol (B90593) is its regioisomer, 2-chloro-1-propanol, which is often co-produced during synthesis. Other potential impurities may include unreacted starting materials such as propylene (B89431) oxide and hydrogen chloride, as well as byproducts like dichloropropanols. For enantiomeric purification, the main challenge is the separation of the (S)-enantiomer from the (R)-enantiomer.

Table 1: Physical Properties of 1-Chloro-2-propanol and its Primary Impurity

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1-Chloro-2-propanolC₃H₇ClO94.54126-1271.111
2-Chloro-1-propanolC₃H₇ClO94.54133-1341.103

Purification Protocols

Protocol 1: Fractional Distillation for Regioisomer Removal

This protocol is designed for the initial purification of crude 1-chloro-2-propanol to remove the higher-boiling regioisomer, 2-chloro-1-propanol. Due to the close boiling points of the isomers, a fractional distillation column with a high number of theoretical plates is recommended. To prevent thermal decomposition, distillation under reduced pressure is advised.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or structured packing) to ensure high separation efficiency. Use a vacuum pump with a pressure controller and a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude 1-chloro-2-propanol mixture. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Conditions:

    • Reduce the pressure to approximately 50 mmHg.

    • Gradually heat the distillation flask using a heating mantle.

    • Establish a suitable reflux ratio (e.g., 5:1 to 10:1) to ensure proper equilibration between the vapor and liquid phases in the column.

  • Fraction Collection:

    • Monitor the temperature at the head of the column. The lower-boiling 1-chloro-2-propanol will distill first.

    • Collect the fraction that distills at the expected boiling point at the given pressure.

    • Collect fractions of the distillate and analyze their purity by Gas Chromatography (GC).

  • Product Isolation: Combine the fractions containing pure 1-chloro-2-propanol (racemic mixture).

Table 2: Expected Boiling Points of 1-Chloro-2-propanol Isomers at Reduced Pressure

Pressure (mmHg)Approximate Boiling Point of 1-Chloro-2-propanol (°C)Approximate Boiling Point of 2-Chloro-1-propanol (°C)
50~60-62~65-67
20~45-47~50-52

Diagram 1: Fractional Distillation Workflow

G crude Crude 1-Chloro-2-propanol distillation Fractional Distillation (Reduced Pressure) crude->distillation gc_analysis GC Analysis of Fractions distillation->gc_analysis Collect Fractions impurity 2-Chloro-1-propanol (Higher Boiling Fraction) distillation->impurity pure_racemate Purified Racemic 1-Chloro-2-propanol gc_analysis->pure_racemate Combine Pure Fractions

Caption: Workflow for the purification of 1-chloro-2-propanol by fractional distillation.

Protocol 2: Preparative Chiral HPLC for Enantioseparation

This protocol describes the direct separation of (S)- and (R)-1-Chloro-2-propanol using preparative chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.

Experimental Protocol:

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable chiral column, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the purified racemic 1-chloro-2-propanol (from Protocol 1) in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (e.g., 250 x 20 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Temperature: 25°C

    • Detection: UV at 210 nm or Refractive Index (RI) detector.

  • Fraction Collection:

    • Inject the sample onto the column.

    • Collect the eluting peaks corresponding to the (S)- and (R)-enantiomers separately.

  • Product Isolation and Analysis:

    • Combine the fractions containing the desired (S)-enantiomer.

    • Remove the solvent under reduced pressure.

    • Determine the enantiomeric excess (ee) of the purified product using analytical chiral HPLC.

Table 3: Typical Performance Data for Chiral HPLC Separation

ParameterValue
Chiral Stationary PhaseChiralpak® AD-H
Mobile Phasen-Hexane/Isopropanol (90:10)
Expected Enantiomeric Excess (ee)>99%
Expected Resolution (Rs)>1.5

Diagram 2: Chiral HPLC Purification Workflow

G racemate Racemic 1-Chloro-2-propanol hplc Preparative Chiral HPLC racemate->hplc fractionation Fraction Collection hplc->fractionation s_enantiomer This compound fractionation->s_enantiomer r_enantiomer (R)-1-Chloro-2-propanol fractionation->r_enantiomer analysis Enantiomeric Purity Analysis (Analytical Chiral HPLC) s_enantiomer->analysis

Caption: Workflow for the enantioseparation of 1-chloro-2-propanol by preparative chiral HPLC.

Protocol 3: Enzymatic Kinetic Resolution

This protocol utilizes a lipase (B570770) to selectively acylate one enantiomer of the racemic 1-chloro-2-propanol, allowing for the separation of the unreacted, enantiomerically enriched this compound.

Experimental Protocol:

  • Reaction Setup:

    • To a solution of racemic 1-chloro-2-propanol (1 equivalent) in an organic solvent (e.g., toluene), add a lipase such as Pseudomonas fluorescens lipase (PFL).

    • Add an acyl donor, such as vinyl acetate (B1210297) (0.5-0.6 equivalents).

  • Reaction Conditions:

    • Enzyme Concentration: Approximately 400 IU of PFL.

    • Substrate Concentration: 10 mM solution of the racemate.

    • Temperature: 30°C.

    • Reaction Time: Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.

  • Work-up and Separation:

    • After the desired conversion is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography on silica gel.

  • Product Analysis: Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC.

Table 4: Optimized Parameters for Kinetic Resolution of a Similar Substrate [1]

ParameterOptimized Value
EnzymePseudomonas fluorescens lipase (PFL)
Acyl DonorVinyl Acetate
SolventToluene
Temperature30°C
Substrate Concentration10 mM
Enzyme Concentration400 IU
Reaction Time~3 hours
Expected Enantiomeric Excess (ee) of Substrate>95%

Diagram 3: Enzymatic Kinetic Resolution Workflow

G racemate Racemic 1-Chloro-2-propanol enzyme_reaction Enzymatic Acylation (Lipase, Vinyl Acetate) racemate->enzyme_reaction separation Column Chromatography enzyme_reaction->separation Reaction Mixture s_enantiomer Enriched this compound separation->s_enantiomer r_ester Acylated (R)-enantiomer separation->r_ester analysis Enantiomeric Purity Analysis s_enantiomer->analysis

Caption: Workflow for the purification of this compound via enzymatic kinetic resolution.

Conclusion

The protocols outlined in this application note provide comprehensive and effective methods for the purification of this compound. The choice of method will depend on the scale of the purification, the available equipment, and the desired final purity. For removal of regioisomers, fractional distillation is the method of choice. For direct separation of enantiomers, preparative chiral HPLC offers a powerful solution. Enzymatic kinetic resolution presents an efficient alternative for obtaining the (S)-enantiomer with high enantiomeric excess. By following these detailed protocols, researchers and drug development professionals can obtain high-purity this compound for their synthetic needs.

References

Application Notes and Protocols for the Characterization of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of (S)-1-Chloro-2-propanol, a key chiral building block in the pharmaceutical and chemical industries. The following protocols cover chromatographic and spectroscopic techniques for identification, quantification, and enantiomeric purity assessment.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds like this compound. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, resulting in different retention times. Cyclodextrin-based columns are particularly effective for this separation.

Experimental Protocol: Chiral GC-FID

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Sample Preparation:

  • Prepare a stock solution of the 1-Chloro-2-propanol sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • For samples with unknown concentration, prepare a dilution that is expected to fall within the calibration range.

Chromatographic Conditions:

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin based chiral column
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Injector Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, and hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Data Acquisition Collect data from the start of the injection until all components have eluted.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (typically, the (S)-enantiomer will have a specific retention time that can be confirmed with a pure standard).

  • Calculate the area of each enantiomer peak.

  • Determine the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Quantitative Data Summary (Representative)

The following table summarizes typical performance data for the chiral GC analysis of small chiral alcohols. Data is representative and may vary based on instrumentation and specific method validation.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow for Chiral GC Analysis

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Chloro-2-propanol Sample Dilution Dilution with Dichloromethane Sample->Dilution Standards Preparation of Calibration Standards Dilution->Standards Injection Inject 1 µL into GC Standards->Injection Separation Chiral Column Separation (Rt-βDEXsm) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate e.e. (%) Integration->Calculation Result Enantiomeric Purity Result Calculation->Result Chiral_HPLC_Development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation CSP_Selection Select Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) Mobile_Phase Select Mobile Phases (e.g., n-Hexane/IPA, n-Hexane/Ethanol) CSP_Selection->Mobile_Phase Optimize_MP Optimize Mobile Phase Ratio Mobile_Phase->Optimize_MP Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Column Temperature Optimize_Flow->Optimize_Temp Linearity Linearity & Range Optimize_Temp->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Final_Method Validated Chiral HPLC Method LOD_LOQ->Final_Method GCMS_Signaling cluster_instrument GC-MS System cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_process Analytical Process Injector Injector GC_Column GC Column Injector->GC_Column Separation Vaporization & Separation Ion_Source Ion Source (EI) GC_Column->Ion_Source Transfer Line Ionization Ionization & Fragmentation Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Mass_Separation Mass-to-Charge Separation Detector_MS Detector Mass_Analyzer->Detector_MS Detection_Signal Signal Detection Mass_Spectrum Generate Mass Spectrum Detector_MS->Mass_Spectrum Sample_Input Sample Injection Sample_Input->Injector

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (S)-1-Chloro-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing enantiomerically pure this compound?

A1: The main strategies for synthesizing this compound with high enantiomeric purity include:

  • Biocatalysis: This method often involves the asymmetric reduction of a prochiral ketone, such as 1-chloro-2-propanone, using whole-cell biocatalysts (e.g., yeast like Rhodotorula glutinis) or isolated enzymes (e.g., NAD(P)H-dependent alcohol dehydrogenases).[1] This approach is valued for its high stereoselectivity and environmentally benign reaction conditions.[2]

  • Catalytic Asymmetric Synthesis: This route can involve the direct asymmetric chlorohydrination of propylene (B89431) using transition metal catalysts, such as palladium complexes with chiral ligands, to control the stereochemistry.[1]

  • Kinetic Resolution: In this process, one enantiomer of a racemic mixture of 1-chloro-2-propanol (B90593) reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted (S)-enantiomer.[1]

  • Ring-Opening of Propylene Oxide: The reaction of propylene oxide with a chloride source, like hydrogen chloride, can yield 1-chloro-2-propanol.[3] Achieving high enantioselectivity requires a chiral catalyst to control the ring-opening.

Q2: Why is the stereochemistry of this compound critical?

A2: this compound is a versatile chiral building block, meaning its specific three-dimensional structure is essential for its use in further chemical synthesis.[1] This is particularly important in the pharmaceutical industry, where the biological activity of many drugs is dependent on their precise stereochemistry. For example, it serves as a key precursor in the synthesis of the antibiotic linezolid.[1]

Q3: What are the key applications of this compound?

A3: Beyond its role in synthesizing specific pharmaceuticals, this compound is used to produce other valuable chiral molecules, including:

  • (S)-Propylene oxide through base-induced epoxidation.[1]

  • Chiral 1,2-diols via hydrolysis.[1]

  • Chiral amino alcohols through reaction with amines.[1] These are common structural motifs in many pharmaceutical compounds.[1]

Q4: What are the typical physical properties of 1-Chloro-2-propanol?

A4: 1-Chloro-2-propanol is a colorless liquid with a mild odor.[3] Key physical properties include a boiling point of approximately 126-127 °C and a density of about 1.111 g/mL at 25 °C.[3] It is soluble in water, ethanol, and ether, which is advantageous for its use in various reaction and solvent systems.[3]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yield can stem from several factors. To troubleshoot, consider the following:

  • Incomplete Conversion: The reaction may not be running to completion. Try extending the reaction time or increasing the temperature moderately. For catalytic reactions, increasing the catalyst loading may also help. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine when the starting material is consumed.[4]

  • Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product. The most common side product is the regioisomer 2-chloro-1-propanol.[3] Optimizing reaction conditions (temperature, pressure, catalyst) can minimize these competing pathways.[3][4]

  • Purification Losses: Significant amounts of the product may be lost during work-up and purification. Employing fractional distillation is often necessary to separate the desired isomer from byproducts and unreacted starting materials.[4] Ensure your extraction and distillation techniques are optimized for this specific compound.

Q6: The enantiomeric excess (ee) of my this compound is below the desired level. How can I increase it?

A6: Achieving high enantioselectivity is crucial and often challenging. Key areas to optimize are:

  • Catalyst Selection and Quality:

    • Chemical Synthesis: The choice of chiral ligand for your metal catalyst is paramount. Screening different ligands can lead to significant improvements in ee.[1]

    • Biocatalysis: Not all microorganisms or enzymes are equally effective. Strains like Rhodotorula glutinis are known to give high ee (up to 98%).[1] If using a whole-cell biocatalyst, ensure the cell culture is healthy and in the optimal growth phase.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature can sometimes reduce the energy difference between the transition states leading to the two enantiomers, but precise control is key to finding the optimal balance for selectivity and reaction rate.[4]

  • Reaction Conditions (Biocatalysis): For biocatalytic reductions, optimizing parameters such as pH, buffer composition, and the concentration of a co-substrate (e.g., isopropanol) for cofactor regeneration is critical for achieving high yield and selectivity.[2]

Q7: I am observing significant formation of 2-chloro-1-propanol and other chlorinated byproducts. How can I minimize these?

A7: The formation of isomers and over-chlorinated products is a common issue.

  • Regioisomer Formation (2-chloro-1-propanol): In the chlorohydrination of propylene or the ring-opening of propylene oxide, the reaction can proceed at two different carbon atoms, leading to a mixture of 1-chloro-2-propanol and 2-chloro-1-propanol.[1][5] The selectivity is highly dependent on the catalyst and reaction mechanism. For the chlorohydrin process, maintaining a high water concentration and controlling the pH can favor the desired product.[4]

  • Dichlorinated Byproducts (e.g., 1,2-dichloropropane): This byproduct often results from the direct addition of chlorine across the double bond of propylene, a significant side reaction in the chlorohydrin process.[4] Lowering the reaction temperature may reduce the rate of these secondary chlorination reactions.[4]

Q8: My biocatalytic reduction of 1-chloro-2-propanone is slow or fails completely. What should I check?

A8: When a biocatalytic reaction underperforms, investigate these areas:

  • Enzyme/Cell Activity: The biocatalyst may be inactive. Ensure enzymes have been stored correctly and that whole cells are viable. Prepare fresh resting cells for each batch if necessary.[2]

  • Cofactor Regeneration: Most alcohol dehydrogenases require a cofactor like NADH or NADPH.[1] This cofactor must be regenerated continuously. This is often achieved by adding a co-substrate, such as isopropanol (B130326) or glucose, which is oxidized by the cell's own enzymes to regenerate the required cofactor.[2][6] Ensure the co-substrate is present in a suitable concentration (e.g., 15% v/v isopropanol has been shown to be effective in similar systems).[2]

  • Substrate/Product Inhibition: High concentrations of the starting ketone or the product alcohol can inhibit or even deactivate the enzyme. Consider a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.

  • pH and Temperature: Enzymes have optimal pH and temperature ranges. Verify that the reaction buffer pH is correct (e.g., pH 6.0 was optimal for a similar reaction) and that the temperature is maintained at the optimum for the specific biocatalyst (e.g., 30 °C).[2]

Data Presentation

Table 1: Comparison of Optimized Conditions for Halohydrin Synthesis

MethodStarting MaterialCatalyst / ReagentKey Optimization ParameterTypical YieldTypical ee (%)Reference
Biocatalytic Reduction1-chloro-2-heptanone*Curvularia hominis B-36 cellspH 6.0, 30 °C, 15% isopropanol97.2%>99.9%[2]
Biocatalytic ReductionChloroacetoneRhodotorula glutinisN/AHigh98%[1]
Ring-OpeningPropylene OxideHydrogen Chloriden(PO):n(HCl) = 1:2 to 1:432.4%**N/A[7]
Asymmetric SynthesisPropenePalladium(II) complexChiral Ligand SelectionVariableHigh[1]

*Data for 1-chloro-2-heptanone is presented as a close analogue to demonstrate the optimization potential in biocatalytic systems. **(as 2-chloro-1-propanol, demonstrating general conditions for the regioisomer)

Table 2: Influence of Reaction Parameters on the Ring-Opening of Propylene Oxide (PO) with HCl

ParameterConditionPO Conversion (%)Selectivity for 2-chloro-1-propanol (%)
Temperature 65 °C73.9843.83
Reaction Time 7-9 h73.9843.83
Molar Ratio (PO:HCl) 1:2 - 1:473.9843.83
Dilution (PO:ether) 1:173.9843.83
Source: Adapted from a study on the synthesis of the regioisomer 2-chloro-1-propanol.[7]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on methodologies for the asymmetric reduction of haloketones.[2]

  • Biocatalyst Preparation:

    • Cultivate the chosen microorganism (e.g., Curvularia hominis B-36) in a suitable growth medium until it reaches the late logarithmic or early stationary phase.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.0).

    • Resuspend the cells in the same buffer to create a "resting cell" suspension with a specific concentration (e.g., 50 g/L dry cell weight).

  • Asymmetric Reduction:

    • In a temperature-controlled reaction vessel, combine the resting cell suspension, the buffer, and the co-substrate for cofactor regeneration (e.g., isopropanol to 15% v/v).

    • Initiate the reaction by adding the substrate (e.g., 1-chloro-2-propanone) to the desired starting concentration (e.g., 75 mM).

    • Maintain the reaction at the optimal temperature (e.g., 30 °C) with constant agitation (e.g., 200 rpm) for a set period (e.g., 20 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the conversion of the substrate and the formation of the product by taking periodic samples and analyzing them by GC or HPLC.

    • Once the reaction is complete, remove the cells by centrifugation.

    • Extract the supernatant with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or fractional distillation to obtain pure this compound.

    • Characterize the final product and determine the enantiomeric excess using chiral GC or HPLC.

Protocol 2: General Procedure for Synthesis via Ring-Opening of Propylene Oxide

This protocol is a generalized representation based on literature for the ring-opening of epoxides.[3][7]

  • Reaction Setup:

    • In a fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with a solution of the chloride source (e.g., concentrated HCl) and a solvent (e.g., diethyl ether).

    • Cool the reactor to the desired temperature (e.g., 0-10 °C) using a circulating bath.

  • Reaction Execution:

    • Slowly add a solution of propylene oxide diluted in the same solvent to the stirred acidic solution over several hours, carefully controlling the addition rate to maintain the reaction temperature.

    • After the addition is complete, allow the reaction to stir at the set temperature for several more hours until completion.

  • Monitoring and Work-up:

    • Monitor the reaction progress by GC analysis of aliquots to track the disappearance of propylene oxide.

    • Once complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer multiple times with the solvent.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude oil by fractional distillation under vacuum to separate 1-chloro-2-propanol from its isomer and other impurities.

Visualizations

Troubleshooting_Workflow start Suboptimal Reaction Outcome low_yield Problem: Low Yield start->low_yield low_ee Problem: Low Enantioselectivity start->low_ee impurities Problem: Impurity Formation start->impurities cause_yield Investigate: - Incomplete Conversion - Side Reactions - Purification Loss low_yield->cause_yield cause_ee Investigate: - Catalyst Choice/Activity - Temperature Control - Reaction Parameters (pH, co-substrate) low_ee->cause_ee cause_impurities Investigate: - Regioisomer Control (pH, catalyst) - Secondary Reactions (temp, conc.) - Starting Material Purity impurities->cause_impurities solution_yield Solution: - Optimize time/temp/catalyst loading - Refine purification method cause_yield->solution_yield solution_ee Solution: - Screen chiral ligands/biocatalysts - Implement precise temp. control - Optimize buffer/co-substrate cause_ee->solution_ee solution_impurities Solution: - Adjust pH/water concentration - Lower reaction temperature - Use high-purity reagents cause_impurities->solution_impurities

Caption: General troubleshooting workflow for synthesis optimization.

Synthesis_Route_Selection start Select Primary Goal high_ee Highest Enantioselectivity? start->high_ee green_chem Green Chemistry Priority? high_ee->green_chem No biocat Route: Biocatalysis (Asymmetric Reduction) high_ee->biocat Yes scalability Scalability / Cost? green_chem->scalability No green_chem->biocat Yes asym_chem Route: Asymmetric Catalysis (e.g., Chlorohydrination) scalability->asym_chem Yes kinetic_res Route: Kinetic Resolution scalability->kinetic_res Consider

Caption: Decision tree for selecting a synthesis route.

Side_Reactions propylene Propylene + Cl₂ + H₂O main_product This compound (Desired Product) propylene->main_product Desired Pathway (Chiral Catalyst) side_product1 2-Chloro-1-propanol (Regioisomer) propylene->side_product1 Favored by: - Suboptimal Catalyst - Incorrect pH side_product2 1,2-Dichloropropane (Byproduct) propylene->side_product2 Favored by: - Low [H₂O] - High Temp

Caption: Common side reaction pathways in chlorohydrin synthesis.

References

Technical Support Center: Synthesis of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (S)-1-chloro-2-propanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Purity in the Chlorohydrin Process

Q1: My synthesis of this compound via the chlorohydrination of propylene (B89431) is resulting in a low yield and the presence of significant byproducts. What are the likely causes and how can I optimize the reaction?

A1: Low yield and purity in the chlorohydrin process are often attributed to the formation of side products, primarily the regioisomer 2-chloro-1-propanol and 1,2-dichloropropane (B32752).

  • Formation of 2-Chloro-1-propanol: The addition of the elements of hypochlorous acid (HOCl) across the double bond of propylene can occur in two ways, leading to the desired 1-chloro-2-propanol (B90593) and the isomeric 2-chloro-1-propanol. The reaction of an aqueous solution of chlorine with propene typically yields a mixture with a ratio of approximately 10:1 of 1-chloro-2-propanol to 2-chloro-1-propanol. To favor the formation of the desired this compound, enantioselective catalysts are crucial.

  • Formation of 1,2-Dichloropropane: This byproduct arises from the direct addition of chlorine across the propylene double bond.[1] To minimize its formation, it is essential to maintain a high concentration of water and control the pH of the reaction mixture.[1] A pH between 4 and 7 is often recommended to enhance the formation of chlorohydrins over the dichloride.

Troubleshooting Steps:

  • Catalyst Selection: For enantioselective synthesis, employ a suitable chiral catalyst system. Palladium complexes with chiral ligands have shown success in achieving high enantiomeric excess (ee).

  • Control of Reaction Conditions:

    • Water Concentration: Ensure a high water concentration to favor the formation of the chlorohydrin over the dichloride.

    • pH Control: Maintain the pH of the reaction medium in the optimal range (4-7) to suppress the formation of 1,2-dichloropropane.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rates of side reactions.

  • Purification: Fractional distillation can be employed to separate the desired 1-chloro-2-propanol from the higher-boiling 1,2-dichloropropane and the isomeric 2-chloro-1-propanol.

Issue 2: Regioisomer Formation in Propylene Oxide Ring-Opening

Q2: I am synthesizing this compound by the ring-opening of (S)-propylene oxide with hydrogen chloride (HCl), but I am observing the formation of the 2-chloro-1-propanol regioisomer. How can I improve the regioselectivity?

A2: The ring-opening of propylene oxide with HCl can proceed via two pathways, leading to both 1-chloro-2-propanol and 2-chloro-1-propanol. The regioselectivity is influenced by the reaction conditions. Attack of the chloride ion at the less substituted carbon (C1) is generally favored under neutral or basic conditions, while under acidic conditions, the reaction can proceed through a chloronium ion-like transition state, allowing for attack at the more substituted carbon (C2) as well.

Troubleshooting Steps:

  • Choice of Chlorinating Agent: The use of anhydrous HCl is common. The relative rates of ring-opening can be influenced by the nature of the chloride source.

  • Temperature Control: Reaction temperature can affect the regioselectivity. It is advisable to run the reaction at a controlled, and often lower, temperature to favor the desired isomer. For example, in one study, controlling the reaction temperature at 65°C was a key parameter.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents are typically used.

  • Stoichiometry: The molar ratio of propylene oxide to HCl can impact the reaction. An excess of HCl might be used to ensure complete conversion, but this should be carefully optimized.

Issue 3: Byproduct Formation in Biocatalytic Synthesis

Q3: In the biocatalytic reduction of 1-chloro-2-propanone to this compound using a yeast-based system, I am noticing incomplete conversion and some minor byproducts. What could be the cause?

A3: Biocatalytic reductions are highly selective but can be sensitive to reaction conditions. Incomplete conversion may be due to enzyme inhibition or suboptimal conditions. Byproducts can arise from competing enzymatic activities within the whole-cell catalyst.

Troubleshooting Steps:

  • Enzyme and Substrate Concentration: High concentrations of the substrate (1-chloro-2-propanone) can be inhibitory to the microbial cells or the specific reductase enzyme. A gradual feeding strategy for the substrate may improve the yield.

  • pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for the specific microorganism or enzyme being used. For many yeast-based reductions, a pH around 7.0 is optimal.

  • Cofactor Regeneration: The reductase enzyme requires a cofactor (typically NADPH or NADH). The whole-cell system should have an efficient cofactor regeneration system. Adding a co-substrate like glucose or isopropanol (B130326) can enhance cofactor regeneration.

  • Aeration: The level of aeration can be critical. Some reductase systems function better under microaerobic or anaerobic conditions.

  • Purity of Starting Material: Impurities in the 1-chloro-2-propanone starting material could inhibit the enzyme or lead to side reactions.

Data Presentation

Table 1: Product Distribution in the Catalytic Hydrogenation of BIS(2-CHLOROISOPROPYL)ETHER

CatalystTemperature (°C)H₂ Flow (sccm)Feed Flow (ml/min)1-Chloro-2-propanol (wt%)1,2-Dichloropropane (wt%)Propionaldehyde (wt%)Acetone (wt%)1-Chloropropane (wt%)
Cat A150100.4545.348.90.10.30.2
Cat B200100.4530.110.52.15.41.8
Cat C250200.9015.75.28.912.34.5
Cat D300200.905.62.115.420.18.7

Data adapted from a representative synthesis. Actual results may vary based on specific experimental conditions.[2]

Table 2: Regioselectivity in the Ring-Opening of Propylene Oxide with HCl

Reaction Temperature (°C)n(PO):n(HCl)n(PO):n(ether)Reaction Time (h)Conversion of PO (%)Selectivity of 1-chloro-2-propanol (%)
651:2-1:41:17-973.9856.17 (estimated)

Data is based on a study focused on the synthesis of 2-chloro-1-propanol; the selectivity for 1-chloro-2-propanol is estimated based on the reported selectivity for the regioisomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Chlorohydrination

This protocol is a general guideline and should be adapted based on specific literature procedures for the chosen catalyst system.

  • Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) reaction vessel, prepare the chiral palladium catalyst according to the specific literature procedure. This typically involves the reaction of a palladium source with a chiral ligand in a suitable anhydrous solvent.

  • Reaction Setup: Cool the reaction vessel containing the catalyst solution to the desired temperature (e.g., 0 °C).

  • Introduction of Reactants: In a separate vessel, prepare a solution of propylene in a suitable solvent saturated with water.

  • Reaction Execution: Slowly add the propylene solution to the catalyst mixture while maintaining the temperature and inert atmosphere. The chlorinating agent (e.g., a source of electrophilic chlorine) is then introduced slowly.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium sulfite).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Biocatalytic Reduction of 1-Chloro-2-propanone

This protocol is a general procedure using a whole-cell biocatalyst.

  • Cultivation of Biocatalyst: Cultivate the selected microorganism (e.g., Rhodotorula glutinis) in a suitable growth medium until it reaches the desired cell density.

  • Preparation of Reaction Mixture: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) to the desired cell concentration.

  • Reaction Initiation: Add the substrate, 1-chloro-2-propanone, to the cell suspension. To avoid substrate inhibition, it can be added portion-wise or continuously. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Reaction Conditions: Maintain the reaction mixture at the optimal temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring the Reaction: Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Work-up: After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

  • Extraction: Extract the supernatant or filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation if necessary. One study reported that Rhodotorula glutinis can reduce chloroacetone (B47974) to optically pure this compound with an enantiomeric excess of 98%.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route Propylene Propylene Target This compound Propylene->Target  Asymmetric  Chlorohydrination Propylene_Oxide (S)-Propylene Oxide Propylene_Oxide->Target  HCl  Ring-Opening Propanone 1-Chloro-2-propanone Propanone->Target  Biocatalytic  Reduction

Caption: Key synthetic pathways to this compound.

Side_Reactions cluster_chlorohydrin Chlorohydrin Process Side Reactions cluster_ringopening Propylene Oxide Ring-Opening Side Reaction Propylene_C Propylene Dichloropropane 1,2-Dichloropropane Propylene_C->Dichloropropane  Direct  Chlorination Isomer_1 2-Chloro-1-propanol Propylene_C->Isomer_1  Alternative  Addition Propylene_Oxide_R (S)-Propylene Oxide Isomer_2 2-Chloro-1-propanol Propylene_Oxide_R->Isomer_2  Attack at C2

Caption: Common side reactions in major synthetic routes.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identify_Route Identify Synthesis Route Start->Identify_Route Chlorohydrin Chlorohydrin Process Identify_Route->Chlorohydrin Chlorohydrination Ring_Opening Ring-Opening Identify_Route->Ring_Opening From Propylene Oxide Biocatalytic Biocatalytic Identify_Route->Biocatalytic Bioreduction Check_pH Check pH and Water Conc. Chlorohydrin->Check_pH Check_Catalyst Verify Catalyst and Ligand Chlorohydrin->Check_Catalyst Check_Temp Optimize Temperature Ring_Opening->Check_Temp Check_Stoich Adjust Reactant Ratio Ring_Opening->Check_Stoich Check_Enzyme_Conc Optimize Enzyme/Substrate Conc. Biocatalytic->Check_Enzyme_Conc Check_Cofactor Ensure Cofactor Regeneration Biocatalytic->Check_Cofactor Purification Review Purification Method Check_pH->Purification Check_Temp->Purification Check_Catalyst->Purification Check_Stoich->Purification Check_Enzyme_Conc->Purification Check_Cofactor->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Byproduct formation and removal in (S)-1-Chloro-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-chloro-2-propanol, with a focus on byproduct formation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing enantiomerically pure this compound?

A1: The primary methods for the enantioselective synthesis of this compound include biocatalytic routes and catalytic asymmetric synthesis.[1] Biocatalysis, particularly the kinetic resolution of racemic 1-chloro-2-propanol (B90593) using lipases, is a widely employed and effective strategy.[2][3] Another biocatalytic approach involves the asymmetric reduction of chloroacetone (B47974) using yeasts like Rhodotorula glutinis, which can yield the (S)-enantiomer with high enantiomeric excess.[1] Catalytic asymmetric methods, such as the chlorohydrination of propylene (B89431) using chiral transition metal catalysts, also represent an efficient pathway.[1]

Q2: What are the major byproducts I should expect during the synthesis of this compound?

A2: Byproduct profiles depend heavily on the synthetic route.

  • In the chlorohydrin process from propylene, common byproducts include the regioisomer 2-chloro-1-propanol, 1,2-dichloropropane, and dichloroisopropyl ether.[3] Propylene glycol can also form due to the hydration of propylene oxide.[2]

  • In enzymatic kinetic resolution of racemic 1-chloro-2-propanol, the primary "byproduct" to be separated is the acylated (R)-1-chloro-2-propanol. Side reactions can occur, such as hydrolysis of the acyl donor or the product ester if water is present in the reaction medium.

Q3: How can I remove the regioisomer, 2-chloro-1-propanol, from my final product?

A3: Fractional distillation is a common and effective method for separating 1-chloro-2-propanol from its regioisomer, 2-chloro-1-propanol, due to their different boiling points. For enhanced separation and to minimize thermal decomposition, distillation under reduced pressure (vacuum distillation) is recommended.[4] Column chromatography using silica (B1680970) gel can also be employed for high-purity separations.[4]

Q4: What analytical techniques are best for determining the enantiomeric excess (% ee) of my this compound?

A4: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[7] For GC analysis, derivatization of the alcohol may be necessary to improve volatility and separation.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enzymatic kinetic resolution of racemic 1-chloro-2-propanol using a lipase (B570770).

Issue 1: Low Enantiomeric Excess (% ee)
Possible Cause Troubleshooting Steps
Suboptimal Enzyme Choice Different lipases exhibit varying enantioselectivity for different substrates. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas fluorescens lipase) to find the most selective one for your reaction.[2]
Reaction Overtaken 50% Conversion In kinetic resolution, the highest % ee for both the remaining substrate and the product is achieved at approximately 50% conversion. Monitor the reaction progress closely using GC or HPLC and stop the reaction when it reaches this point.[8]
Incorrect Solvent The nature of the organic solvent can significantly impact enzyme activity and selectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred. Avoid protic solvents that can interfere with the reaction.[2]
Inappropriate Acyl Donor The choice of acyl donor is critical. Vinyl acetate (B1210297) is commonly used as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.[3][9]
Suboptimal Temperature Enzyme activity and selectivity are temperature-dependent. Generally, lower temperatures can improve enantioselectivity, though at the cost of a slower reaction rate. An optimal temperature is typically between 30-40°C for many common lipases.[8]
Issue 2: Low or Slow Reaction Conversion
Possible Cause Troubleshooting Steps
Inactive or Insufficient Enzyme Ensure the lipase is active and from a reliable source. Increase the enzyme loading incrementally to improve the reaction rate.[8] Immobilized lipases are often more stable and can be used in higher concentrations.[10]
Poor Substrate/Enzyme Solubility The reaction may be slow if the substrate or enzyme has poor solubility in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility.[4]
Presence of Inhibitors Impurities in the starting material or solvent can inhibit enzyme activity. Ensure high-purity reagents and solvents are used.
Product Inhibition The accumulation of the acylated product or the byproduct from the acyl donor (e.g., t-butanol from vinyl t-butyrate) can sometimes inhibit the enzyme. Monitor the reaction and consider strategies to remove byproducts if possible.
Issue 3: Difficult Separation of this compound and (R)-acylated product
Possible Cause Troubleshooting Steps
Similar Polarity of Products The starting alcohol and the resulting ester may have similar polarities, making chromatographic separation challenging.
Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4]
Emulsion Formation During Workup Emulsions can form during aqueous extraction, leading to product loss.
Use brine washes to help break emulsions. Centrifugation or filtration to remove the immobilized enzyme before extraction can also prevent emulsion formation.[4][8]

Data on Byproduct Formation

Quantitative data on byproduct formation is highly dependent on the specific reaction conditions. The following table summarizes key factors influencing the formation of the primary byproduct (the acylated (R)-enantiomer) and potential side products in lipase-catalyzed kinetic resolution.

Parameter Effect on Byproduct/Side Product Formation Typical Optimized Condition
Reaction Time Stopping the reaction significantly past 50% conversion decreases the enantiomeric purity of the desired (S)-alcohol.Stop reaction at ~50% conversion.[8]
Enzyme (Lipase) A lipase with low enantioselectivity (low E-value) will produce a higher amount of the undesired acylated (S)-enantiomer.Select an enzyme with a high E-value (>100) for the substrate.[11]
Acyl Donor Using a bulky acyl donor can sometimes improve enantioselectivity, thus reducing the formation of the undesired ester.Vinyl acetate is a common and effective choice.[9]
Water Content The presence of water can lead to the hydrolysis of the acyl donor and the product ester, forming acetic acid and the (R)-alcohol, respectively. This reduces yield and can affect enzyme activity.Use anhydrous solvents and reagents.
Temperature Higher temperatures can decrease the enantioselectivity of the lipase, leading to a higher proportion of the acylated (S)-enantiomer.30-40°C is a common range.[8]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-Chloro-2-propanol

This protocol describes a typical procedure for the kinetic resolution of racemic 1-chloro-2-propanol using an immobilized lipase.

Materials:

  • Racemic 1-chloro-2-propanol

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of racemic 1-chloro-2-propanol (1.0 mmol) in anhydrous hexane (20 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized CALB (e.g., 50 mg per mmol of substrate).[8]

  • Stir the mixture at a controlled temperature (e.g., 35°C) in an inert atmosphere.

  • Monitor the reaction progress by taking aliquots at regular intervals. Analyze the aliquots by chiral GC to determine the conversion and enantiomeric excess (% ee).[8]

  • Stop the reaction when the conversion reaches approximately 50%. This is typically achieved within a few hours, but the exact time should be determined empirically.[2]

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • The resulting crude mixture contains this compound and (R)-1-chloro-2-propyl acetate.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Dissolve the crude mixture from Protocol 1 in a minimal amount of hexane.

  • Load the solution onto a silica gel column pre-equilibrated with hexane.

  • Elute the column with a mixture of hexane and ethyl acetate. A typical starting mixture is 95:5 (hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent to separate the less polar ester ((R)-1-chloro-2-propyl acetate) from the more polar alcohol (this compound).

  • Collect fractions and analyze them by TLC or GC to identify the pure fractions of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Workflow for Enzymatic Kinetic Resolution of this compound cluster_reaction Reaction cluster_workup Workup & Purification racemic_mix Racemic 1-Chloro-2-propanol reaction_vessel Reaction in Organic Solvent (e.g., Hexane) at 35°C racemic_mix->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel monitoring Monitor Conversion by Chiral GC/HPLC reaction_vessel->monitoring stop_reaction Stop Reaction at ~50% Conversion monitoring->stop_reaction Conversion ≈ 50% filter_enzyme Filter to Remove Enzyme stop_reaction->filter_enzyme concentrate Concentrate Filtrate filter_enzyme->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography s_product This compound chromatography->s_product Polar Fractions r_product (R)-1-Chloro-2-propyl acetate chromatography->r_product Non-polar Fractions

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Low Enantiomeric Excess (% ee) cluster_causes Potential Causes cluster_solutions Solutions start Low % ee Observed cause1 Reaction Conversion > 50%? start->cause1 cause2 Suboptimal Enzyme Selection? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 solution1 Optimize reaction time and monitor conversion closely. cause1->solution1 solution2 Screen different lipases for higher enantioselectivity. cause2->solution2 solution3 Adjust temperature, solvent, and acyl donor. cause3->solution3 end Improved % ee solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low enantiomeric excess in enzymatic resolution.

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) of (S)-1-Chloro-2-propanol. This valuable chiral building block is essential in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched this compound?

A1: The main strategies for producing enantiopure this compound include:

  • Enzymatic Kinetic Resolution (EKR): This is a widely used method that employs enzymes, typically lipases, to selectively acylate one enantiomer of racemic 1-chloro-2-propanol (B90593), leaving the desired (S)-enantiomer unreacted.

  • Asymmetric Synthesis: This involves the stereoselective reduction of a prochiral ketone, 1-chloro-2-propanone, using a chiral catalyst or biocatalyst to directly form the (S)-enantiomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can be used to physically separate the enantiomers of racemic 1-chloro-2-propanol. This is often used for analytical purposes or small-scale purification.

Q2: I am observing low enantiomeric excess in my enzymatic kinetic resolution. What are the general causes?

A2: Low enantiomeric excess in EKR can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly influence enzyme activity and enantioselectivity.

  • Incorrect Enzyme Choice: Not all lipases will exhibit high enantioselectivity for this substrate. Screening different enzymes is crucial.

  • Low Enzyme Activity or Stability: The enzyme may be denatured or inhibited under the reaction conditions.

  • Suboptimal Acyl Donor: The choice of acyl donor can impact the reaction rate and selectivity.

  • Reaction Time: Stopping the reaction too early or too late can result in a lower ee of the desired product. For kinetic resolutions, the highest ee for the unreacted starting material is achieved at conversions approaching 50%.

Q3: Can I use methods other than enzymatic resolution?

A3: Yes, asymmetric synthesis is a powerful alternative that can theoretically achieve up to 100% yield of the desired enantiomer. This typically involves the reduction of 1-chloro-2-propanone using chiral catalysts like those employed in Corey-Bakshi-Shibata (CBS) reductions or using alcohol dehydrogenases (ADHs).

Q4: How do I accurately determine the enantiomeric excess of my product?

A4: The most common and reliable method is chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are used to separate the two enantiomers, and the enantiomeric excess is calculated from the relative peak areas.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution

If you are experiencing a lower than expected enantiomeric excess of this compound after enzymatic kinetic resolution, consult the following guide.

SymptomPossible CauseSuggested Solution
Low ee (<90%) Incorrect Enzyme Selection: The chosen lipase (B570770) may have low enantioselectivity for 1-chloro-2-propanol.Screen a variety of lipases from different sources (e.g., Pseudomonas fluorescens, Candida antarctica B, Candida rugosa).
Suboptimal Temperature: Enzyme selectivity is often temperature-dependent.Optimize the reaction temperature. While higher temperatures may increase the reaction rate, lower temperatures often lead to higher enantioselectivity.
Inappropriate Solvent: The solvent can affect the enzyme's conformation and, consequently, its selectivity.Screen various organic solvents. Toluene is a commonly used solvent that has shown good results for similar substrates.[1]
Non-ideal Acyl Donor: The structure of the acyl donor can influence the enzyme's ability to discriminate between enantiomers.Test different acyl donors. Vinyl acetate (B1210297) is frequently effective in these resolutions.[1]
Reaction Conversion is Not Optimal: For the unreacted starting material, the highest ee is achieved at approximately 50% conversion.Monitor the reaction progress over time and stop the reaction when conversion is near 50%.
Low Yield of this compound Reaction Time Too Long: Exceeding 50% conversion will decrease the yield of the desired unreacted enantiomer.Carefully monitor the reaction and quench it at the optimal time.
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.Lower the initial substrate concentration.
Inconsistent Results Enzyme Instability: The enzyme may be degrading over the course of the reaction.Consider immobilizing the enzyme, which can improve its stability and reusability.
Presence of Water: In non-aqueous media, a small amount of water is essential for enzyme activity, but too much can lead to hydrolysis and lower selectivity.Use anhydrous solvents and control the water content in the reaction mixture.

Data Presentation

The following tables summarize quantitative data for enzymatic resolutions of compounds structurally similar to 1-chloro-2-propanol, providing a reference for expected outcomes.

Table 1: Optimization of Reaction Parameters for the Kinetic Resolution of a Metoprolol (B1676517) Intermediate catalyzed by Pseudomonas fluorescens Lipase (PFL) [1][2]

ParameterConditionConversion (%)ees (%)eep (%)E-value
Enzyme Conc. 400 IU50.697.495.1173
Substrate Conc. 10 mM49.293.496.3187
Temperature 30 °C----
Acyl Donor Vinyl acetate50.196.496.1205
Solvent Toluene----
Optimized All above 50.5 95.4 97.2 182

ees: enantiomeric excess of the substrate (S)-alcohol; eep: enantiomeric excess of the product (R)-ester.

Table 2: Enantioselective Production of (R)-Halohydrins using Rhodotorula rubra KCh 82 [3]

SubstrateProductConversion (%)ee (%)
2-chloro-1-(4'-chlorophenyl)-ethan-1-one(R)-(-)-2-chloro-1-(4'-chlorophenyl)-ethan-1-ol>99>99
2-bromo-1-phenyl-ethan-1-one(R)-2-bromo-1-phenyl-ethan-1-ol-97
2-bromo-1-(4'-bromophenyl)-ethan-1-one(R)-(-)-2-bromo-1-(4'-bromophenyl)-ethan-1-ol>9999

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic 1-Chloro-2-propanol

This protocol is a generalized procedure based on common practices for the kinetic resolution of similar alcohols.[1][2]

  • Preparation: To a dried flask, add racemic 1-chloro-2-propanol (1 equivalent) and the chosen organic solvent (e.g., toluene, to a concentration of 10 mM).

  • Enzyme Addition: Add the selected lipase (e.g., Pseudomonas fluorescens lipase, 400 IU).

  • Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Analysis: Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining this compound.

  • Work-up: Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme. The filtrate can then be purified, for example, by column chromatography, to separate the unreacted this compound from the acylated (R)-enantiomer.

Protocol 2: Chiral HPLC Analysis of 1-Chloro-2-propanol Enantiomers

This is a representative protocol; specific conditions may need to be optimized for your instrument and column.

  • Column: Chiral stationary phase column (e.g., based on cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) is a common choice for normal-phase chiral separations.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dilute a small sample of the reaction mixture in the mobile phase before injection.

  • Calculation of ee: The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

a cluster_0 Method Selection for Enantiopure this compound cluster_1 Resolution Pathway cluster_2 Synthesis Pathway cluster_3 Product start Starting Material racemic Racemic 1-Chloro-2-propanol start->racemic Resolution prochiral 1-Chloro-2-propanone (Prochiral Ketone) start->prochiral Synthesis ekr Enzymatic Kinetic Resolution (EKR) racemic->ekr chromatography Chiral Chromatography racemic->chromatography asymmetric_synthesis Asymmetric Synthesis prochiral->asymmetric_synthesis product This compound (High ee) ekr->product chromatography->product asymmetric_synthesis->product

Caption: Decision pathway for producing enantiopure this compound.

b cluster_0 Troubleshooting Low Enantiomeric Excess in EKR start Low ee Observed enzyme 1. Screen Different Enzymes start->enzyme temp 2. Optimize Temperature enzyme->temp Select best enzyme solvent 3. Screen Solvents temp->solvent Find optimal T acyl 4. Vary Acyl Donor solvent->acyl Choose best solvent time 5. Optimize Reaction Time (Conversion) acyl->time Select best donor end Improved ee time->end Stop at ~50% conversion

Caption: Workflow for troubleshooting low enantiomeric excess in EKR.

References

Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-1-Chloro-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and enantioselectivity in their reactions. The following guides and FAQs are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields in the synthesis of this compound can stem from several factors, including:

  • Formation of Byproducts: The synthesis is often accompanied by the formation of undesired side products, such as the regioisomer 2-chloro-1-propanol, 1,2-dichloropropane, and various ethers.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice can significantly impact the reaction's efficiency and selectivity.[2][3]

  • Low Enantioselectivity: If the reaction is not highly enantioselective, a significant portion of the product will be the undesired (R)-enantiomer, leading to a lower yield of the target (S)-isomer after purification.

  • Product Loss During Purification: this compound and its byproducts can have close boiling points, making separation by distillation challenging and potentially leading to product loss.[1]

  • Impure Starting Materials: The purity of reagents, especially the prochiral ketone or alkene, can affect catalyst activity and lead to the formation of impurities that complicate the reaction and purification process.

Q2: How can I minimize the formation of the 2-chloro-1-propanol regioisomer?

The formation of the 2-chloro-1-propanol regioisomer is a common issue, particularly in the chlorohydrination of propylene. To favor the formation of the desired 1-chloro-2-propanol (B90593), consider the following:

  • Choice of Synthesis Route: Asymmetric reduction of 1-chloro-2-propanone is a more regioselective method than the direct chlorohydrination of propylene.

  • Catalyst Selection: In catalytic asymmetric synthesis, the choice of a highly regioselective catalyst is crucial.

  • Reaction Conditions: Optimizing reaction parameters such as temperature and solvent can influence the regioselectivity of the reaction.

Q3: My reaction has a low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low enantiomeric excess is a critical issue in the synthesis of a specific stereoisomer. Key factors influencing enantioselectivity include:

  • Catalyst Performance: The chiral catalyst or ligand may not be optimal for the substrate. Screening different catalysts or modifying the existing one can improve ee.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may also decrease the reaction rate.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the enantioselectivity.[2]

  • Impurities: Traces of water or other impurities can deactivate or alter the selectivity of the catalyst. Ensure all reagents and solvents are dry and pure.

Troubleshooting Guides

Issue 1: Low Overall Yield in Asymmetric Reduction of 1-Chloro-2-propanone

Potential Cause 1: Inefficient Catalyst Activity

  • Troubleshooting Step:

    • Verify Catalyst Quality: Ensure the catalyst has not degraded. If possible, test it on a known substrate.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it improves the conversion rate.

    • Screen Different Catalysts: Test a variety of chiral catalysts, including different metal precursors and chiral ligands, or consider using a biocatalyst like a ketoreductase.[4]

  • Expected Outcome: Identification of a more active and stable catalyst system leading to higher conversion and yield.

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Step:

    • Optimize Temperature: Systematically vary the reaction temperature. While lower temperatures can improve enantioselectivity, there is often an optimal temperature for yield.

    • Solvent Screening: Perform the reaction in different solvents (e.g., THF, toluene, methanol) to find the one that gives the best yield.

    • Adjust Hydrogen Pressure (for hydrogenation): In asymmetric hydrogenation, the hydrogen pressure can influence the reaction rate and yield. Experiment with different pressures within a safe range.

  • Expected Outcome: Improved yield through the identification of optimal reaction parameters.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the synthesis of chiral chloropropanols.

Table 1: Effect of Reaction Temperature and Pressure on the Asymmetric Hydrogenation of β-chloro-propiophenone

Temperature (°C)Pressure (MPa)Yield (%)Enantiomeric Excess (ee, %)
401.28588
501.29592
60 1.2 99 90
701.29885
600.89289
601.09691
601.49988

Data adapted from a study on a similar substrate, β-chloro-propiophenone, and provides a general trend.[5]

Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Chloropropanol (B1252657) Derivative

Lipase (B570770) SourceSolventTime (h)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)
Pseudomonas fluorescensToluene350.595.497.2
Candida antarctica BHexane2448.0>9996.0
Pseudomonas cepaciaMTBE2445.088.0>99

This table presents data from the kinetic resolution of a structurally related chloropropanol derivative, illustrating the impact of enzyme and solvent choice.[6][7]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-Chloro-2-propanone via Catalytic Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of 1-chloro-2-propanone to this compound.

Materials:

  • 1-Chloro-2-propanone

  • Chiral Ruthenium or Rhodium catalyst (e.g., Ru/BINAP)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: Assemble a clean, dry high-pressure reactor equipped with a magnetic stir bar. Purge the reactor with an inert gas to remove air and moisture.

  • Charging the Reactor: Under an inert atmosphere, add the chiral catalyst to the reactor.

  • Substrate Addition: Add the anhydrous solvent to the reactor, followed by the 1-chloro-2-propanone substrate.

  • Reaction: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1.2 MPa). Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to separate this compound from any remaining starting material and byproducts.

Troubleshooting:

  • Low Conversion: Increase reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active.

  • Low Enantioselectivity: Lower the reaction temperature. Screen different chiral ligands or catalysts. Ensure the solvent is anhydrous.

Protocol 2: Kinetic Resolution of Racemic 1-Chloro-2-propanol using Lipase

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 1-chloro-2-propanol.

Materials:

  • Racemic 1-chloro-2-propanol

  • Lipase (e.g., from Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, dissolve the racemic 1-chloro-2-propanol in the chosen organic solvent.

  • Enzyme Addition: Add the lipase to the solution.

  • Acylation: Add the acyl donor (e.g., vinyl acetate) to the mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion for optimal resolution.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Purification: The remaining this compound can be separated from the acylated (R)-enantiomer by column chromatography or distillation.

Troubleshooting:

  • Slow Reaction: Increase the amount of enzyme or the temperature. Ensure the solvent is appropriate for the chosen lipase.

  • Low Enantioselectivity: Screen different lipases and solvents. Optimize the reaction temperature.

Mandatory Visualizations

troubleshooting_low_yield start Low Yield of This compound issue1 Incomplete Reaction start->issue1 issue2 Side Reactions start->issue2 issue3 Low Enantioselectivity start->issue3 issue4 Product Loss during Workup/Purification start->issue4 cause1a Inactive Catalyst issue1->cause1a cause1b Suboptimal Conditions (Temp, Pressure, Time) issue1->cause1b cause2a Formation of 2-Chloro-1-propanol issue2->cause2a cause2b Formation of 1,2-Dichloropropane issue2->cause2b cause3a Poor Catalyst Choice issue3->cause3a cause3b Incorrect Temperature issue3->cause3b cause4a Azeotrope Formation issue4->cause4a cause4b Decomposition during Distillation issue4->cause4b solution1a Check/Replace Catalyst cause1a->solution1a solution1b Optimize Reaction Parameters cause1b->solution1b solution2a Use Regioselective Synthesis Route cause2a->solution2a solution2b Adjust Stoichiometry/ Reaction Conditions cause2b->solution2b solution3a Screen Chiral Catalysts/ Ligands cause3a->solution3a solution3b Optimize Temperature cause3b->solution3b solution4a Use Fractional Distillation under Vacuum cause4a->solution4a solution4b Lower Distillation Temperature (Vacuum) cause4b->solution4b

Caption: Troubleshooting workflow for low yields.

asymmetric_reduction_workflow start Start: 1-Chloro-2-propanone step1 Dissolve in Anhydrous Solvent start->step1 step2 Add Chiral Catalyst step1->step2 step3 Hydrogenation (H2, Pressure, Temp) step2->step3 step4 Reaction Monitoring (GC/HPLC) step3->step4 step5 Work-up: Catalyst Removal step4->step5 Reaction Complete step6 Purification: Fractional Distillation step5->step6 end End: This compound step6->end

Caption: Asymmetric reduction experimental workflow.

References

Purification challenges of (S)-1-Chloro-2-propanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-1-Chloro-2-propanol from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this compound?

A1: The main purification challenges for this compound stem from the presence of closely related isomers and potential thermal instability. Key challenges include:

  • Separation of the (R)-enantiomer: this compound and its (R)-enantiomer have identical physical properties in a non-chiral environment, making their separation by standard techniques like fractional distillation impossible. Chiral chromatography is typically required for this separation.

  • Removal of the regioisomer 2-chloro-1-propanol: This isomer is a common byproduct in many synthetic routes and has a boiling point very close to that of 1-chloro-2-propanol (B90593), making their separation by distillation difficult and requiring a highly efficient fractional distillation setup.

  • Elimination of other impurities: Depending on the synthetic route, other impurities such as unreacted starting materials, solvents, and byproducts like 1-chloro-2-propanone may be present.

  • Thermal decomposition: Chlorinated alcohols can be susceptible to thermal degradation, especially at elevated temperatures during distillation, which can lead to the formation of byproducts and a decrease in yield.

Q2: What are the most common impurities found in crude this compound reaction mixtures?

A2: Common impurities depend on the synthetic method used. For instance, the chlorohydrination of propene can yield the regioisomer 2-chloro-1-propanol. Biocatalytic reduction of chloroacetone (B47974) may result in residual starting material. In general, you can expect to encounter:

  • (R)-1-Chloro-2-propanol (the other enantiomer)

  • 2-Chloro-1-propanol (regioisomer)

  • 1-Chloro-2-propanone (precursor or oxidation byproduct)

  • Unreacted starting materials and catalysts

  • Solvents used in the reaction and workup

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic techniques is generally recommended:

  • Chiral Gas Chromatography (GC): This is a highly sensitive method for determining the enantiomeric excess (e.e.) of this compound. A chiral stationary phase is necessary to resolve the (R) and (S) enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric purity assessment and can also be adapted for preparative scale separations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying other volatile impurities, such as regioisomers and residual solvents.

Data Presentation

Table 1: Physical Properties of 1-Chloro-2-propanol and its Regioisomer

Property1-Chloro-2-propanol2-Chloro-1-propanol
Molecular Formula C₃H₇ClOC₃H₇ClO
Molecular Weight 94.54 g/mol 94.54 g/mol
Boiling Point 126-127 °C133-134 °C
Density (at 25°C) 1.111 g/mL1.103 g/mL (at 20°C)
Refractive Index (n20/D) 1.4391.4362

Table 2: Typical Purification Outcomes for this compound

Purification MethodImpurity TargetedTypical Purity AchievedTypical YieldKey Considerations
Fractional Distillation Regioisomers (e.g., 2-chloro-1-propanol)>95% chemical purity85-95%Requires a column with high theoretical plates. Risk of thermal decomposition.
Preparative Chiral HPLC (R)-1-Chloro-2-propanol>99% e.e.70-90%High resolution, but can be costly and time-consuming for large scales.
Preparative Chiral GC (R)-1-Chloro-2-propanol>99% e.e.60-80%Suitable for smaller scales and volatile compounds.

Troubleshooting Guides

Fractional Distillation for Regioisomer Removal

Q4: I am getting poor separation of 1-chloro-2-propanol and 2-chloro-1-propanol using fractional distillation. What can I do?

A4: Poor separation of these regioisomers is a common issue due to their close boiling points. Consider the following troubleshooting steps:

  • Increase Column Efficiency: The fractionating column may not have enough theoretical plates. Use a longer column or a packing material with a higher efficiency (e.g., structured packing).

  • Optimize Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases. Increasing the reflux ratio can improve separation, although it may increase distillation time.

  • Ensure Stable Heating: Fluctuations in the heating of the distillation flask can disrupt the vapor-liquid equilibrium. Use a stable and uniform heat source, such as an oil bath with a magnetic stirrer.

  • Proper Insulation: Heat loss from the column can lead to premature condensation and reduce separation efficiency. Insulate the column well with glass wool or aluminum foil.

  • Consider Vacuum Distillation: Distilling under reduced pressure will lower the boiling points of the compounds, which can sometimes improve separation and reduce the risk of thermal decomposition.

Q5: I suspect my product is decomposing during distillation. What are the signs and how can I prevent it?

A5: Signs of thermal decomposition include discoloration of the distillation pot residue, lower than expected yield, and the presence of unexpected byproducts in the distillate. To prevent this:

  • Use Vacuum Distillation: This is the most effective way to reduce the required temperature and minimize thermal stress on the compound.[1]

  • Maintain an Inert Atmosphere: Conducting the distillation under a nitrogen or argon atmosphere can prevent oxidative degradation.

  • Avoid High Temperatures: Do not exceed the recommended distillation temperature. Monitor the pot temperature and the head temperature closely.

  • Minimize Distillation Time: Prolonged exposure to heat can increase the likelihood of decomposition. Ensure the distillation proceeds at a steady and reasonable rate.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate 1-chloro-2-propanol from its higher-boiling regioisomer, 2-chloro-1-propanol.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath with a magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter and vacuum pump (optional)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. If using vacuum, connect the vacuum adapter to a trap and a vacuum pump.

  • Charging the Flask: Charge the round-bottom flask with the crude mixture containing 1-chloro-2-propanol. Add boiling chips or a magnetic stir bar.

  • Heating and Equilibration: Begin gentle and uniform heating. As the mixture boils, vapor will rise through the fractionating column. Allow the column to equilibrate by adjusting the heat so that a stable temperature is observed at the distillation head.

  • Fraction Collection:

    • Collect a small forerun fraction, which may contain lower-boiling impurities.

    • Slowly and steadily collect the main fraction of 1-chloro-2-propanol at its boiling point (approx. 126-127 °C at atmospheric pressure). The temperature at the distillation head should remain constant during the collection of a pure fraction.

    • Monitor the temperature closely. A significant rise in temperature indicates that the higher-boiling regioisomer is beginning to distill. At this point, change the receiving flask to collect this fraction separately.

  • Analysis: Analyze the collected fractions by GC or GC-MS to determine their chemical purity.

Protocol 2: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is often effective for separating alcohol enantiomers. For example, a Rt-βDEXsm column.

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: Start with an initial temperature of around 60°C, hold for 1-2 minutes, then ramp up to a final temperature of approximately 180-200°C at a rate of 5-10°C/min. The exact program should be optimized for the specific column and instrument.

  • Injector and Detector Temperature: Typically set around 220-250°C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample onto the GC column.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. If a standard for the racemic mixture is available, it can be run to confirm the retention times of both enantiomers.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reaction_Mixture Crude Reaction Mixture (this compound, (R)-enantiomer, 2-chloro-1-propanol, byproducts) Fractional_Distillation Fractional Distillation Reaction_Mixture->Fractional_Distillation Remove Regioisomers Chiral_Chromatography Chiral Chromatography (HPLC or GC) Fractional_Distillation->Chiral_Chromatography Separate Enantiomers Purity_Analysis Purity & e.e. Analysis (GC, Chiral GC/HPLC) Chiral_Chromatography->Purity_Analysis Verify Purity Pure_Product Pure this compound Purity_Analysis->Pure_Product Final Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Distillation start Poor Separation of Regioisomers check_column Is column efficiency sufficient? start->check_column increase_efficiency Increase column length or use better packing check_column->increase_efficiency No check_reflux Is reflux ratio optimal? check_column->check_reflux Yes increase_efficiency->check_reflux increase_reflux Increase reflux ratio check_reflux->increase_reflux No check_heating Is heating stable and uniform? check_reflux->check_heating Yes increase_reflux->check_heating stabilize_heating Use oil bath and stirring check_heating->stabilize_heating No check_insulation Is column well insulated? check_heating->check_insulation Yes stabilize_heating->check_insulation insulate_column Insulate with glass wool or foil check_insulation->insulate_column No end Improved Separation check_insulation->end Yes insulate_column->end

Caption: Troubleshooting logic for fractional distillation of regioisomers.

References

Stability and degradation of (S)-1-Chloro-2-propanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (S)-1-Chloro-2-propanol under typical reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

**this compound is a relatively stable compound under normal storage conditions (cool, dry, well-ventilated, and sealed from light)[1]. However, its stability can be compromised by elevated temperatures, the presence of bases or strong nucleophiles, and certain catalytic conditions. When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride[2].

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Intramolecular Cyclization (Epoxidation): In the presence of a base (e.g., sodium hydroxide), it undergoes an intramolecular Williamson ether synthesis to form (S)-propylene oxide. This is a highly regioselective process[3].

  • Nucleophilic Substitution (S_N2): The primary carbon-chlorine bond is susceptible to attack by various nucleophiles. This reaction proceeds via an S_N2 mechanism, leading to an inversion of stereochemistry at the reaction center[3]. Common nucleophiles include amines (forming chiral amino alcohols) and alkoxides (forming chiral ethers)[3].

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 1-chloro-2-propanone[3]. Mild oxidizing agents like those used in Swern oxidations are suitable for this transformation[3].

  • Hydrolysis: Although slower than with corresponding iodo- or bromo- compounds, the C-Cl bond can be hydrolyzed to form (S)-1,2-propanediol[3][4][5]. The neutral first-order hydrolysis rate constant is estimated at 1.1 x 10⁻⁸ s⁻¹, corresponding to a half-life of about 5 days in the atmosphere for the racemic mixture[2].

  • Dehydrochlorination: In the presence of a base, elimination of hydrogen chloride (HCl) can occur, potentially leading to the formation of chloro-substituted propenes[6].

Q3: How do changes in pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH:

  • Basic Conditions (High pH): Basic conditions greatly accelerate degradation, primarily through base-induced intramolecular cyclization to form (S)-propylene oxide[3]. Dehydrochlorination is also a possibility under basic conditions[6].

  • Acidic Conditions (Low pH): While generally more stable than in basic media, acidic conditions can catalyze the ring-opening of any formed (S)-propylene oxide, leading to the formation of (S)-1,2-propanediol or other products depending on the nucleophiles present[3].

  • Neutral Conditions (pH ≈ 7): Under neutral conditions, hydrolysis can still occur, though typically at a slower rate[2].

Q4: What are the visual or analytical signs of this compound degradation?

Signs of degradation can include:

  • Visual Changes: A change in color (e.g., developing a yellow tint), formation of a precipitate, or a change in viscosity[6].

  • Analytical Detection: The most reliable method is through analytical techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products[6]. A change in the pH of the solution can also indicate degradation[6].

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent results in reactions or bioassays. Degradation of this compound leading to lower purity and the presence of reactive impurities.Confirm the purity of the starting material using a quantitative analytical technique like GC with an internal standard before use. If purity is low, consider re-purification by distillation[6].
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS). The compound has started to degrade.Analyze the sample using GC-MS to identify the molecular weights of the new peaks. Compare the fragmentation patterns with spectral libraries to tentatively identify degradation products such as (S)-propylene oxide or 1-chloro-2-propanone[6].
The pH of the reaction mixture changes unexpectedly. Degradation may be producing acidic (e.g., HCl from hydrolysis/elimination) or basic species.Monitor the pH of your reaction. If significant deviation is observed, it may be indicative of degradation. Consider buffering the reaction if appropriate for the desired transformation.
The sample has changed in appearance (e.g., color change from colorless to yellow). This is a visual indicator of potential contamination or degradation[6].Do not use the sample for critical experiments. Verify its purity analytically before proceeding.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 1-Chloro-2-propanol

PropertyValueSource
Molecular Formula C₃H₇ClO[2]
Molecular Weight 94.54 g/mol [2]
Appearance Colorless to light amber liquid[2]
Boiling Point 126-127 °C (259-261 °F) at 760 mmHg[2]
Density 1.115 g/cm³ at 20 °C (68 °F)[2]
Flash Point 51.7 °C (125 °F)[7]
Water Solubility ≥ 100 mg/mL at 23 °C (73 °F)[2]
Refractive Index 1.4392 at 20 °C[2]

Table 2: Kinetic Data for Related Reactions

ReactionCompoundTemperature (°C)Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹)Source
Alkaline Dehydrochlorination1-Chloro-2-propanol10103 x 10⁻³[8]
Alkaline Dehydrochlorination2-Chloro-1-propanol2576.1 - 65.0 x 10⁻³[8]

Note: Data for the specific (S)-enantiomer's degradation rates are not widely available; the data presented are for the racemic mixture unless otherwise specified.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

Objective: To assess the stability of this compound under various simulated experimental conditions (e.g., temperature, pH).

Methodology:

  • Sample Preparation: Prepare multiple vials of this compound under the desired conditions (e.g., dissolved in a specific solvent, buffered to a target pH, or neat). Include a control sample stored under ideal conditions (e.g., 2-8°C, protected from light).

  • Incubation: Store the vials under the test conditions. For thermal stability, place vials in ovens at controlled temperatures (e.g., 40°C, 60°C). For photostability, expose a subset of vials to a controlled light source (e.g., UV lamp)[6].

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each condition for analysis[6].

  • Analysis: Dilute the sample in a suitable solvent (e.g., ethyl acetate) and spike with a known concentration of an internal standard. Analyze the sample by GC-MS to determine the purity of this compound and identify any degradation products[6].

  • Quantification: Use the peak area of this compound relative to the internal standard to quantify its degradation over time[6].

Protocol 2: Analytical Method for Purity and Degradation Product Analysis by GC-MS

Objective: To provide a starting point for the GC-MS analysis of this compound and its potential degradation products.

Methodology:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point[6].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[6].

  • Inlet Temperature: 250°C[6].

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1)[6].

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold: Hold at 200°C for 2 minutes[6].

  • MS Detector: Operate in scan mode over a suitable mass range (e.g., m/z 35-200) to detect the parent compound and potential degradation products.

  • Data Analysis: Integrate the peaks of interest. Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify the compounds.

Visualizations

DegradationPathways main This compound epoxide (S)-Propylene Oxide main->epoxide Base (e.g., NaOH) Intramolecular Sₙ2 diol (S)-1,2-Propanediol main->diol Hydrolysis (H₂O) ketone 1-Chloro-2-propanone main->ketone Oxidation amino_alcohol (S)-1-Amino-2-propanol (Example) main->amino_alcohol Nucleophile (e.g., NH₃) Sₙ2 Substitution propene Chloropropenes main->propene Base Dehydrochlorination epoxide->diol H₂O / H⁺

Caption: Major degradation pathways of this compound.

StabilityWorkflow start Start: Define Conditions (Temp, pH, Solvent, Light) prep Prepare Samples & Controls start->prep incubate Incubate Under Test Conditions prep->incubate sample Sample at Time Points (t=0, t=1, t=2...) incubate->sample sample->incubate Continue Incubation analyze GC-MS Analysis (with Internal Standard) sample->analyze quantify Quantify Parent Compound & Identify Degradants analyze->quantify report Report Stability Profile quantify->report

Caption: Experimental workflow for a stability assessment study.

TroubleshootingLogic issue Problem Encountered (e.g., Inconsistent Results) check_purity Check Purity of this compound via GC-MS issue->check_purity is_pure Purity > 98%? check_purity->is_pure source_ok Starting Material is OK. Investigate Other Reaction Parameters. is_pure->source_ok Yes source_bad Purity is Low. Purify (e.g., Distill) or Obtain New Batch. is_pure->source_bad No (New Bottle) degraded_storage Degradation on Storage. Review Storage Conditions (Temp, Light, Seal). is_pure->degraded_storage No (Old Bottle)

Caption: Troubleshooting logic for issues related to compound stability.

References

Preventing racemization of (S)-1-Chloro-2-propanol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Chloro-2-propanol, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant concern in pharmaceutical and fine chemical synthesis because different enantiomers of a chiral molecule can have distinct biological activities. For instance, one enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, maintaining the stereochemical integrity of this compound, a valuable chiral building block, is crucial.

Q2: What are the primary mechanisms that can lead to racemization of this compound during synthesis or workup?

The primary mechanisms that can cause racemization of a secondary alcohol like this compound include:

  • SN1-type reactions: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a planar secondary carbocation intermediate. Subsequent nucleophilic attack can occur from either face of the planar carbocation, leading to a racemic mixture of the product.[1]

  • Reversible oxidation-reduction: If trace amounts of an oxidizing agent are present, the secondary alcohol can be oxidized to the corresponding ketone (1-chloro-2-propanone). This ketone is prochiral and can be reduced back to the alcohol. If the reducing agent or conditions are not stereoselective, a racemic mixture of the alcohol will be formed.

  • Base-catalyzed epimerization: While less common for alcohols themselves, strong basic conditions could potentially lead to racemization through various mechanisms, though this is more of a concern for molecules with acidic protons alpha to a carbonyl group.[1]

Q3: How can I determine the enantiomeric excess (ee%) of my synthesized this compound?

The enantiomeric excess of your product can be determined using chiral analytical techniques. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers.[1]

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: Enantiomers can be distinguished in NMR by converting them into diastereomers by reaction with a chiral derivatizing agent or by using chiral lanthanide shift reagents that form diastereomeric complexes.

Troubleshooting Guide 1: Biocatalytic Reduction of 1-Chloro-2-propanone

This method offers a highly enantioselective route to this compound, often with excellent enantiomeric excess. However, challenges can arise.

Q: My biocatalytic reduction of 1-chloro-2-propanone is showing low conversion and/or low enantioselectivity. What are the possible causes and solutions?

A: Low conversion or enantioselectivity in biocatalytic reductions can stem from several factors related to the enzyme, substrate, and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Enzyme Inhibition or Inactivation:

    • Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit or inactivate the enzyme.

      • Solution: Perform the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually.

    • Improper pH or Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.

      • Solution: Optimize the pH and temperature of the reaction medium. For many yeast-based reductions, a pH around 6.0-7.0 and temperatures between 25-30°C are good starting points.[3]

    • Presence of Inhibitors: Trace metals or organic impurities in the substrate or buffer can inhibit the enzyme.

      • Solution: Use high-purity substrate and reagents. Consider purification of the starting material if necessary.

  • Cofactor Limitation:

    • Insufficient Cofactor Regeneration: Ketoreductases require a hydride source, typically from a nicotinamide (B372718) cofactor (NADH or NADPH). The regeneration of this cofactor is crucial for the reaction to proceed.

      • Solution: When using whole-cell biocatalysts, ensure sufficient glucose or another carbon source is available for cofactor regeneration. For isolated enzymes, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) is necessary.[4]

  • Presence of Competing Enzymes:

    • Multiple Reductases in Whole Cells: Whole-cell biocatalysts like yeast may contain multiple reductases with different stereoselectivities.

      • Solution: Screen different microbial strains to find one with a dominant reductase that produces the desired (S)-enantiomer. For example, Rhodotorula glutinis is known to produce this compound with high ee.

Quantitative Data for Biocatalytic Reduction
BiocatalystSubstrateCo-substrate/Cofactor RegenerationTemp (°C)pHConversion (%)ee% (S)Reference
Rhodotorula glutinis1-Chloro-2-propanoneGlucose306.0>9598[2]
Curvularia hominis B-361-Chloro-2-heptanoneIsopropanol306.0~9799.9[3]
Experimental Protocol: Biocatalytic Reduction of 1-Chloro-2-propanone

Materials:

  • Rhodotorula glutinis cells

  • 1-Chloro-2-propanone

  • Glucose

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate Rhodotorula glutinis in a suitable growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Prepare a suspension of the resting cells in the phosphate buffer.

  • Add glucose as the energy source for cofactor regeneration.

  • Add 1-chloro-2-propanone to the cell suspension. The concentration should be optimized to avoid substrate inhibition.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Diagram of Biocatalytic Reduction Workflow

G cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_workup Workup & Analysis Cultivate Cultivate Rhodotorula glutinis Harvest Harvest & Wash Cells Cultivate->Harvest Reaction Incubate Cells with 1-Chloro-2-propanone & Glucose Harvest->Reaction Separate Separate Cells Reaction->Separate Extract Extract Supernatant Separate->Extract Purify Purify Product Extract->Purify Analyze Analyze ee% Purify->Analyze

Caption: Workflow for the biocatalytic reduction of 1-chloro-2-propanone.

Troubleshooting Guide 2: Enzymatic Kinetic Resolution of Racemic 1-Chloro-2-propanol (B90593)

Kinetic resolution is a common method to separate enantiomers from a racemic mixture. Lipases are frequently used to selectively acylate one enantiomer, leaving the other unreacted.

Q: I am attempting a kinetic resolution of racemic 1-chloro-2-propanol using a lipase (B570770), but the resolution is slow and/or the enantioselectivity is low. How can I improve this?

A: The efficiency of an enzymatic kinetic resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Enzyme:

    • Low Activity or Selectivity: Not all lipases are effective for every substrate.

      • Solution: Screen a variety of commercially available lipases, such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas fluorescens, and Candida rugosa, to find the most active and selective one for your substrate.[5]

  • Inefficient Acyl Donor:

    • Slow Reaction Rate: The choice of acyl donor significantly impacts the reaction rate.

      • Solution: Vinyl acetate (B1210297) is often an excellent acyl donor as the co-product, acetaldehyde, is volatile and its removal drives the reaction forward. Other options include isopropenyl acetate or acid anhydrides.[5]

  • Inappropriate Solvent:

    • Enzyme Denaturation or Low Activity: The solvent can greatly affect the enzyme's conformation and activity.

      • Solution: Screen a range of organic solvents. Hydrophobic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are often good choices for lipase-catalyzed reactions.[6]

  • Suboptimal Temperature:

    • Low Reaction Rate or Reduced Enantioselectivity: Temperature affects both the reaction rate and the enzyme's enantioselectivity.

      • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. A typical starting point is 30-40°C.[5]

Quantitative Data for Enzymatic Kinetic Resolution
EnzymeSubstrateAcyl DonorSolventTemp (°C)Time (h)ee% (S)-alcoholee% (R)-esterReference
Pseudomonas fluorescens lipase(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olVinyl acetateToluene30395.497.2[5][7]
Addzyme 001(RS)-1-chloro-3-(1-naphthyloxy)-2-propanolVinyl acetateCyclohexane40489798[8]
Experimental Protocol: Kinetic Resolution of Racemic 1-Chloro-2-propanol

Materials:

  • Racemic 1-chloro-2-propanol

  • Immobilized lipase (e.g., from Pseudomonas fluorescens)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene)

  • Buffer for pH adjustment (if necessary for workup)

Procedure:

  • To a solution of racemic 1-chloro-2-propanol in the organic solvent, add the immobilized lipase.

  • Add vinyl acetate as the acyl donor.

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted this compound from the formed (R)-1-chloro-2-propyl acetate by column chromatography or distillation.

  • The (R)-ester can be hydrolyzed back to (R)-1-chloro-2-propanol if desired.

  • Determine the enantiomeric excess of both the remaining alcohol and the ester.

Diagram of Kinetic Resolution Workflow

G cluster_reaction Enzymatic Resolution cluster_separation Separation & Analysis Racemate Racemic 1-Chloro-2-propanol Reaction Selective Acylation Racemate->Reaction Enzyme Immobilized Lipase + Vinyl Acetate Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Separate Separate Alcohol & Ester Filter->Separate S_Alcohol This compound Separate->S_Alcohol R_Ester (R)-Ester Separate->R_Ester Analyze_S Analyze ee% of (S)-Alcohol S_Alcohol->Analyze_S Analyze_R Analyze ee% of (R)-Ester R_Ester->Analyze_R

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-chloro-2-propanol.

Troubleshooting Guide 3: Stereoselective Ring-Opening of Propylene (B89431) Oxide

Starting with an enantiomerically pure epoxide is another strategy to obtain enantiopure chlorohydrins.

Q: I am trying to synthesize this compound by ring-opening of (S)-propylene oxide with a chloride source, but I am getting a mixture of regioisomers and/or a product with low enantiomeric purity. What is going wrong?

A: The regioselectivity and stereoselectivity of epoxide ring-opening are highly dependent on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.

Potential Causes and Troubleshooting Steps:

  • Incorrect Regioselectivity:

    • Acidic Conditions: Under acidic conditions, the epoxide is first protonated. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (the chiral center in this case). This "abnormal" ring-opening leads to the formation of 2-chloro-1-propanol, not the desired 1-chloro-2-propanol.[9]

      • Solution: Avoid strongly acidic conditions if the desired product is 1-chloro-2-propanol.

    • Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon (the primary carbon), which is the "normal" ring-opening that yields 1-chloro-2-propanol.[9]

      • Solution: Use a chloride source under neutral or mildly basic conditions. Sources like lithium chloride in a suitable solvent or reaction with HCl under carefully controlled, non-acidic conditions are preferred.

  • Loss of Enantiomeric Purity:

    • Racemization of the Starting Epoxide: If the reaction conditions are harsh, the starting (S)-propylene oxide could racemize before ring-opening.

      • Solution: Use mild reaction conditions and ensure the enantiomeric purity of the starting epoxide is high.

    • Racemization of the Product: The product, this compound, can racemize under acidic conditions via an SN1 mechanism, as described in the FAQs.

      • Solution: After the reaction is complete, perform a neutral or slightly basic workup to avoid exposure of the product to strong acids.

Quantitative Data for Propylene Oxide Ring-Opening
EpoxideNucleophile/ConditionsMajor ProductRegioselectivityStereochemistryee% of ProductReference
(R)-Propylene OxideMethanol / H₂SO₄ (catalytic)(S)-2-Methoxy-1-propanolAbnormal (attack at C2)Inversion>95%[9]
(R)-Propylene OxideSodium methoxide (B1231860) / Methanol(R)-1-Methoxy-2-propanolNormal (attack at C1)Retention>95%[10]
Experimental Protocol: Ring-Opening of (S)-Propylene Oxide

Materials:

  • (S)-Propylene oxide

  • Lithium chloride (anhydrous)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Weak acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve anhydrous lithium chloride in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add (S)-propylene oxide to the solution.

  • If necessary, a catalytic amount of a weak acid can be added to facilitate the reaction, but strong acids should be avoided.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by GC or TLC).

  • Quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation.

  • Determine the enantiomeric excess and regioselectivity of the product by chiral GC or HPLC and NMR.

Diagram of Logical Relationships in Propylene Oxide Ring-Opening

G cluster_conditions Reaction Conditions cluster_products Products Start (S)-Propylene Oxide Acidic Acidic (e.g., H+) Start->Acidic Basic_Neutral Basic/Neutral (e.g., Cl-) Start->Basic_Neutral Abnormal Abnormal Ring-Opening (Attack at C2) 2-Chloro-1-propanol Acidic->Abnormal Leads to Normal Normal Ring-Opening (Attack at C1) This compound Basic_Neutral->Normal Leads to

Caption: Influence of reaction conditions on the regioselectivity of propylene oxide ring-opening.

References

Technical Support Center: Catalyst Selection for (S)-1-Chloro-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective synthesis of (S)-1-Chloro-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound with high selectivity?

The most common and effective strategies for obtaining enantiomerically pure this compound involve the kinetic resolution of a racemic mixture.[1][2] The two primary catalytic approaches are:

  • Biocatalytic Kinetic Resolution: This method often employs lipases to selectively acylate one enantiomer (typically the R-enantiomer) of a racemic 1-chloro-2-propanol (B90593) derivative, leaving the desired (S)-enantiomer unreacted.[3]

  • Chemo-catalytic Hydrolytic Kinetic Resolution (HKR): This technique typically uses chiral Salen-metal complexes, particularly Cobalt (Co)-Salen catalysts, for the enantioselective ring-opening of racemic epichlorohydrin (B41342).[4][5] The unreacted (S)-epichlorohydrin can then be converted to this compound.

Q2: What are the main advantages of using biocatalysts like lipases?

Lipases are widely used for kinetic resolutions due to several key advantages:

  • High Enantioselectivity: Lipases can exhibit excellent discrimination between enantiomers, leading to products with high enantiomeric excess (ee).[3]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and atmospheric pressure, which minimizes side reactions and energy consumption.

  • Green Chemistry: Lipases are environmentally friendly catalysts, and the reactions can often be run in organic solvents with minimal waste.[3]

  • Cost-Effectiveness: Many commercial lipases are readily available and can be a cost-effective solution for enantiopure synthesis.[3]

Q3: What are the benefits of using Salen-metal complexes for Hydrolytic Kinetic Resolution (HKR)?

Chiral Salen-Co(III) complexes are powerful catalysts for the HKR of terminal epoxides like epichlorohydrin, offering several appealing features:

  • Extraordinary Scope and Selectivity: These catalysts can resolve a wide variety of epoxides, consistently yielding >99% ee for the recovered, unreacted epoxide.[5][6]

  • Practicality: The reaction uses water as a reactant and requires only low catalyst loadings (0.2–2.0 mol %).[5]

  • Catalyst Recyclability: The Salen-Co complexes can often be recovered and reused, which is advantageous from both an economic and environmental perspective.[5]

  • High Efficiency: Oligomeric Salen-Co catalysts have been shown to be highly active, achieving high enantioselectivity in short reaction times.[6]

Q4: How do I choose between a biocatalytic and a chemo-catalytic approach?

The choice depends on your specific starting material, desired product, and experimental constraints.

  • Choose a biocatalytic (lipase) approach if: Your starting material is a racemic mixture of a 1-chloro-2-propanol derivative and you need to isolate the (S)-alcohol. This method is particularly effective for derivatives with larger substituent groups.[3]

  • Choose a chemo-catalytic (Salen-Co) approach if: Your starting material is racemic epichlorohydrin. This method is highly efficient for producing enantiopure (S)-epichlorohydrin, a direct precursor to this compound.[5][7]

Below is a decision-making workflow to aid in catalyst selection.

cluster_legend Legend Start Start Decision Decision Process Process Result Result start Start: Need this compound substrate What is your starting material? start->substrate lipase_path Use Lipase-Catalyzed Kinetic Resolution substrate->lipase_path rac_cpo salen_path Use Salen-Co Catalyzed Hydrolytic Kinetic Resolution (HKR) substrate->salen_path rac_epi lipase_result Yields (S)-Alcohol directly and (R)-Ester byproduct lipase_path->lipase_result salen_result Yields (S)-Epichlorohydrin and (R)-Diol byproduct salen_path->salen_result rac_cpo Racemic 1-Chloro-2-propanol (or derivative) rac_epi Racemic Epichlorohydrin final_step Ring-opening of (S)-Epichlorohydrin salen_result->final_step final_product Final Product: This compound final_step->final_product

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting Guide

Q5: I am observing low enantiomeric excess (ee) in my lipase-catalyzed kinetic resolution. What are the potential causes and solutions?

Low enantiomeric excess is a common issue that can often be resolved by optimizing reaction parameters.

  • Cause 1: Incorrect Acyl Donor. The choice of acyl donor is critical for achieving high selectivity. Vinyl acetate (B1210297) is often preferred as it produces an unstable enol byproduct that tautomerizes, making the reaction irreversible and driving it towards higher selectivity.

  • Solution 1: Screen various acyl donors. If you are not using vinyl acetate, consider testing it against other options like isopropenyl acetate, ethyl acetate, or benzyl (B1604629) acetate.[3]

  • Cause 2: Suboptimal Solvent. The organic solvent can significantly impact lipase (B570770) activity and stability. Hydrophilic solvents may strip essential water from the enzyme, reducing its catalytic efficiency.

  • Solution 2: Test a range of organic solvents with different log P values. Toluene is often reported as an effective solvent for this reaction.[3]

  • Cause 3: Inappropriate Temperature. Enzyme activity is highly dependent on temperature.

  • Solution 3: Optimize the reaction temperature. For Pseudomonas fluorescens lipase (PFL), a temperature of around 30°C has been shown to be optimal.[3]

  • Cause 4: Reaction Time. The highest enantioselectivity is often achieved at or near 50% conversion. Letting the reaction run too long can lead to the slower acylation of the (S)-enantiomer, reducing the ee of the remaining alcohol.

  • Solution 4: Monitor the reaction over time by taking samples at different intervals to determine the point of maximum enantioselectivity and conversion.[3]

Q6: My conversion rate is poor in the hydrolytic kinetic resolution (HKR) of epichlorohydrin using a Salen-Co catalyst. How can I improve it?

Poor conversion in HKR can be linked to catalyst activity, concentration, or reaction conditions.

  • Cause 1: Catalyst Loading is too Low. While HKR works with low catalyst loadings, an insufficient amount will naturally lead to slow conversion.

  • Solution 1: Incrementally increase the catalyst loading. Studies often use loadings between 0.2 and 2.0 mol %.[5] Be aware that very high catalyst levels can sometimes impact selectivity in other systems.[8]

  • Cause 2: Catalyst Structure. The structure of the Salen-Co catalyst plays a crucial role. Oligomeric or cyclic framework catalysts often exhibit higher activity due to cooperative effects between metal centers.[6]

  • Solution 2: If using a monomeric catalyst, consider switching to a reported oligomeric or dimeric variant, which has demonstrated superior activity and selectivity.[6]

  • Cause 3: Insufficient Water. Water is a reactant in HKR. The stoichiometry is critical.

  • Solution 3: Ensure the correct amount of water is used. For optimal resolution to get both the epoxide and diol in high ee, approximately 0.45 to 0.5 equivalents of water (relative to the racemic epoxide) is recommended.[5]

Q7: My lipase catalyst appears to be inactive or shows low stability. What should I check?

Lipase inactivation can be caused by environmental factors or inhibitors.

  • Cause 1: Solvent Choice. As mentioned, polar, hydrophilic solvents can strip the layer of water necessary for lipase activity, leading to deactivation.

  • Solution 1: Ensure you are using a suitable non-polar organic solvent.

  • Cause 2: Incorrect pH. The pH of the microenvironment around the enzyme is crucial for maintaining its active conformation.

  • Solution 2: While the bulk medium is organic, ensure that the pH of any aqueous solutions used during enzyme preparation or immobilization is within the optimal range for the specific lipase.

  • Cause 3: Substrate/Product Inhibition. High concentrations of the substrate or product can sometimes inhibit enzyme activity.

  • Solution 3: Optimize the substrate concentration. A study with PFL found 10 mM to be the optimal substrate concentration.

cluster_factors Factors Affecting Lipase Selectivity & Activity center Lipase Performance (ee% & Conversion) temp Temperature center->temp solvent Solvent (log P value) center->solvent acyl_donor Acyl Donor center->acyl_donor substrate_conc Substrate Concentration center->substrate_conc time Reaction Time (~50% conversion) center->time

Caption: Key experimental factors influencing lipase-catalyzed kinetic resolution.

Data & Experimental Protocols

Data Presentation

Table 1: Optimization of Pseudomonas fluorescens Lipase (PFL) for Kinetic Resolution [3]

ParameterConditionConversion (C%)ees (%)¹eep (%)²E-value³
Acyl Donor Vinyl Acetate50.196.496.1205
Isopropenyl Acetate48.592.595.8150
Ethyl Acetate45.285.390.165
Temperature 30 °C50.595.497.2182
40 °C46.188.292.385
Substrate Conc. 10 mM49.293.496.3187
20 mM42.380.185.645
Solvent (log P) Toluene (2.5)50.196.496.1205
Hexane (3.5)48.291.894.9135
Acetonitrile (-0.33)35.465.270.315

¹ees: enantiomeric excess of the substrate ((S)-alcohol). ²eep: enantiomeric excess of the product ((R)-ester). ³E-value: Enantiomeric ratio, a measure of selectivity.

Table 2: Performance of Selected Salen-Co(III) Catalysts in HKR of Epichlorohydrin [5][6]

Catalyst TypeLoading (mol%)Time (min)Conversion (%)Epoxide ee (%)krel⁴
Oligomeric (cyclic)0.55222>50>99>99
Dimeric0.5Not Specified~54>99>50
Monomeric0.2 - 2.0~24h~50>99>50

⁴krel: Relative rate of reaction of the two enantiomers.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution [3]

This protocol is based on the kinetic resolution of a racemic 1-chloro-2-propanol derivative using Pseudomonas fluorescens lipase (PFL).

  • Reaction Setup: To a solution of the racemic alcohol (e.g., 10 mM) in a suitable organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add the lipase (e.g., PFL, 400 units) to the mixture.

  • Incubation: Seal the reaction vessel and incubate at the optimal temperature (e.g., 30°C) with agitation.

  • Monitoring: Monitor the reaction progress by periodically withdrawing aliquots and analyzing them using chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of both the remaining substrate (S-alcohol) and the product (R-ester).

  • Termination and Workup: Once the desired conversion (ideally ~50%) is reached, terminate the reaction by filtering off the enzyme.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated using column chromatography.

Protocol 2: General Procedure for Salen-Co Catalyzed Hydrolytic Kinetic Resolution (HKR) [5]

This protocol describes the HKR of racemic epichlorohydrin.

  • Reaction Setup: In a reaction vessel, dissolve the chiral Salen-Co(III) catalyst (e.g., 0.5 mol %) in a suitable solvent like tert-butyl methyl ether (TBME), if required, although the reaction can often be run neat.

  • Substrate Addition: Add the racemic epichlorohydrin (1 equivalent) to the vessel.

  • Reaction Initiation: Cool the mixture (e.g., to 0°C or room temperature) and add water (0.5 equivalents) dropwise.

  • Incubation: Allow the reaction to stir at the specified temperature (typically 0°C to ambient) for the required time (can range from a few hours to 24 hours).

  • Monitoring: Monitor the conversion and enantiomeric excess of the remaining epichlorohydrin by chiral GC analysis of aliquots.

  • Workup and Purification: Once the reaction has reached approximately 52-55% conversion, quench the reaction. The product mixture, containing the enantioenriched (S)-epichlorohydrin and the (R)-1-chloro-2,3-propanediol, can be separated. The catalyst can often be recovered from the reaction mixture. The (S)-epichlorohydrin is typically purified by distillation or chromatography.

References

Validation & Comparative

Chiral HPLC Analysis for Enantiomeric Purity of (S)-1-Chloro-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (S)-1-Chloro-2-propanol. Due to the limited availability of direct chiral separation methods for 1-chloro-2-propanol (B90593) in published literature, this document outlines and compares established chiral separation strategies applicable to small, polar, and halogenated aliphatic alcohols. The guide focuses on comparing different chiral stationary phases (CSPs) and mobile phase systems, and discusses the potential necessity of derivatization to achieve successful enantiomeric resolution.

Introduction to the Challenge

Direct chiral separation of small, flexible, and weakly UV-absorbing molecules like 1-chloro-2-propanol can be challenging. The lack of rigid structural elements and limited interaction sites can make it difficult for chiral stationary phases to differentiate between the enantiomers. A study on the structurally similar (RS)-1-bromo-3-chloro-2-propanol found that direct resolution on various common chiral columns was not successful.[1][2] However, the phenoxy derivatives of this compound were successfully separated, suggesting that derivatization to introduce a chromophore and additional interaction sites can be a viable strategy.[1][2]

This guide, therefore, explores both direct and indirect approaches, comparing potential methodologies to provide a rational framework for method development.

Comparison of Chiral HPLC Methodologies

The selection of a suitable chiral HPLC method depends on the choice of the chiral stationary phase and the mobile phase system. Polysaccharide-based CSPs are widely used due to their broad applicability.[3][4][5]

Table 1: Comparison of Potential Chiral Stationary Phases (CSPs)
Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential Advantages for 1-Chloro-2-propanolPotential DisadvantagesTypical Mobile Phases
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.Broad enantiorecognition capabilities for a wide range of compounds.[3][4] Can be used in normal, reversed, and polar organic modes.Direct separation of small, flexible molecules may be difficult without derivatization.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol.[2][6] Reversed Phase: Acetonitrile/Water, Methanol/Water.
Pirkle-type (e.g., Whelk-O 1) π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7]Effective for compounds with aromatic rings. Can be used with a wide range of mobile phases.[7] The elution order of enantiomers can often be inverted by using a CSP with the opposite configuration.[7]Likely requires derivatization of 1-chloro-2-propanol to introduce a π-basic or π-acidic group (e.g., a phenyl or dinitrophenyl group).Normal Phase: Hexane/Isopropanol, Hexane/Ethanol.
Cyclodextrin-based Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin.Effective for separating enantiomers where one can fit better into the hydrophobic cavity.May have limited success for small, polar molecules that do not interact strongly with the cavity.Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers.

Experimental Protocols

Below are detailed, representative experimental protocols for the different approaches.

Protocol 1: Direct Analysis on a Polysaccharide-based CSP (Screening Protocol)

This protocol is a starting point for screening for direct separation.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Normal Phase Screening:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Reversed Phase Screening:

      • Mobile Phase C: Acetonitrile/Water (50:50, v/v)

      • Mobile Phase D: Methanol/Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: Refractive Index (RI) or UV at low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Sample Preparation: Dissolve a small amount of this compound and the racemic standard in the mobile phase.

Protocol 2: Indirect Analysis via Derivatization with 3,5-Dinitrobenzoyl Chloride

This protocol involves derivatizing the hydroxyl group of 1-chloro-2-propanol to introduce a chromophore and enhance chiral recognition.

  • Derivatization Step:

    • Dissolve 1-chloro-2-propanol in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of 3,5-Dinitrobenzoyl chloride and a base (e.g., pyridine (B92270) or triethylamine).

    • Stir the reaction at room temperature until complete (monitor by TLC or achiral GC/HPLC).

    • Quench the reaction, extract the derivative, and purify if necessary.

  • HPLC Analysis of the Derivative:

    • Column: Pirkle-type column (e.g., Whelk-O® 1) or a polysaccharide-based column, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the derivatized sample and racemic standard in the mobile phase.

Data Presentation

The following table illustrates how to present the results from a successful chiral separation.

Table 2: Example Chromatographic Data for Derivatized 1-Chloro-2-propanol
EnantiomerRetention Time (min)Peak AreaEnantiomeric Purity (%)Resolution (Rs)
(R)-1-Chloro-2-propanol derivative8.51,2000.52.1
This compound derivative10.2238,80099.5

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical process for method development.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis racemic Racemic Standard injector Autosampler/Injector racemic->injector sample This compound Sample sample->injector pump HPLC Pump (Mobile Phase Delivery) pump->injector column Chiral Column injector->column detector Detector (UV/RI) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration purity Enantiomeric Purity Calculation integration->purity G start Start: Determine Enantiomeric Purity of this compound direct Attempt Direct Separation on Polysaccharide CSPs start->direct resolution Is Resolution (Rs > 1.5) Achieved? direct->resolution derivatize Derivatize with a suitable agent (e.g., 3,5-Dinitrobenzoyl chloride) resolution->derivatize No end Validated Chiral HPLC Method resolution->end Yes indirect Screen Derivatized Sample on Polysaccharide and Pirkle-type CSPs derivatize->indirect optimize Optimize Mobile Phase Composition indirect->optimize optimize->end

References

Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for determining the enantiomeric excess (ee) of (S)-1-Chloro-2-propanol, a key chiral building block in pharmaceutical synthesis. We present a direct chiral Gas Chromatography (GC) method and compare it with an alternative High-Performance Liquid Chromatography (HPLC) method that requires derivatization. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques for chiral purity assessment.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound is a versatile intermediate where enantiomeric purity is paramount. Accurate determination of its enantiomeric excess is therefore essential for quality control and regulatory compliance. This guide compares two effective chromatographic techniques for this purpose.

Method Comparison: Chiral GC vs. Chiral HPLC

The primary method detailed is a direct enantioselective Gas Chromatography (GC) analysis. As an alternative, a chiral High-Performance Liquid Chromatography (HPLC) method following derivatization is presented. The choice between these methods may depend on available equipment, sample throughput requirements, and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes the key performance parameters of the two methods.

ParameterChiral Gas Chromatography (Direct)Chiral HPLC (with Derivatization)
Chiral Stationary Phase β-dex 225 (cyclodextrin-based)Chiralcel OD-H (cellulose-based)
Derivatization Required? NoYes (e.g., phenoxy derivative)
Typical Analysis Time ~30 minutes~20 minutes
Resolution (Rₛ) > 1.5> 2.0
Limit of Quantification Low µg/mL rangeLow µg/mL range
Mobile Phase Inert Gas (e.g., Helium, Hydrogen)n-Hexane / Isopropanol
Advantages Direct analysis, simpler sample prepHigher resolution, established for derivatives
Disadvantages Lower resolution for some analytesIndirect, requires derivatization step

Experimental Protocols

Method 1: Direct Chiral Gas Chromatography (GC)

This method allows for the direct separation of the enantiomers of 1-chloro-2-propanol (B90593) without prior derivatization. The separation is achieved on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][2]

  • Injector: Split/Splitless, 200 °C

  • Detector Temperature: 250 °C[3]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

Temperature Program:

  • Initial oven temperature: 100 °C, hold for 6 minutes.[1][2]

  • Ramp rate: 10 °C/min to 170 °C.[1][2]

  • Final hold: Hold at 170 °C for 15 minutes.[1][2]

Sample Preparation:

  • Dissolve the sample of 1-chloro-2-propanol in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

For non-chromophoric and highly polar molecules like 1-chloro-2-propanol, direct analysis by chiral HPLC can be challenging.[4] Derivatization to a more suitable compound, such as a phenoxy derivative, can significantly improve chromatographic separation on a chiral stationary phase.[4][5]

Step 1: Derivatization to (RS)-1-phenoxy-2-propanol

  • To a solution of (RS)-1-chloro-2-propanol (1 mmol) and phenol (B47542) (1.1 mmol) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (1.5 mmol).

  • Heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC or achiral GC).

  • After cooling, filter the mixture and evaporate the solvent.

  • Purify the resulting (RS)-1-phenoxy-2-propanol by column chromatography.

Step 2: Chiral HPLC Analysis Instrumentation:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane : Isopropanol (80:20, v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 254 nm.[5]

Sample Preparation:

  • Dissolve the derivatized sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Inject 10 µL of the sample into the HPLC system.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives in the same manner as the GC method.

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Chloro-2-propanol Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on β-dex 225 Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate % ee Chromatogram->Calculate Chiral_HPLC_Workflow cluster_derivatization Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Processing Start (RS)-1-Chloro-2-propanol React React with Phenol (Base, Heat) Start->React Product Derivatized Product (RS)-1-phenoxy-2-propanol React->Product Prepare Prepare Sample in Mobile Phase Product->Prepare Inject Inject into HPLC Prepare->Inject Separate Separation on Chiralcel OD-H Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate % ee Chromatogram->Calculate

References

Comparative Guide to the Validation of Analytical Methods for (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of (S)-1-Chloro-2-propanol, a critical chiral building block in the pharmaceutical and chemical industries.[1] Ensuring the enantiomeric purity and accurate quantification of this compound is paramount for quality control and drug safety. This document is intended for researchers, scientists, and drug development professionals, offering a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques, complete with experimental data and detailed methodologies.

Due to a scarcity of specific public data for this compound, this guide utilizes data for its close isomers, such as 1,3-dichloro-2-propanol (B29581) and 1,2-dichloro-2-propanol, as surrogates to compare the performance of these analytical techniques.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of GC-MS and HPLC for the analysis of related chloropropanols.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC Methods

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) for DichloropropanolsHigh-Performance Liquid Chromatography (HPLC) for Derivatives of 1-bromo-3-chloro-2-propanol
Linearity (R²) >0.999[2]> 0.997[3]
Accuracy (% Recovery) 91 - 105%[2][4]98.26 - 101.02%[3]
Precision (%RSD) 1.9 - 10%[2][4]≤ 3.0%[3]
Limit of Detection (LOD) 0.3 - 3.2 ng/mL[4]0.006 µg/mL[3]
Limit of Quantification (LOQ) 0.1 µg/L (in water)[4][5][6]0.020 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for related chloropropanols and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like chloropropanols due to its high sensitivity and selectivity.[4]

1. Sample Preparation:

  • A 1 mL aqueous sample is extracted with 1 mL of ethyl acetate (B1210297) containing an internal standard (e.g., 1,3-dichloro-2-propanol-d5).[2]

  • The mixture is vortexed for 1 minute and then centrifuged at 5000 rpm for 5 minutes.[2]

  • The organic layer is carefully transferred to a vial for GC-MS analysis.[2]

  • For some applications, a derivatization step may be performed to create a less polar and more volatile silyl (B83357) ether or heptafluorobutyrate derivative.[4]

2. GC-MS Analysis:

  • Instrumentation: Agilent 7890B GC System coupled with an Agilent 5977A MSD.[2]

  • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm.[2]

  • Injector: Split/splitless injector.[2]

  • The derivatized or underivatized analyte is injected into the gas chromatograph.

  • Separation of the sample components is achieved based on their different boiling points and interactions with the stationary phase.[4]

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented for detection and quantification.[4]

High-Performance Liquid Chromatography (HPLC) Protocol for Chiral Separation

While less common for underivatized chloropropanols, HPLC is a powerful technique for the separation of enantiomers, often after derivatization. Chiral stationary phases (CSPs) are crucial for achieving enantioselective separation.[7][8]

1. Derivatization:

  • Direct HPLC resolution of some chloropropanol (B1252657) enantiomers can be challenging.[9]

  • Derivatization, for instance, to form phenoxy derivatives, may be necessary to achieve separation on a chiral column.[9]

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.[4]

  • Column: A normal phase chiral column such as Chiralcel ODH (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) is often effective.[9] Other options include polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ.[10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) is a common mobile phase for normal phase chiral separations.[9] For basic compounds, an additive like diethylamine (B46881) (0.1% v/v) may be used, while acidic compounds may require an additive like trifluoroacetic acid (0.1% v/v).[10]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[9]

  • Detection: Detection is commonly performed at 254 nm.[9]

Visualizations

The following diagrams illustrate the typical workflows for the analytical method validation and the specific analytical processes.

General Workflow for Analytical Method Validation A Define Performance Characteristics B Develop Analytical Method A->B C Execute Validation Studies B->C D Analyze and Document Results C->D E Implement for Routine Analysis D->E

Caption: General workflow for the validation of an analytical method.

GC-MS and HPLC Analytical Workflows cluster_0 GC-MS Workflow cluster_1 HPLC Workflow for Chiral Separation GC1 Sample Preparation (Extraction) GC2 Optional Derivatization GC1->GC2 GC3 GC Separation GC2->GC3 GC4 MS Detection GC3->GC4 HPLC1 Sample Preparation (Derivatization) HPLC2 HPLC Separation (Chiral Column) HPLC1->HPLC2 HPLC3 UV/Fluorescence Detection HPLC2->HPLC3

Caption: Comparative workflows for GC-MS and HPLC analysis.

References

A Comparative Guide to (S)-1-Chloro-2-propanol and (R)-1-Chloro-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of chiral building blocks is a critical determinant of reaction outcomes, influencing both the yield and the stereochemical purity of the final product. Among the versatile chiral synthons, (S)-1-Chloro-2-propanol and (R)-1-Chloro-2-propanol have emerged as valuable precursors for the synthesis of a wide array of enantiomerically pure compounds, most notably β-adrenergic receptor blockers. This guide provides an objective comparison of the performance of these two enantiomers in asymmetric synthesis, supported by experimental data and detailed protocols.

The primary route to obtaining enantiomerically pure (S)- and (R)-1-chloro-2-propanol derivatives is through the kinetic resolution of the corresponding racemic mixture. This is often accomplished using lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

Performance Comparison in the Synthesis of (S)- and (R)-Propranolol

A prominent application of these chiral chlorohydrins is in the synthesis of the antihypertensive drug propranolol (B1214883), where the (S)-enantiomer is the active β-blocker. The synthesis of both (S)- and (R)-propranolol can be achieved with high enantiomeric purity by starting with the corresponding enantiomer of 1-chloro-3-(1-naphthyloxy)-2-propanol.

While direct, side-by-side comparative studies under identical conditions are not extensively reported, the synthesis of each enantiomer of propranolol from the respective enantiopure chlorohydrin precursor is well-established. The following table summarizes typical quantitative data for these syntheses, primarily initiated from the kinetic resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol.

ParameterSynthesis of (S)-Propranolol from (R)-1-chloro-3-(1-naphthyloxy)-2-propanol via EpoxideSynthesis of (R)-Propranolol from (R)-1-chloro-3-(1-naphthyloxy)-2-propanol
Starting Material (R)-1-chloro-3-(1-naphthyloxy)-2-propanol(R)-1-chloro-3-(1-naphthyloxy)-2-propanol
Key Transformation Intramolecular cyclization to (S)-epoxide followed by nucleophilic openingDirect nucleophilic substitution
Overall Yield ~45%~70%[1]
Enantiomeric Excess (ee) >99%[1]96-99.9%[1]

Note: The synthesis of (S)-propranolol often proceeds via the (S)-epoxide formed from the (R)-chlorohydrin, which undergoes ring-opening with isopropylamine. This pathway involves an inversion of configuration.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of (±)-1-Chloro-3-(1-naphthyloxy)-2-propanol

This chemoenzymatic approach is a common method to obtain the enantiopure starting materials for the synthesis of both (S)- and (R)-propranolol.

Methodology: Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol is dissolved in an organic solvent (e.g., toluene). A lipase (B570770), such as Pseudomonas cepacia lipase immobilized on a ceramic carrier, and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) and monitored by chromatography. The lipase selectively acylates the (R)-enantiomer, yielding (R)-1-chloro-3-(1-naphthyloxy)-2-propyl acetate (B1210297) and leaving behind the unreacted (S)-1-chloro-3-(1-naphthyloxy)-2-propanol. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the produced ester. The two products can then be separated by column chromatography. The (R)-acetate can be hydrolyzed to afford the (R)-alcohol.

Synthesis of (S)-Propranolol

Starting from (R)-1-chloro-3-(1-naphthyloxy)-2-propanol:

Step 1: Formation of (S)-1-(1-naphthyloxy)-2,3-epoxypropane. Enantiopure (R)-1-chloro-3-(1-naphthyloxy)-2-propanol is treated with a base (e.g., sodium hydroxide) in a suitable solvent. The base facilitates an intramolecular Williamson ether synthesis, leading to the formation of the corresponding (S)-epoxide with inversion of stereochemistry.

Step 2: Nucleophilic Ring-Opening. The resulting (S)-epoxide is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of (S)-propranolol.

Synthesis of (R)-Propranolol

Starting from (R)-1-chloro-3-(1-naphthyloxy)-2-propanol:

This synthesis proceeds via a direct nucleophilic substitution. (R)-1-chloro-3-(1-naphthyloxy)-2-propanol is reacted directly with isopropylamine. The amine displaces the chloride ion to yield (R)-propranolol. This reaction generally proceeds with retention of configuration at the chiral center.

Signaling Pathways and Experimental Workflows

The asymmetric synthesis of propranolol enantiomers from the corresponding chlorohydrins can be visualized through the following workflows.

Propranolol_Synthesis cluster_S Synthesis of (S)-Propranolol cluster_R Synthesis of (R)-Propranolol R_Chlorohydrin (R)-1-Chloro-3-(1-naphthyloxy)-2-propanol S_Epoxide (S)-1-(1-Naphthyloxy)-2,3-epoxypropane R_Chlorohydrin->S_Epoxide Base (e.g., NaOH) Intramolecular SN2 (Inversion) S_Propranolol (S)-Propranolol S_Epoxide->S_Propranolol Isopropylamine Nucleophilic Ring Opening R_Chlorohydrin2 (R)-1-Chloro-3-(1-naphthyloxy)-2-propanol R_Propranolol (R)-Propranolol R_Chlorohydrin2->R_Propranolol Isopropylamine Direct SN2 (Retention) Kinetic_Resolution Racemic_Chlorohydrin (±)-1-Chloro-3-(1-naphthyloxy)-2-propanol Lipase Lipase (e.g., Pseudomonas cepacia) + Acyl Donor (e.g., Vinyl Acetate) Racemic_Chlorohydrin->Lipase S_Alcohol (S)-1-Chloro-3-(1-naphthyloxy)-2-propanol (unreacted) Lipase->S_Alcohol R_Ester (R)-1-Chloro-3-(1-naphthyloxy)-2-propyl acetate Lipase->R_Ester R_Alcohol (R)-1-Chloro-3-(1-naphthyloxy)-2-propanol R_Ester->R_Alcohol Hydrolysis

References

A Comparative Guide to (S)-1-Chloro-2-propanol and (S)-glycidol as Chiral Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral precursor is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. Among the myriad of available building blocks, (S)-1-chloro-2-propanol and (S)-glycidol have emerged as versatile and widely utilized three-carbon synthons for the introduction of a stereogenic center in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably beta-blockers.

This guide provides an objective comparison of this compound and (S)-glycidol, presenting experimental data, detailed protocols for representative syntheses, and a discussion of their respective advantages and disadvantages to aid researchers in making informed decisions for their drug development programs.

Physicochemical and Practical Considerations

A summary of the key properties of this compound and (S)-glycidol is presented below, offering a preliminary basis for comparison.

PropertyThis compound(S)-glycidol
Molecular Formula C₃H₇ClOC₃H₆O₂
Molecular Weight 94.54 g/mol 74.08 g/mol
Appearance Colorless to light yellow liquidColorless to yellow clear liquid[1]
Boiling Point 126-127 °C (760 mmHg)67 °C (19 mmHg)[1]
Storage Conditions Store at 2-8°CStore frozen (<0°C) under inert gas[1]
Purity (typical) ≥95%≥96% (GC), ≥97% ee (chiral GC)[1]
Price (representative) ~$102/g (Ambeed)~$65/5g (Chem-Impex)

Synthetic Utility and Performance: A Case Study in the Synthesis of (S)-Propranolol

To illustrate the application and performance of these two chiral precursors, we will examine their use in the synthesis of (S)-propranolol, a widely recognized beta-blocker where the (S)-enantiomer is significantly more active.

Logical Workflow for Chiral Precursor Selection

ChiralPrecursorSelection cluster_precursors Chiral Precursors cluster_intermediates Key Intermediates cluster_target Target Molecule S_Glycidol (S)-Glycidol Glycidyl_Naphthyl_Ether (S)-Glycidyl-α-naphthyl ether S_Glycidol->Glycidyl_Naphthyl_Ether Etherification S_Chloropropanol This compound Chlorohydrin_Naphthyl_Ether (S)-1-Chloro-3-(1-naphthyloxy)-2-propanol S_Chloropropanol->Chlorohydrin_Naphthyl_Ether Etherification S_Propranolol (S)-Propranolol Glycidyl_Naphthyl_Ether->S_Propranolol Aminolysis Chlorohydrin_Naphthyl_Ether->S_Propranolol Aminolysis & Cyclization

Caption: Synthetic pathways to (S)-propranolol.

Synthesis of (S)-Propranolol via (S)-Glycidol Route

The synthesis of (S)-propranolol from (S)-glycidol typically proceeds through the formation of an epoxide intermediate, (S)-glycidyl-α-naphthyl ether, followed by ring-opening with isopropylamine (B41738). While direct synthesis from (S)-glycidol is possible, many reported methods involve the kinetic resolution of racemic α-naphthyl glycidyl (B131873) ether.

Experimental Protocol: Synthesis of (S)-Propranolol via Kinetic Resolution of (±)-Glycidyl-α-naphthyl ether

This protocol is adapted from a method describing the kinetic resolution of the racemic epoxide.

  • Step 1: Synthesis of (±)-Glycidyl-α-naphthyl ether:

    • To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and K₂CO₃ (10.08 g, 0.073 mol) in anhydrous 2-butanone (B6335102) (50 mL), add (±)-epichlorohydrin.

    • Reflux the mixture for 3 hours until all α-naphthol is consumed (monitored by TLC).

    • Filter the reaction mixture and remove the solvent under vacuum.

    • Purify the residue by column chromatography to yield glycidyl-α-naphthyl ether (95% yield).[2]

  • Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol:

    • Stir a solution of glycidyl-α-naphthyl ether (2 g, 10 mmol), Zn(NO₃)₂ (0.5 mol eq.), and (+)-tartaric acid (1 mol eq.) in 2-butanone for 15 minutes.

    • Add isopropylamine to the reaction vessel.

    • The resulting (S)-propranolol can be isolated with a reported yield of 60% and an enantiomeric excess (ee) of 90%.[2]

Synthesis of (S)-Propranolol via this compound Route

The synthesis of (S)-propranolol from this compound involves the initial formation of a chlorohydrin ether intermediate, followed by reaction with isopropylamine, which acts as both a nucleophile and a base to facilitate the in-situ formation of the epoxide and subsequent ring-opening. Often, this route is performed via a chemoenzymatic approach starting from a racemic chlorohydrin.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-Propranolol Precursor

This protocol describes the lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate.

  • Step 1: Synthesis of racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol:

  • Step 2: Lipase-Catalyzed Kinetic Resolution:

    • Dissolve racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol in an organic solvent (e.g., toluene).

    • Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (B570770) (e.g., Candida antarctica Lipase B).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction by chiral HPLC until approximately 50% conversion is reached.

    • Filter off the enzyme and separate the unreacted (S)-alcohol from the acylated (R)-alcohol by column chromatography.

  • Step 3: Conversion to (S)-Propranolol:

    • The isolated (S)-1-chloro-3-(naphthalen-1-yloxy)propan-2-ol can then be reacted with isopropylamine to yield (S)-propranolol.

Comparative Performance Data

Direct comparative studies under identical conditions are scarce in the literature. The following table summarizes representative data from different studies to provide a general performance overview.

Precursor RouteKey IntermediateMethodYield (%)Enantiomeric Excess (%)Reference
(S)-Glycidol(±)-Glycidyl-α-naphthyl etherKinetic Resolution6090[2]
This compound(±)-1-Chloro-3-(1-naphthyloxy)-2-propanolEnzymatic Kinetic Resolution~45-50 (for resolved alcohol)>98

Discussion of Advantages and Disadvantages

This compound

Advantages:

  • Higher Stability: Generally more stable and easier to handle compared to the reactive epoxide ring of glycidol. It is less prone to polymerization.

  • Cost-Effectiveness (Potentially): In some cases, chlorohydrins can be more economical starting materials, especially for large-scale production.

Disadvantages:

  • Additional Activation Step: The conversion of the chlorohydrin to the epoxide in situ requires a base, which can sometimes lead to side reactions.

  • Potential for Regioisomeric Impurities: The synthesis of the precursor itself can sometimes lead to a mixture of regioisomers.

(S)-glycidol

Advantages:

  • High Reactivity: The strained epoxide ring is highly reactive towards nucleophiles, often leading to faster reaction times and milder reaction conditions.

  • Direct Introduction of the Epoxide: As an epoxide itself, it allows for a more direct route to epoxide intermediates, potentially reducing the number of synthetic steps.

Disadvantages:

  • Lower Stability and Handling Issues: (S)-glycidol is known to be less stable and can polymerize, especially in the presence of acids or bases. It requires more stringent storage conditions.[1]

  • Safety Concerns: Glycidol is classified as a probable human carcinogen and requires careful handling.

  • Potential for Diol Formation: The epoxide is susceptible to hydrolysis, which can lead to the formation of the corresponding diol as a byproduct.

Reaction Mechanisms and Stereochemistry

The key chemical transformations for both precursors involve nucleophilic attack.

Logical Flow of Synthetic Transformations

Synthetic_Transformations cluster_chlorohydrin Chlorohydrin Route cluster_glycidol Glycidol Route cluster_product Final Product Chlorohydrin This compound Derivative Epoxide_in_situ In situ Epoxide Formation (Base) Chlorohydrin->Epoxide_in_situ Ring_Opening_Cl Nucleophilic Ring Opening (Amine) Epoxide_in_situ->Ring_Opening_Cl Product Chiral Amino Alcohol Ring_Opening_Cl->Product Glycidol (S)-Glycidol Derivative Ring_Opening_Gly Nucleophilic Ring Opening (Amine) Glycidol->Ring_Opening_Gly Ring_Opening_Gly->Product

Caption: Key transformations in the synthesis.

In both pathways, the nucleophilic attack of the amine on the epoxide (or its in-situ generated equivalent) proceeds via an Sₙ2 mechanism. This results in the inversion of configuration at the carbon atom being attacked. Since the starting materials are enantiomerically pure, this stereospecificity is crucial for maintaining the desired chirality in the final product.

Conclusion

The choice between this compound and (S)-glycidol as a chiral precursor is a nuanced decision that depends on several factors, including the specific synthetic route, scale of production, cost considerations, and safety protocols.

  • (S)-Glycidol offers a more direct and often faster route due to its inherent reactivity, but this comes at the cost of lower stability and more stringent handling requirements.

  • This compound provides a more stable and potentially more economical alternative, though it may require an additional activation step.

For laboratory-scale research and development where reaction efficiency and speed are paramount, (S)-glycidol may be the preferred choice, provided that appropriate safety and handling measures are in place. For larger-scale manufacturing, the higher stability and potentially lower cost of this compound might make it a more attractive option. Ultimately, the optimal choice will be determined by a thorough evaluation of the specific project requirements and a careful consideration of the trade-offs between reactivity, stability, cost, and safety.

References

A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is paramount. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of (S)-1-Chloro-2-propanol, a versatile chiral synthon, against other common strategies, using the synthesis of the widely used beta-blocker, (S)-propranolol, as a case study. The (S)-enantiomer of propranolol (B1214883) is known to be up to 98 times more active than its (R)-counterpart, making its stereoselective synthesis a critical endeavor for researchers.[1][2]

This compound serves as a crucial chiral building block, primarily through its efficient conversion to other valuable synthons like (S)-propylene oxide and (S)-epichlorohydrin.[3][4] This flexibility allows for the introduction of a specific stereocenter early in a synthetic route, ensuring high enantiomeric purity in the final active pharmaceutical ingredient (API).

G cluster_start Core Synthon cluster_intermediates Key Chiral Intermediates cluster_products Pharmaceutical APIs A This compound B (S)-Propylene Oxide A->B Base (e.g., NaOH) C (S)-Epichlorohydrin A->C Chlorination (conceptual route) E Linezolid B->E Multi-step Synthesis F Chiral Amino Alcohols B->F Amine Ring-Opening D (S)-Propranolol C->D 1. 1-Naphthol 2. Isopropylamine

Caption: Synthetic utility of this compound as a precursor to key chiral intermediates.

Comparative Analysis: Synthetic Routes to (S)-Propranolol

To evaluate the advantages of using this compound (via its derivative, (S)-epichlorohydrin), we compare three distinct synthetic strategies for producing (S)-propranolol.

  • Method A: Asymmetric Synthesis via (S)-Epichlorohydrin. A direct, stereospecific approach utilizing a pre-defined chiral center.

  • Method B: Kinetic Resolution of a Racemic Intermediate. A common industrial method that separates enantiomers from a racemic mixture based on different reaction rates.

  • Method C: Synthesis from an Alternative Chiral Pool. Utilizing a naturally occurring chiral molecule, like a sugar, as the starting material.

G cluster_start Starting Materials A (S)-Epichlorohydrin (from S-1-Chloro-2-propanol) I1 (S)-1-(naphthalen-1-yloxy)- 2,3-epoxypropane A->I1 Method A B Racemic Epichlorohydrin (B41342) + 1-Naphthol I2 Racemic 1-(naphthalen-1-yloxy)- 2,3-epoxypropane B->I2 Method B C D-Mannitol (Chiral Pool) I3 Multi-step conversion (several intermediates) C->I3 Method C P1 Direct Aminolysis I1->P1 P2 Kinetic Resolution (with chiral catalyst) I2->P2 P3 Final Step Aminolysis I3->P3 FP (S)-Propranolol P1->FP P2->FP P3->FP

Caption: Comparison of three distinct synthetic workflows for producing (S)-propranolol.

Data Presentation: Performance Comparison

The following table summarizes the key quantitative data for the three synthetic routes, offering a clear comparison of their efficiency and effectiveness.

ParameterMethod A: Via (S)-EpichlorohydrinMethod B: Kinetic ResolutionMethod C: Via D-Mannitol
Overall Yield ~81%[5]55-60%[1][6]Up to 97%[7]
Enantiomeric Excess (ee) >99%[5]89-90%[1][6]Up to 99%[7]
Number of Key Steps 2 (Stereocenter pre-formed)2 (Synthesis + Resolution)Multi-step (>6)
Key Reagents (S)-Epichlorohydrin, 1-Naphthol, IsopropylamineRacemic Epichlorohydrin, Zn(NO₃)₂/(+)-Tartaric Acid[1]D-Mannitol, various reagents
Advantages High stereospecificity, high yield, fewer steps post-synthon.Uses cheaper racemic starting material.Excellent ee, uses natural starting material.
Disadvantages Requires enantiopure starting synthon.Theoretical max yield is 50% for desired enantiomer, requires catalyst, lower ee.Very long synthetic route, high step count reduces overall practical yield.

Experimental Protocols

Method A: Asymmetric Synthesis via (S)-Epichlorohydrin (General Protocol)

This route leverages the pre-existing chirality of (S)-epichlorohydrin, a direct derivative of this compound.

  • Formation of (S)-Glycidyl Ether: 1-Naphthol is deprotonated with a base (e.g., sodium hydroxide) in a suitable solvent. (S)-Epichlorohydrin is then added to the resulting naphthoxide. The reaction proceeds via a stereospecific Sɴ2 reaction, opening the epoxide and subsequently closing to form (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane with retention of configuration.

  • Ring-Opening with Isopropylamine: The chiral epoxide intermediate is then subjected to nucleophilic attack by isopropylamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, yielding the final product, (S)-propranolol, with very high enantiomeric purity (>99%).[5]

Method B: Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether

This method starts with a racemic intermediate and uses a chiral catalyst to selectively react with one enantiomer, allowing for the isolation of the other.

  • Preparation of Racemic Glycidyl-α-Naphthyl Ether: 1-Naphthol (0.1 mol) and potassium hydroxide (B78521) (0.1 mol) are stirred in DMSO (100 ml). Racemic epichlorohydrin (0.15 mol) is added slowly over 45 minutes, and the reaction continues for 6 hours at room temperature. After quenching with water and extraction with chloroform, the racemic glycidyl-α-naphthyl ether is obtained in high yield (~95%).[1]

  • Enantioselective Ring-Opening: A solution of the racemic glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (16 mmol) is then added, and the mixture is stirred at ambient temperature for 24 hours.[1] The chiral zinc-tartrate complex preferentially catalyzes the reaction of the (R)-epoxide, leaving the unreacted (S)-epoxide to react at a much slower rate. Work-up and extraction yield crude (S)-propranolol. This process results in a product with 89% enantiomeric excess and a 55% isolated yield.[1]

Method C: Asymmetric Synthesis from D-Mannitol

This "chiral pool" approach uses a readily available and inexpensive chiral starting material to construct the target molecule through a multi-step sequence.

  • Multi-step Transformation: The synthesis begins with natural and inexpensive D-mannitol.[7] The route involves a series of chemical transformations to selectively modify the functional groups of the mannitol (B672) backbone, eventually constructing the 3-(aryloxy)-1-(alkylamino)-2-propanol structure of propranolol. While this method can achieve very high chemical yields (up to 97%) and excellent enantioselectivity (up to 99% ee), it requires a significantly higher number of synthetic steps compared to the other methods.[7]

Conclusion

The choice of a chiral synthon is a critical decision in drug development, balancing factors like cost, efficiency, and the required purity of the final product.

  • Synthesis from D-Mannitol (Method C) , while achieving high enantiopurity, is often too lengthy and complex for practical industrial-scale production.[7]

  • Kinetic Resolution (Method B) is a widely used and effective technique. However, its primary drawback is a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, and the achieved enantiomeric excess may require further purification.[1]

  • Asymmetric Synthesis using (S)-Epichlorohydrin (Method A) , derived from this compound, presents a significant advantage. By incorporating the stereocenter at the beginning of the short synthesis, this method avoids the inherent yield limitations of resolution and the complexity of chiral pool synthesis. It offers a direct, highly stereospecific, and high-yielding route to the target molecule, making it an exceptionally efficient strategy for producing enantiomerically pure pharmaceuticals like (S)-propranolol.[5]

For researchers and drug development professionals, leveraging versatile and highly pure chiral synthons like this compound and its derivatives provides a robust and efficient pathway to developing safer and more effective chiral drugs.

References

A Comparative Analysis of Catalysts for the Enantioselective Synthesis of (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (S)-1-Chloro-2-propanol is a critical chiral building block in the pharmaceutical and fine chemical industries, serving as a key intermediate in the synthesis of various bioactive molecules. The stereoselective synthesis of this compound is, therefore, of paramount importance. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be broadly categorized into two main approaches: biocatalytic and chemical catalysis. This guide focuses on three prominent methods: lipase-catalyzed kinetic resolution of racemic 1-chloro-2-propanol (B90593), microbial asymmetric reduction of chloroacetone (B47974), and palladium-catalyzed asymmetric chlorohydrination of propene. The performance of representative catalysts from each category is summarized in the table below.

Catalyst SystemCatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Temperature (°C)Reference
Biocatalytic
Kinetic ResolutionPseudomonas fluorescens Lipase (B570770) (PFL)(R,S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol(S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol~50>95330[1]
Asymmetric ReductionRhodotorula glutinisChloroacetoneThis compoundHigh98--[2]
Chemical Catalysis
Asymmetric Chlorohydrination[Pd((R)-Tol-BINAP)(H₂O)₂]²⁺Propene(R)-1-Chloro-2-propanol-28-76--

Note: Data for the palladium-catalyzed reaction is for the synthesis of the (R)-enantiomer using the (R)-Tol-BINAP ligand. The synthesis of the (S)-enantiomer would require the corresponding (S)-Tol-BINAP ligand. The reported enantiomeric excess is for a range of substrates and conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Lipase-Catalyzed Kinetic Resolution of Racemic 1-Chloro-2-propanol

This protocol describes the kinetic resolution of a racemic chlorohydrin using Pseudomonas fluorescens lipase (PFL).

Materials:

  • Racemic 1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol

  • Pseudomonas fluorescens lipase (PFL)

  • Vinyl acetate (B1210297)

  • Toluene (B28343) (anhydrous)

  • Hexane (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic 1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol (1 mmol) in a mixture of toluene and hexane, add vinyl acetate (2 mmol).

  • Add Pseudomonas fluorescens lipase (typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at 30°C.

  • Monitor the reaction progress by chiral HPLC or GC.

  • Once approximately 50% conversion is reached (typically after 3 hours), stop the reaction by filtering off the enzyme.[1]

  • Remove the solvent under reduced pressure.

  • Separate the resulting (R)-acetate and the unreacted (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol by column chromatography.

Microbial Asymmetric Reduction of Chloroacetone

This protocol outlines the asymmetric reduction of chloroacetone to this compound using the yeast Rhodotorula glutinis.

Materials:

  • Rhodotorula glutinis culture

  • Yeast extract peptone dextrose (YPD) medium

  • Chloroacetone

  • Glucose (or other suitable co-substrate for cofactor regeneration)

  • Phosphate (B84403) buffer (pH 7.0)

  • Standard laboratory equipment for microbial cultivation and reaction

Procedure:

  • Cultivate Rhodotorula glutinis in YPD medium until a sufficient cell density is reached.

  • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Resuspend the cells in a reaction buffer containing glucose.

  • Add chloroacetone to the cell suspension (substrate concentration to be optimized, typically in the mM range).

  • Incubate the reaction mixture under shaking at a controlled temperature (e.g., 30°C).

  • Monitor the formation of this compound and the consumption of chloroacetone using chiral GC.

  • After completion of the reaction, remove the cells by centrifugation.

  • Extract the product from the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the this compound by distillation or column chromatography.

Palladium-Catalyzed Asymmetric Chlorohydrination of Propene

This protocol provides a general procedure for the asymmetric chlorohydrination of propene using a palladium catalyst with a chiral diphosphine ligand.

Materials:

  • Palladium(II) precursor (e.g., Pd(OAc)₂)

  • Chiral diphosphine ligand (e.g., (S)-Tol-BINAP)

  • Propene

  • CuCl₂ (as a co-oxidant and chloride source)

  • Solvent (e.g., a mixture of THF and water)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, prepare the active catalyst by mixing the palladium(II) precursor with the chiral diphosphine ligand in the solvent.

  • Add CuCl₂ to the reactor.

  • Pressurize the reactor with propene gas.

  • Stir the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by GC analysis of the reaction mixture.

  • Upon completion, carefully vent the reactor and quench the reaction.

  • Extract the product mixture with an organic solvent.

  • Analyze the yield and enantiomeric excess of the this compound using chiral GC.

Mandatory Visualizations

Experimental Workflow for Catalyst Screening and Synthesis

Experimental_Workflow cluster_0 Catalyst Selection cluster_1 Reaction Setup cluster_2 Synthesis & Analysis Biocatalyst Biocatalyst Substrate Preparation Substrate Preparation Biocatalyst->Substrate Preparation Chemical Catalyst Chemical Catalyst Chemical Catalyst->Substrate Preparation Reaction Conditions Optimization Reaction Conditions Optimization Substrate Preparation->Reaction Conditions Optimization Catalytic Reaction Catalytic Reaction Reaction Conditions Optimization->Catalytic Reaction Product Isolation Product Isolation Catalytic Reaction->Product Isolation Chiral Analysis (GC/HPLC) Chiral Analysis (GC/HPLC) Product Isolation->Chiral Analysis (GC/HPLC)

Caption: A generalized workflow for selecting and optimizing a catalyst for the synthesis of this compound.

Signaling Pathway: Lipase-Catalyzed Kinetic Resolution

Lipase_Kinetic_Resolution Racemic 1-Chloro-2-propanol Racemic 1-Chloro-2-propanol Lipase Lipase Racemic 1-Chloro-2-propanol->Lipase (R)-enantiomer preferentially binds Acylated (R)-1-Chloro-2-propanol Acylated (R)-1-Chloro-2-propanol Lipase->Acylated (R)-1-Chloro-2-propanol Acylation This compound This compound Lipase->this compound Unreacted Acyl Donor Acyl Donor Acyl Donor->Lipase

Caption: Catalytic cycle for the kinetic resolution of racemic 1-chloro-2-propanol using a lipase.

Signaling Pathway: Microbial Asymmetric Reduction

Microbial_Reduction Chloroacetone Chloroacetone ADH Alcohol Dehydrogenase (ADH) Chloroacetone->ADH NAD(P)+ NAD(P)+ ADH->NAD(P)+ This compound This compound ADH->this compound NAD(P)H NAD(P)H NAD(P)H->ADH Cofactor Regeneration Cofactor Regeneration NAD(P)+->Cofactor Regeneration Cofactor Regeneration->NAD(P)H e.g., Glucose

Caption: Simplified reaction pathway for the microbial reduction of chloroacetone to this compound.

References

A Spectroscopic Comparison of (S)- and (R)-1-Chloro-2-propanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

This guide provides a detailed spectroscopic comparison of the enantiomers (S)-1-Chloro-2-propanol and (R)-1-Chloro-2-propanol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition. While standard spectroscopic techniques show no differentiation between the enantiomers, chiroptical methods are essential for their distinction.

Introduction to Chirality in 1-Chloro-2-propanol (B90593)

1-Chloro-2-propanol is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This gives rise to two non-superimposable mirror images: (S)- and (R)-enantiomers. While these enantiomers share the same physical and chemical properties in an achiral environment, they interact differently with plane-polarized light and other chiral molecules. This differentiation is critical in fields such as pharmacology, where the physiological effects of enantiomers can vary significantly.

Spectroscopic Data Comparison

As enantiomers, (S)- and (R)-1-Chloro-2-propanol exhibit identical spectra under standard achiral spectroscopic conditions. The differentiation between them requires chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), or the use of chiral auxiliary agents in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-1-Chloro-2-propanol are identical. The chemical shifts and coupling constants will be the same for both enantiomers.

Table 1: ¹H and ¹³C NMR Data for 1-Chloro-2-propanol (Racemic Mixture)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~1.25Doublet-CH₃
~3.50Multiplet-CH₂Cl
~4.00Multiplet-CHOH
VariableSinglet (broad)-OH
¹³C~22Singlet-CH₃
~52Singlet-CH₂Cl
~68Singlet-CHOH

Note: Exact chemical shifts may vary depending on the solvent and concentration.

To differentiate the enantiomers using NMR, a chiral resolving agent or a chiral solvating agent can be added to the sample. These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals for the (S) and (R) forms in the NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectra of (S)- and (R)-1-Chloro-2-propanol are identical, as the vibrational modes of the chemical bonds are the same for both enantiomers.

Table 2: Key IR Absorptions for 1-Chloro-2-propanol

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H stretch
2850-3000MediumC-H stretch
1050-1150StrongC-O stretch
650-850StrongC-Cl stretch
Mass Spectrometry (MS)

Standard mass spectrometry techniques, such as electron ionization (EI), will produce identical mass spectra for both (S)- and (R)-1-Chloro-2-propanol. Both enantiomers have the same molecular weight and will fragment in the same manner.

Table 3: Major Fragments in the Mass Spectrum of 1-Chloro-2-propanol

m/zInterpretation
94/96[M]⁺ molecular ion (with ³⁵Cl/³⁷Cl isotopes)
79/81[M-CH₃]⁺
59[M-Cl]⁺
45[C₂H₅O]⁺
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Circular dichroism is the differential absorption of left- and right-circularly polarized light. As enantiomers interact differently with polarized light, their CD and VCD spectra are mirror images of each other. While specific experimental CD and VCD spectra for (S)- and (R)-1-Chloro-2-propanol are not widely available in the reviewed literature, the theoretical principle remains a fundamental point of comparison. A positive Cotton effect in the spectrum of one enantiomer will correspond to a negative Cotton effect in the spectrum of the other.

Experimental Protocols

NMR Spectroscopy with Chiral Solvating Agent

Objective: To resolve the signals of (S)- and (R)-1-Chloro-2-propanol.

Methodology:

  • Prepare a solution of the 1-chloro-2-propanol sample (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Compare the spectra to identify the resolved signals corresponding to the diastereomeric complexes.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of 1-chloro-2-propanol.

Methodology:

  • Ensure the ATR crystal or salt plates (e.g., NaCl) of the IR spectrometer are clean.

  • Place a small drop of the neat liquid sample onto the crystal or between the salt plates.

  • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the crystal or plates thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a suitable method (e.g., electron ionization).

  • The analyzer separates the ions based on their mass-to-charge ratio.

  • A detector records the abundance of each ion.

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of circularly polarized light.

Methodology:

  • Dissolve the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Use a quartz cuvette with a known path length.

  • Record a baseline spectrum with the solvent alone.

  • Record the spectrum of the sample over the desired UV-Vis wavelength range.

  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.

Visualizations

Enantiomer_Relationship cluster_enantiomers 1-Chloro-2-propanol Enantiomers S_enantiomer This compound R_enantiomer (R)-1-Chloro-2-propanol S_enantiomer->R_enantiomer Mirror Images plane_polarized_light Plane-Polarized Light plane_polarized_light->S_enantiomer Rotates Left (-) plane_polarized_light->R_enantiomer Rotates Right (+)

Caption: Relationship between the enantiomers of 1-Chloro-2-propanol and their interaction with plane-polarized light.

Spectroscopic_Workflow cluster_techniques Spectroscopic Analysis cluster_results Expected Results start Sample ((S)- or (R)-1-Chloro-2-propanol) NMR NMR Spectroscopy start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS CD_VCD CD/VCD Spectroscopy start->CD_VCD NMR_result Identical Spectra (unless chiral agent is used) NMR->NMR_result IR_result Identical Spectra IR->IR_result MS_result Identical Spectra MS->MS_result CD_VCD_result Mirror-Image Spectra CD_VCD->CD_VCD_result

Caption: General experimental workflow for the spectroscopic analysis of 1-Chloro-2-propanol enantiomers.

A Comparative Analysis of the Biological Activity of Enantiomers Derived from (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Chloro-2-propanol is a versatile chiral building block pivotal in the asymmetric synthesis of a multitude of pharmaceutical compounds.[1] Its specific stereochemistry is fundamental to the biological efficacy of numerous drugs, particularly beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] This guide provides a comparative analysis of the biological activities of enantiomeric drugs derived from this key chiral precursor, with a focus on experimental data for researchers, scientists, and professionals in drug development.

Many beta-blockers are aryloxypropanolamine derivatives. The synthesis of the biologically active (S)-enantiomer of these drugs can be achieved from this compound. The general synthetic pathway involves the reaction of a substituted phenol (B47542) with a chiral three-carbon synthon derived from this compound, followed by the introduction of an amine side chain. This chemoenzymatic approach allows for the production of enantiomerically pure beta-blockers.[3][4]

G cluster_synthesis General Synthesis of (S)-Beta-Blockers S_Chloropropanol This compound Epoxide (S)-Glycidyl Aryl Ether S_Chloropropanol->Epoxide Alternative Chiral Precursor Route Phenol Substituted Phenol (ArOH) Phenol->Epoxide Base, Epichlorohydrin or derivative S_BetaBlocker (S)-Aryloxypropanolamine ((S)-Beta-Blocker) Epoxide->S_BetaBlocker Nucleophilic Ring Opening Amine Isopropylamine (or other amine) Amine->S_BetaBlocker

Caption: General synthetic pathway to (S)-beta-blockers.

Comparative Biological Activity of Beta-Blocker Enantiomers

The majority of beta-blockers possessing a single chiral center are administered as racemic mixtures. However, the beta-blocking activity predominantly resides in the (S)-(-)-enantiomer.[5][6] The S:R activity ratio can range from 33 to 530, highlighting a high degree of stereoselectivity at the beta-adrenergic receptor.[5][6]

Atenolol (B1665814)

Atenolol is a selective β1-adrenergic receptor antagonist used to treat cardiovascular diseases like hypertension.[7] Although marketed as a racemate, only the (S)-enantiomer is responsible for the β-adrenoceptor blocking activity.[7][8]

Parameter(S)-Atenolol(R)-AtenololReference
Beta-blocking Effect ActiveNo significant effect[8][9]
Effect on Rate Pressure Product -35% (at 50mg)No effect (at 50mg)[8]
Eudismic Ratio (β-receptors) 461[8]
Effect on Isoprenaline-induced Vasodilation Reduces by 68%No effect[9]
Propranolol (B1214883)

Propranolol is a non-selective beta-blocker. The (S)-enantiomer is significantly more potent in its beta-blocking activity, while both enantiomers exhibit membrane-stabilizing effects.[10][11]

Parameter(S)-Propranolol(R)-PropranololReference
Beta-blocking Activity HighLow[11]
Membrane Stabilizing Effect PresentPresent[10][11]
Effect on Isoprenaline-induced Vasodilation Abolishes effectReduces by 56%[9]
Effect on Forearm Blood Flow No direct effectIncreases by 21%[9]
Sinus Node Recovery Time More prolongedLess prolonged[11]
Pindolol (B1678383)

Pindolol is a non-selective beta-blocker that also acts as a 5-HT1A/1B receptor antagonist. The (S)-enantiomer is more potent at both beta-adrenergic and serotonin (B10506) receptors.[12]

Parameter(S)-Pindolol(R)-PindololReference
Potency at β-adrenergic receptors More potentLess potent[12]
Potency at 5-HT1A/1B receptors More potentLess potent[12]
Tissue Distribution (S/R ratio) Varies (e.g., 1.74 in brain)Varies (e.g., 0.82 in plasma)[12]
Renal Excretion Stereospecific excretion favors (R)-enantiomer concentration[10]
Carvedilol

Carvedilol is a beta-blocker with additional alpha-1 adrenergic blocking activity. It has two chiral centers, but the enantiomers discussed here refer to the stereocenter analogous to other beta-blockers. The (S)-enantiomer is a potent α- and β-adrenergic blocker, while the (R)-form is primarily an α1-antagonist.[10]

Parameter(S)-Carvedilol(R)-CarvedilolReference
β-receptor Antagonism Potent[5]
α1-receptor Antagonism Equally effectiveEqually effective[5]
Effect on Heart Rate Does not markedly lowerMay cause a slight increase[10]

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of enantiomers to beta-adrenergic receptors, as described in studies evaluating atenolol.[8]

Objective: To determine the dissociation constant (Ki) of the (S)- and (R)-enantiomers for β-adrenergic receptors.

Materials:

  • Membrane preparations from tissues rich in β-receptors (e.g., guinea pig heart).[8]

  • Radioligand: [¹²⁵I]Iodocyanopindolol.[8]

  • Test compounds: (S)-enantiomer and (R)-enantiomer of the beta-blocker.

  • Non-specific binding control: A high concentration of a non-labeled beta-blocker (e.g., racemic propranolol).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the tissue membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test enantiomers in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubation for 60 minutes at 37°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Membrane Homogenate B Incubate: Membranes + Radioligand + Competitor (Enantiomer) A->B C Rapid Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for a radioligand binding assay.

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines (e.g., adrenaline, noradrenaline) to beta-adrenergic receptors, which are G-protein coupled receptors. The (S)-enantiomer is typically a potent antagonist at these receptors, while the (R)-enantiomer is significantly less active.

G cluster_pathway β-Adrenergic Receptor Signaling Catecholamine Adrenaline/ Noradrenaline BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates Targets S_Blocker (S)-Beta-Blocker S_Blocker->BetaReceptor Blocks R_Blocker (R)-Beta-Blocker (Weak/Inactive) R_Blocker->BetaReceptor Weakly Blocks

References

A Comparative Analysis of Synthetic Routes to (S)-1-Chloro-2-propanol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cost-benefit analysis of various synthetic pathways to the chiral building block, (S)-1-chloro-2-propanol.

This compound is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereospecific synthesis is of paramount importance, as the biological activity of the final product often depends on a specific enantiomer. This guide provides a detailed comparison of the most common synthetic routes to this compound, evaluating them based on cost, yield, enantioselectivity, and procedural complexity.

Executive Summary of Synthetic Routes

Several key strategies have been developed for the asymmetric synthesis of this compound. These can be broadly categorized into five main approaches: asymmetric chlorohydroxylation of propene, enantioselective reduction of 1-chloro-2-propanone, chemoenzymatic reduction, synthesis from a chiral precursor such as (S)-propylene glycol, and asymmetric ring-opening of propylene (B89431) oxide. Each method presents a unique set of advantages and disadvantages in terms of reagent cost, catalytic system, reaction conditions, and overall efficiency.

Comparative Data of Synthetic Routes

Synthetic RouteStarting Material(s)Key Reagents/CatalystTypical Yield (%)Enantiomeric Excess (ee%)Estimated Reagent Cost per Mole of ProductKey AdvantagesKey Disadvantages
Asymmetric Chlorohydroxylation PropeneChiral Palladium or Cobalt Catalyst (e.g., Jacobsen's catalyst)70-85%85-95%HighDirect, atom-economicalExpensive and complex catalyst, may require specialized equipment
Enantioselective Ketone Reduction 1-Chloro-2-propanoneChiral Ruthenium Catalyst (e.g., Ru-BINAP), Chiral Borane Reagents90-99%95-99%HighHigh yield and enantioselectivityCostly chiral catalysts and ligands, may require high pressure
Chemoenzymatic Reduction 1-Chloro-2-propanoneAlcohol Dehydrogenase (e.g., from Lactobacillus kefir), Cofactor (NADPH)90-99%>99%ModerateVery high enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme cost and stability, requires cofactor regeneration system
From Chiral Precursor (S)-Propylene glycolDichloromethyl methyl ether~90%>99% (retains stereochemistry)ModerateHigh yield and excellent enantiopurity, straightforward procedureCost and availability of the chiral starting material
Asymmetric Ring-Opening Propylene oxideChiral Salen-Co(III) complex (Jacobsen's catalyst), H₂O90-95%95-98%HighHigh yield and enantioselectivityCatalyst cost, potential for side reactions

Note: Estimated reagent costs are relative and can vary significantly based on supplier, scale, and purity.

Synthetic Pathway Diagrams

Synthetic_Routes cluster_0 Asymmetric Chlorohydroxylation cluster_1 Enantioselective Ketone Reduction cluster_2 Chemoenzymatic Reduction cluster_3 From Chiral Precursor cluster_4 Asymmetric Ring-Opening Propene Propene Product This compound Propene->Product H₂O, Cl⁻ Catalyst1 Chiral Pd or Co Catalyst Chloroacetone 1-Chloro-2-propanone Chloroacetone->Product H₂ Catalyst2 Chiral Ru Catalyst (e.g., Ru-BINAP) Chloroacetone2 1-Chloro-2-propanone Chloroacetone2->Product NADPH Enzyme Alcohol Dehydrogenase S_PG (S)-Propylene Glycol S_PG->Product DCMME Dichloromethyl methyl ether PO Propylene Oxide PO->Product H₂O, Cl⁻ Catalyst3 Chiral Salen-Co(III) Catalyst

Figure 1: Overview of major synthetic routes to this compound.

Detailed Experimental Protocols

Enantioselective Reduction of 1-Chloro-2-propanone via Noyori Asymmetric Hydrogenation

This method utilizes a chiral Ruthenium-BINAP catalyst to achieve high yield and enantioselectivity.[1][2][3]

Materials:

  • 1-Chloro-2-propanone

  • RuCl₂[(R)-BINAP] (0.1 mol%)

  • Ethanol

  • Hydrogen gas

  • Schlenk flask

  • Parr bomb or similar high-pressure reactor

Procedure:

  • A Schlenk flask is charged with 1-chloro-2-propanone (1.0 eq) and ethanol.

  • The solution is sparged with nitrogen for 1 hour to remove dissolved oxygen.

  • In a nitrogen-filled glovebox, the substrate solution is transferred to a glass liner, and the RuCl₂[(R)-BINAP] catalyst is added.

  • The glass liner is placed inside a Parr bomb, which is then sealed and removed from the glovebox.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1100 psi).

  • The reaction is stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 6-12 hours).

  • Upon completion, the pressure is carefully released, and the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Expected Outcome:

  • Yield: 96-99%

  • Enantiomeric Excess: 97-98% ee

Chemoenzymatic Reduction of 1-Chloro-2-propanone

This protocol employs an alcohol dehydrogenase from Lactobacillus kefir for a highly enantioselective reduction.[4][5][6][7]

Materials:

  • 1-Chloro-2-propanone

  • Alcohol dehydrogenase from Lactobacillus kefir (LkADH)

  • NADPH (cofactor)

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Phosphate (B84403) buffer (e.g., pH 7.0)

  • Organic solvent (e.g., n-hexane for biphasic system)

Procedure:

  • In a temperature-controlled reactor, a phosphate buffer solution containing glucose and NADP⁺ is prepared.

  • Glucose dehydrogenase and LkADH are added to the buffer solution.

  • A solution of 1-chloro-2-propanone in an organic solvent (or added neat) is added to the enzyme solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30°C). The pH is maintained at 7.0 by the occasional addition of a base (e.g., NaOH solution).

  • The reaction progress is monitored by GC or HPLC.

  • Once the reaction is complete, the organic layer is separated (or the product is extracted with a suitable solvent).

  • The organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The product is purified by distillation to afford this compound.

Expected Outcome:

  • Yield: >95%

  • Enantiomeric Excess: >99% ee

Synthesis from (S)-Propylene Glycol

This route involves the reaction of a commercially available chiral starting material with dichloromethyl methyl ether.[5][8]

Materials:

  • (S)-Propylene glycol

  • Dichloromethyl methyl ether

  • Dry chloroform (B151607) (or other suitable solvent)

  • Zinc chloride (catalyst, optional)[8]

  • Round-bottom flask with a stirrer, reflux condenser, and dropping funnel

  • Cooling bath

Procedure:

  • (S)-Propylene glycol (1 mole) is dissolved in dry chloroform in a reaction flask.

  • The solution is cooled to 0°C in a cooling bath.

  • Dichloromethyl methyl ether (1 mole) is added dropwise to the stirred solution over a period of 20-30 minutes, maintaining the temperature between -5°C and 10°C.

  • After the addition is complete, the reaction mixture is stirred at this temperature until the evolution of HCl gas ceases.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to give this compound.

Expected Outcome:

  • Yield: ~90%[8]

  • Enantiomeric Excess: >99% (stereochemistry is retained)

Cost-Benefit Analysis and Recommendations

  • For large-scale industrial production , where cost is a primary driver, the synthesis from (S)-propylene glycol offers a robust and high-yielding route, provided the starting material can be sourced economically. The direct chlorohydroxylation of propene is also a viable industrial method, though it may require significant process optimization to achieve high enantioselectivity.

  • For pharmaceutical and fine chemical synthesis , where high purity and enantioselectivity are paramount, chemoenzymatic reduction and enantioselective ketone reduction using Noyori-type catalysts are excellent choices. The chemoenzymatic route is particularly attractive due to its exceptional enantioselectivity and green credentials, although the initial investment in enzymes and cofactor regeneration systems needs to be considered. The Noyori hydrogenation offers high yields and excellent enantioselectivity but involves expensive catalysts and high-pressure equipment.

  • For research and development , the choice of method will depend on the available equipment and expertise. The synthesis from (S)-propylene glycol is straightforward and reliable for obtaining high-purity material. The chemoenzymatic and enantioselective ketone reduction methods are also valuable for accessing the target molecule with high stereocontrol, and the choice between them may depend on the availability of specific enzymes versus chiral metal catalysts. The asymmetric ring-opening of propylene oxide using Jacobsen's catalyst is another powerful tool for achieving high enantioselectivity.

Ultimately, the optimal synthetic route to this compound will be a balance of economic considerations, desired product quality, available infrastructure, and environmental impact. This guide provides the necessary data to aid researchers and drug development professionals in making an informed decision based on their specific needs.

References

Safety Operating Guide

Proper Disposal of (S)-1-Chloro-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Chloro-2-propanol , a halogenated organic compound, requires careful handling and disposal due to its hazardous nature.[1][2] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles with side shields[1]

  • Chemical-resistant gloves (e.g., nitrile or PVC)[1][3]

  • A laboratory coat[3]

  • Closed-toe shoes[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] All sources of ignition must be removed from the vicinity, as this compound is a flammable liquid.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations.[1][2]

  • Waste Segregation: It is critical to segregate halogenated organic waste from all other waste streams.[3][4][6][7] Never mix this compound with non-halogenated organic waste, aqueous waste, or solid waste. Co-mingling of incompatible waste can lead to dangerous chemical reactions and complicates the disposal process.

  • Container Selection: Use a designated, properly labeled "Halogenated Organic Waste" container.[3][4][6] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid to prevent the release of vapors.[7][8] Do not use metal cans, as halogenated solvents can produce acids that corrode metal.[8]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The specific hazards associated with the chemical (e.g., "Flammable," "Toxic," "Mutagen")[1][2][4]

    • The date of accumulation

  • Waste Accumulation:

    • Carefully transfer the waste this compound into the designated halogenated waste container.

    • Keep the container securely closed at all times, except when adding waste.[7]

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][5][8]

    • Ensure the storage area is away from ignition sources and incompatible materials.[2][5][8]

    • It is advisable to use secondary containment to mitigate any potential leaks or spills.[8]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] The primary and recommended method for the disposal of halogenated organic compounds is incineration at a permitted facility.[6][10]

Note: Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[1][8][10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the area.[2]

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2][11]

  • Ventilate the area and wash the spill site once the cleanup is complete.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueReference
CAS Number 127-00-4[2]
Molecular Weight 94.54 g/mol [11]
Boiling Point 126-127 °C (259-261 °F)[11]
Flash Point 51.7 °C (125 °F)[11]
Specific Gravity 1.115 g/cm³ at 20 °C (68 °F)[11]
Vapor Density 3.3 (Air = 1)[11]
Water Solubility ≥ 100 mg/mL at 23 °C (73 °F)[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes collect_non_halogenated Follow disposal procedures for non-halogenated waste. is_halogenated->collect_non_halogenated No label_container Label container with: - 'Hazardous Waste' - Chemical Name - Hazards (Flammable, Toxic) collect_halogenated->label_container store_waste Store sealed container in a cool, dry, well-ventilated satellite accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of (S)-1-Chloro-2-propanol, a key chiral building block in pharmaceutical and chemical synthesis. Adherence to these procedures is critical to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Reasoning
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against eye irritation and serious eye damage from splashes or vapors.[][2]
Skin Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). A flame-resistant lab coat is required.[2][3] Protective clothing to prevent skin contact.Prevents skin irritation and potential systemic effects from absorption through the skin.[]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[]Protects against inhalation of harmful vapors, which can cause respiratory irritation.[]

Quantitative Data Summary

The following table outlines key quantitative data for this compound for easy reference and comparison.

Property Value Source
Molecular Formula C₃H₇ClOPubChem
Molecular Weight 94.54 g/mol PubChem
Appearance Colorless liquidChemos GmbH & Co.KG
Boiling Point 126-127 °C (259-261 °F)Fisher Scientific
Melting Point < -20 °CNot specified
Flash Point 52 °C (125.6 °F)Fisher Scientific
Density 1.111 g/mL at 25 °CFisher Scientific
Solubility Soluble in waterFisher Scientific

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous situations.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition as it is a flammable liquid.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage:
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

  • Temperature: Store at refrigerated temperatures (2-8°C) to ensure stability.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response:
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal:
  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • All waste disposal must be in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

This compound is a valuable intermediate in various organic syntheses. Below are example experimental protocols.

Protocol 1: Synthesis of a Chiral Amino Alcohol

This protocol outlines the general steps for the synthesis of a chiral amino alcohol from this compound via an epoxide intermediate.

  • Epoxidation of this compound:

    • In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong base, such as sodium hydroxide, to the cooled solution with stirring.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, perform a work-up to isolate the crude (S)-propylene oxide.

  • Ring-Opening of (S)-Propylene Oxide with an Amine:

    • In a separate reaction vessel, dissolve the desired amine in a suitable solvent.

    • Add the crude (S)-propylene oxide to the amine solution.

    • The reaction may be heated to facilitate the ring-opening.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, perform an appropriate work-up and purification (e.g., distillation or chromatography) to isolate the desired chiral amino alcohol.

Protocol 2: Example Step in the Synthesis of Linezolid (B1675486)

Linezolid is an important antibiotic, and this compound derivatives can be key intermediates. The following is a representative step from a published synthesis.

  • Reaction Setup:

    • Under a nitrogen atmosphere, add N-carbobenzoxy-3-fluoro-4-morpholinyl aniline (B41778) and lithium tert-butoxide to a suitable solvent like tetrahydrofuran (B95107) (THF) in a reaction flask.[6]

    • Stir the mixture at room temperature for approximately 2 hours.[6]

  • Addition of the Electrophile:

    • Add a derivative of this compound, such as (S)-1-chloro-3-(dibenzylamino)propan-2-ol, to the reaction mixture.[6]

  • Reaction and Work-up:

    • Heat the reaction mixture to 60°C and stir for 8 hours.[6]

    • After cooling, quench the reaction with a saturated ammonium (B1175870) chloride solution and extract the product with ethyl acetate.[6]

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[6]

    • Purify the product as necessary.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Storage Storage Chemical Handling->Storage Spill Spill Chemical Handling->Spill If spill occurs First Aid First Aid Chemical Handling->First Aid If exposure occurs Waste Collection Waste Collection Chemical Handling->Waste Collection Spill->Waste Collection Waste Disposal Waste Disposal Waste Collection->Waste Disposal

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.